Prinaberel

Catalog No.
S548690
CAS No.
524684-52-4
M.F
C15H10FNO3
M. Wt
271.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinaberel

CAS Number

524684-52-4

Product Name

Prinaberel

IUPAC Name

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

InChI

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2

InChI Key

MQIMZDXIAHJKQP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ERB041; ERB 041; ERB041; Prinaberel; WAY-202041; WAY202041; WAY 202041

Canonical SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F

The exact mass of the compound Prinaberel is 271.06447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prinaberel estrogen receptor beta agonist mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanism of Action

Prinaberel functions as a selective estrogen receptor modulator that preferentially targets ERβ. The table below summarizes its key binding affinity data, which underscores its high selectivity [1].

Species ERβ IC₅₀ (nM) ERα IC₅₀ (nM) Selectivity (ERβ over ERα)
Human 5.4 1200 >200-fold
Rat 3.1 620 >200-fold
Mouse 3.7 750 >200-fold

Upon binding to ERβ, this compound activates the receptor, leading to its genomic and non-genomic signaling activities. A key aspect of its therapeutic action is the trans-repression of pro-inflammatory genes [2]. It has been shown to repress the transcription of genes such as iNOS and COX-2, as well as to reduce the activity of NF-κB p65 [1]. Additionally, this compound dampens the WNT/β-catenin and PI3K-AKT signaling pathways, which is associated with its anti-proliferative and pro-differentiation effects in cancer models [1].

Experimental Protocols & Key Findings

The following experimental details illustrate how this compound's effects are validated in preclinical research.

In Vitro Anti-inflammatory Activity
  • Objective: To assess the anti-inflammatory effects of this compound in human monocytic cells.
  • Methodology: Cells were treated with this compound. The expression of pro-inflammatory mediators was measured using techniques like Western Blot analysis.
  • Key Findings: this compound treatment led to a marked reduction in the protein levels of phosphorylated NF-κB p65, iNOS, and COX-2, confirming its anti-inflammatory mechanism of action at a cellular level [2] [1].
In Vitro Anti-cancer Activity
  • Objective: To evaluate the effect of this compound on ovarian cancer cell viability and apoptosis.
  • Cell Lines: SKOV-3, A2780CP, and OVCAR-3 cells.
  • Protocol:
    • Cells were treated with a range of this compound concentrations (0.01 - 10 µM) for 24-48 hours.
    • Cell proliferation was measured using standard assays (e.g., MTT).
    • Apoptosis was assessed after 48 hours of treatment (e.g., via caspase activation or flow cytometry).
  • Key Findings: this compound inhibited cell proliferation in a dose- and time-dependent manner. At 10 µM, it significantly promoted apoptosis in SKOV-3 ovarian cancer cells [1].
In Vivo Efficacy in Skin Cancer Model
  • Objective: To determine the chemopreventive efficacy of this compound against UVB-induced skin cancer.
  • Animal Model: SKH-1 hairless female mice.
  • Dosing Protocol: Mice received a topical application of this compound (2 mg/mouse in 200 µL ethanol) 30 minutes prior to each UVB irradiation (180 mJ/cm²), repeated for 30 weeks.
  • Key Findings: this compound treatment significantly suppressed the development of squamous cell carcinoma. Analysis of tumors showed reduced proliferation, decreased angiogenesis, increased apoptosis, and inhibition of pro-inflammatory and WNT/PI3K-AKT signaling pathways [1].

Signaling Pathways and Experimental Workflow

The diagram below summarizes the key signaling pathways modulated by this compound, based on the findings from the cited experiments, particularly in skin cancer models.

G cluster_unregulated Processes Dampened by this compound This compound This compound ERbeta ERbeta This compound->ERbeta Proliferation Cell Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth Inflammation Inflammation Inflammation->TumorGrowth Angiogenesis Angiogenesis Angiogenesis->TumorGrowth WNT WNT/ β-catenin WNT->Proliferation PI3K PI3K-AKT Pathway PI3K->Proliferation PI3K->Angiogenesis NFkB NF-κB Signaling NFkB->Inflammation ERbeta->WNT  Suppresses ERbeta->PI3K  Suppresses ERbeta->NFkB  Suppresses

This compound's anti-tumor mechanism involves suppression of key oncogenic pathways.

The following flowchart outlines a standard experimental workflow used to characterize a compound like this compound, from in vitro binding to in vivo efficacy studies.

G Step1 1. In Vitro Binding Assays (Determine IC₅₀ & Selectivity) Step2 2. Cellular Assays (Anti-inflammatory, Anti-proliferative) Step1->Step2 Step3 3. In Vivo Efficacy Studies (e.g., Cancer, Inflammation Models) Step2->Step3 Step4 4. Mechanism Elucidation (Analyze Pathway Modulation) Step3->Step4

A generalized workflow for characterizing a selective ERβ agonist like this compound.

Clinical Development Status

This compound has been investigated in clinical trials for several conditions. The table below summarizes its development status for different indications [3].

Indication Highest Phase Reached Status
Rheumatoid Arthritis Phase II Discontinued
Endometriosis Phase II (Australia); Phase I (Japan) Discontinued
Crohn's Disease Discontinued Discontinued
Interstitial Cystitis Clinical Trial Trial withdrawn (Sep 2020)

Despite demonstrating promising anti-inflammatory effects in preclinical models, its development for these indications has been halted [3] [4] [2].

References

ERB-041 selective ERβ agonist research use

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

The table below summarizes the fundamental technical data for ERB-041.

Property Description
IUPAC Name 7-Ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol [1] [2]
Other Names Prinaberel, PF-00913086 [3] [4]
Molecular Formula C₁₅H₁₀FNO₃ [1] [2]
Molecular Weight 271.24 g/mol [1] [2]
CAS Registry No. 524684-52-4 [2] [4]
Biological Activity Potent and selective Estrogen Receptor Beta (ERβ) agonist [1] [2]
Selectivity >200-fold selectivity for human ERβ over ERα (IC₅₀ values: 5 nM for ERβ vs. 1216 nM for ERα) [1] [2]
Solubility Soluble to 100 mM in DMSO and ethanol [1] [2]

Research Applications & Key Findings

ERB-041 has been investigated in various disease models, primarily focusing on oncology and inflammation. The following table outlines the key research findings.

Disease Area/Model Key Findings Proposed Mechanisms Citations
Skin Cancer (Preclinical) Reduced UVB-induced tumor number (60%) and volume (84%) in SKH-1 mice [5]. Downregulation of Wnt/β-catenin signaling; reduced proliferation (PCNA, Cyclin D1), angiogenesis (VEGF, CD31); increased apoptosis; suppression of pro-inflammatory proteins (COX-2, iNOS, NF-κB) [5]. [5]
Canine Mammary Tumors (In Vitro) Synergistic effect with Genistein to inhibit cell proliferation and induce apoptosis in CMT-U27 and CF41.Mg cell lines [6]. Synergistic downregulation of ERα expression and subsequent inhibition of the PI3K/AKT/mTOR signaling pathway [6]. [6]
Ovarian Cancer (In Vitro) Inhibited cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis in SKOV-3, A2780CP, and OVCAR-3 cells [7]. Modulation of FAK and PI3K/AKT/GSK signaling pathways; alteration of p21 and cyclin D1 expression [7]. [7]
Inflammation (In Vitro) Inhibited LPS-induced iNOS production in peritoneal macrophages from endometriosis patients [8]. Suppression of NF-κB activation by preventing its nuclear translocation [8]. [8]
Rheumatoid Arthritis (Clinical) No statistically significant difference in ACR20 response vs. placebo in a 12-week, Phase II clinical trial (n=291). Safe and well-tolerated, but lacked efficacy in this indication [9]. The anti-inflammatory effects observed in preclinical models did not translate to efficacy in this human trial for RA [9]. [9]

Experimental Protocols from Research

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

In Vitro Anti-Proliferation and Apoptosis Assay (Ovarian Cancer Cells)

This protocol is based on studies using human ovarian cancer cell lines [7].

  • Cell Lines: SKOV-3, A2780CP, OVCAR-3.
  • Cell Culture: Maintain cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Treatment:
    • Prepare a stock solution of ERB-041 in DMSO (e.g., 10 mM).
    • Treat cells at various concentrations (e.g., 0.01 µM, 0.1 µM, 10 µM) for 24-48 hours. Use DMSO as a vehicle control.
  • Proliferation Assay (XTT):
    • Plate cells in 96-well plates and treat them after they adhere.
    • After the treatment period, add the XTT reagent and incubate according to the manufacturer's instructions.
    • Measure the absorbance at a specified wavelength (e.g., 450-500 nm) using a microplate reader.
  • Apoptosis Assay (Annexin V/Propidium Iodide staining & Western Blot):
    • Flow Cytometry: Harvest treated cells, stain with Annexin V and PI, and analyze using a flow cytometer to quantify apoptotic cells.
    • Western Blot: Prepare protein lysates from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for pro-apoptotic markers (e.g., Cleaved Caspase-3, Bax) and anti-apoptotic markers (e.g., Bcl-2).
In Vivo Chemoprevention Model (UVB-Induced Skin Carcinogenesis)

This protocol is derived from a study in SKH-1 hairless mice [5].

  • Animals: Six- to eight-week-old female SKH-1 hairless mice. House under standard conditions (12h light/dark cycle, food and water ad libitum).
  • Experimental Groups:
    • Group I (Vehicle Control): Topical application of ethanol.
    • Group II (UVB Control): UVB irradiation + vehicle.
    • Group III (Treatment): UVB irradiation + topical ERB-041.
  • UVB Irradiation: Use a calibrated UVB light source (e.g., 180 mJ/cm²). Irradiate mice twice a week.
  • Drug Administration:
    • Prepare ERB-041 in ethanol (e.g., 2 mg/mouse in 200 µL).
    • Apply topically to the dorsal skin 30 minutes prior to each UVB exposure.
  • Tumor Monitoring: Record tumor number and measure tumor size weekly using a caliper for the duration of the study (e.g., 30 weeks).
  • Endpoint Analysis: After euthanasia, harvest tumors and skin tissue for:
    • Histology: H&E staining.
    • Immunohistochemistry/Immunofluorescence: Analyze proliferation (PCNA), angiogenesis (CD31), apoptosis (TUNEL assay).
    • Western Blot: Analyze protein expression in tissue lysates (e.g., Cyclin D1, β-catenin, COX-2).

Mechanisms of Action: Signaling Pathways

Based on the search results, ERB-041 exerts its effects through multiple pathways. The diagram below synthesizes the key mechanisms reported in cancer models.

G cluster_path1 Pathway 1: Suppression of Pro-Tumorigenic Signaling cluster_path2 Pathway 2: Induction of Apoptosis & Cell Cycle Arrest ERB041 ERB-041 ERbeta ERβ Activation ERB041->ERbeta NFkB NF-κB Pathway ERbeta->NFkB Suppresses WNT WNT/β-catenin Pathway ERbeta->WNT Suppresses PI3K_AKT PI3K/AKT Pathway ERbeta->PI3K_AKT Inhibits ERalpha ↓ ERα Expression ERbeta->ERalpha Downregulates iNOS_COX2 ↓ iNOS, COX-2 (Inflammation) NFkB->iNOS_COX2 TargetGenes1 ↓ Proliferation ↓ Invasion iNOS_COX2->TargetGenes1 EMT ↓ EMT Markers (Snail, Slug, Twist) WNT->EMT EMT->TargetGenes1 Apoptosis ↑ Bax/Bcl-2 Ratio ↑ Cleaved Caspase-3 PI3K_AKT->Apoptosis CellCycle ↓ Cyclin D1, CDK4 (Cell Cycle Arrest) PI3K_AKT->CellCycle ERalpha->PI3K_AKT Contributes to TargetGenes2 ↓ Cell Viability ↑ Apoptosis Apoptosis->TargetGenes2 CellCycle->TargetGenes2

Summary of the key signaling pathways modulated by ERB-041 in preclinical cancer models, leading to reduced inflammation, proliferation, and increased apoptosis.

Research Context & Future Directions

  • Clinical Trial Setback: It is important to note that while ERB-041 showed strong preclinical efficacy, it failed to demonstrate a statistically significant improvement over placebo in a Phase II clinical trial for rheumatoid arthritis, despite being well-tolerated [9]. This highlights the challenge of translating preclinical findings to human disease.
  • Ongoing Field Interest: The search for selective ERβ agonists remains active. Recent research (as of 2025) involves developing new compounds with improved selectivity and pharmacokinetic profiles, such as OSU-ERβ-12 [10]. This suggests that the therapeutic targeting of ERβ is still considered a viable strategy, though it may require next-generation molecules.

References

what is Prinaberel used for in scientific research

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile of Prinaberel

The table below summarizes the key quantitative pharmacological data for this compound, which forms the basis for its use in research:

Parameter Details
Molecular Target Estrogen Receptor Beta (ERβ) [1]
Primary Action Agonist [1]
Selectivity (vs. ERα) >200-fold selectivity for ERβ over ERα [2]
IC₅₀ for ERβ Human: 5.4 nM; Rat: 3.1 nM; Mouse: 3.7 nM [2]
IC₅₀ for ERα Human: 1200 nM; Mouse: 750 nM; Rat: 620 nM [2]
Key Research Uses Inflammatory diseases, oncology, metabolic disorders, and neuropharmacology [3] [4] [5]

Primary Areas of Research

This compound is utilized in preclinical studies to investigate several therapeutic pathways:

  • Inflammatory and Autoimmune Diseases: A major research area explores this compound's potent anti-inflammatory effects. Studies indicate its benefit in models of rheumatoid arthritis, inflammatory bowel disease, and endometriosis [3]. It is believed to work by modulating the expression of inflammatory genes.
  • Oncology Research: Research shows ERβ activation can have anti-tumor effects in certain contexts. This compound is investigated as a skin cancer chemopreventive agent and for its pro-apoptotic effects in ovarian cancer models [2]. Its mechanism involves dampening the WNT/β-catenin signaling pathway and reducing the expression of pro-inflammatory and pro-proliferative proteins like COX-2 and iNOS [6] [4]. It also downregulates CXCR4, a chemokine receptor involved in cancer cell invasion [4].
  • Metabolic and Other Disorders: Early-stage research explores the role of ERβ agonists like this compound in conditions such as Crohn's disease and sepsis [3].
  • Neuropharmacology: While this compound is a key tool for establishing the role of ERβ, other selective ERβ agonists (like DPN) have been shown to enhance extinction memory recall for drug-conditioned cues, suggesting potential for treating cue-induced relapse in opioid use disorder [5]. This highlights the broader interest in ERβ as a CNS target.

This compound's mechanism in cancer research involves modulating key signaling pathways that control cell proliferation, survival, and invasion. The following diagram illustrates the proposed signaling pathways modulated by this compound in oncology research, particularly in skin and ovarian cancer models:

G cluster_path1 WNT/β-catenin Pathway cluster_path2 Inflammation & Invasion cluster_path3 Cell Survival & Adhesion This compound This compound ERbeta ERbeta This compound->ERbeta Binds WNT WNT This compound->WNT Dampens NF_kB NF-κB (p65) This compound->NF_kB Inhibits Phosphorylation CXCR4 CXCR4 This compound->CXCR4 Downregulates PI3K PI3K This compound->PI3K Inhibits Phosphorylation Adhesion Enhanced Adhesion This compound->Adhesion Induces via Integrins & E-cadherin cluster_path1 cluster_path1 ERbeta->cluster_path1 cluster_path2 cluster_path2 ERbeta->cluster_path2 cluster_path3 cluster_path3 ERbeta->cluster_path3 beta_catenin beta_catenin WNT->beta_catenin Stabilizes Proliferation Proliferation beta_catenin->Proliferation iNOS iNOS NF_kB->iNOS Activates COX2 COX2 NF_kB->COX2 Activates Invasion Invasion CXCR4->Invasion Promotes AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes

Critical Research Considerations

Several important factors limit this compound's current use to the research domain:

  • Clinical Status: this compound is not approved for medical use in any country. It was investigated in clinical trials up to Phase 2 for conditions like endometriosis, but its development status for these indications is unclear [1] [3].
  • Species-Specific Effects: A significant challenge in translating findings from animal models to humans is the species-specific receptor pharmacology. Some ERβ agonists show greater selectivity for the human ERβ receptor compared to the mouse ortholog, which can complicate the interpretation of preclinical data [6].
  • Key Experimental Protocols:
    • In Vitro Functional Assay: Principle: Measure agonist activity via transactivation. Method: Transfert cells (e.g., HEK-293) with human ERβ expression plasmid and a reporter gene (e.g., luciferase) under an estrogen-responsive promoter. Apply this compound and measure reporter gene expression [6].
    • In Vivo Efficacy Model (Skin Cancer): Principle: Evaluate chemopreventive effect. Method: Apply this compound (e.g., 2 mg/mouse in ethanol) topically to SKH-1 hairless mice 30 minutes before UVB irradiation. Continue treatment protocol for an extended period (e.g., 30 weeks) and monitor for tumor development [2].

References

estrogen receptor beta signaling pathway Prinaberel

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen Receptor Beta (ERβ) at a Glance

Estrogen receptor beta (ERβ), encoded by the ESR2 gene on chromosome 14q23.2, is a nuclear receptor and ligand-activated transcription factor [1] [2]. It shares a common domain structure with ERα but has distinct expression patterns and often opposing biological functions [2].

Key characteristics of ERβ:

  • Domains: Contains an N-terminal activation function (AF-1) domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD) with AF-2 [2].
  • Selectivity: The ligand-binding cavity of ERβ is about 20% smaller than that of ERα, which allows for the development of subtype-selective ligands [1].
  • Function: ERβ is proposed to function as a tumor suppressor in tissues like the breast and prostate, and it plays roles in the central nervous, cardiovascular, and immune systems [2].

Prinaberel (ERB-041) Pharmacological Profile

This compound is a potent and selective small molecule agonist of ERβ. The table below summarizes its key quantitative data.

Table 1: Quantitative Profile of this compound (ERB-041)

Parameter Value Details / Additional Notes
CAS Registry Number 524684-52-4 [3]
Molecular Formula C₁₅H₁₀FNO₃ [3]
Molecular Weight 271.24 g/mol [4]
IC₅₀ (Human ERβ) 5.4 nM Half-maximal inhibitory concentration [4]
IC₅₀ (Rat ERβ) 3.1 nM [4]
IC₅₀ (Mouse ERβ) 3.7 nM [4]
Selectivity (ERβ vs. ERα) >200-fold IC₅₀ for human ERα is 1200 nM [4]

Core ERβ Signaling Pathways and this compound's Action

ERβ signaling is complex and can lead to diverse tissue-specific effects. The following diagram maps the core pathways and key mechanistic actions of this compound identified in preclinical research.

ERB_Signaling Core ERβ Signaling and this compound Mechanisms cluster_Genomic Genomic Signaling cluster_NonGenomic Non-Genomic Signaling This compound This compound ERB ERβ This compound->ERB Genomic Genomic Signaling (Transactivation) ERB->Genomic  Nucleus NonGenomic Non-Genomic Signaling (Rapid Response) ERB->NonGenomic  Cytoplasm ERE ERE Binding Genomic->ERE Direct TF Transcription Factor Interaction Genomic->TF Tethered Kinases Kinase Cascades (e.g., PI3K/Akt) NonGenomic->Kinases Gene_Reg1 Target Gene Expression ERE->Gene_Reg1 e.g., PTEN Gene_Reg2 Target Gene Expression TF->Gene_Reg2 e.g., via AP-1, NF-κB Akt Reduced p-Akt Kinases->Akt Suppresses NMDAR Reduced NMDAR Signaling Kinases->NMDAR Modulates

Diagram of ERβ signaling pathways and this compound's key mechanistic actions.

The diagram above shows two primary signaling modes. Below is a detailed explanation of the key mechanisms supported by experimental data.

  • Genomic Signaling: Upon binding this compound, ERβ regulates gene transcription. This can occur through direct binding to Estrogen Response Elements (EREs) in promoter regions or via a "tethered" mechanism through protein-protein interactions with other transcription factors like AP-1 and NF-κB [1] [2].
  • Non-Genomic Signaling: this compound can also modulate rapid, non-genomic signaling pathways. A key documented mechanism is the suppression of the PI3K/Akt pathway. Research in breast cancer cells shows that ERβ activation by agonists like this compound leads to downregulation of the HER2/HER3 receptor dimer and upregulation of the tumor suppressor PTEN, resulting in decreased phosphorylated Akt (p-Akt) levels [5].
  • Functional Modulation: In neuronal contexts, ERβ agonism by compounds like this compound has been shown to enhance extinction memory recall and reduce cue-induced relapse for opioids. This effect is associated with the modulation of NMDA receptor (NMDAR) signaling and reactive oxygen species production in specific brain regions [6].

Therapeutic Potential & Experimental Evidence

Preclinical studies highlight this compound's potential across various disease models. The table below summarizes key findings.

Table 2: Documented Preclinical Effects of this compound

Therapeutic Area / Indication Reported Effects and Potential Mechanisms Experimental Models
Oncology (Skin Cancer) Chemopreventive agent; dampens WNT/β-catenin signaling; induces differentiation, cell cycle arrest, reduces colony formation; suppresses proliferation & angiogenesis [4]. SKH-1 hairless mouse model (UVB-induced SCC); human A431 SCC cells [4].
Oncology (Ovarian Cancer) Induces apoptosis; inhibits cell proliferation in a dose- and time-dependent manner [4]. SKOV-3, A2780CP, OVCAR-3 cell lines [4].
Central Nervous System (Addiction) Enhances extinction memory recall (EMR) for heroin-associated cues; potential adjunct to cue exposure therapy; effect linked to BLA [6]. Rat model of heroin self-administration and cue-induced reinstatement [6].
Cardiovascular (Hypertension) Reverses hypertension susceptibility in a perimenopause (peri-AOF) model; suppresses heightened NMDAR signaling and ROS in PVN neurons [7]. Mouse model of angiotensin II-induced hypertension (VCD-induced accelerated ovarian failure) [7].
Inflammation / Other A patent application discloses use of ERβ ligands as radiation mitigators, protecting from radiation-induced damage in tissues like bone marrow, GI tract, and lung [8]. Patent literature; mouse models cited [8].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are detailed methodologies for two key areas of investigation.

1. Protocol: Assessing Heroin-Cue Extinction Memory Recall (EMR) in Rats [6]

  • Objective: To evaluate the effect of systemic ERβ agonism on cue-induced relapse.
  • Key Materials: this compound (or agonist DPN), rats, heroin, apparatus for self-administration.
  • Workflow:
    • Surgery: Implant jugular vein catheters for heroin delivery.
    • Self-Administration (8 days): Rats learn to nose-poke for a heroin infusion (e.g., 40 µg) paired with a light+tone cue.
    • Extinction Training: The cue is presented, but nose-poking no longer delivers heroin.
    • Drug Administration: Subcutaneous injection of this compound (e.g., 1.0 mg/kg) or vehicle.
    • EMR Test (Reinstatement): After extinction, re-expose rats to the cue without heroin and measure drug-seeking behavior (active nose pokes).

2. Protocol: Evaluating Anti-Cancer Effects in Vitro [4]

  • Objective: To determine the effect of this compound on cancer cell proliferation and apoptosis.
  • Key Materials: this compound, cancer cell lines (e.g., A431, SKOV-3), DMSO, cell culture reagents, proliferation/apoptosis assay kits.
  • Workflow:
    • Cell Culture: Maintain cells in appropriate medium (e.g., RPMI-1640 with serum).
    • Plating: Seed cells in 96-well plates for proliferation or apoptosis assays.
    • Dosing: Treat cells with this compound (e.g., 0.01-60 µM) or vehicle control (DMSO) for 24-48 hours.
    • Proliferation Assay: Use a kit like Cell Counting Kit-8 (CCK-8) to measure cell viability at 450nm.
    • Apoptosis Assay: Use a kit to detect caspase activation or DNA fragmentation.
    • Data Analysis: Plot dose-response curves to calculate IC₅₀ values.

Research and Development Considerations

  • Clinical Status: this compound has been evaluated in Phase 2 clinical trials for conditions like dysmenorrhea and dyspareunia, but its development status for the indications discussed here appears to be discontinued in the clinical stage, with current evidence remaining at the preclinical level [3].
  • Specificity is Key: The therapeutic effects of ERβ agonists are highly context-dependent, influenced by tissue type, cellular environment, and disease state. The >200-fold selectivity of this compound for ERβ over ERα is a critical feature for isolating its effects in research [4].
  • Mechanistic Depth: Future work should continue to elucidate the precise molecular mechanisms, particularly the cross-talk between genomic and non-genomic signaling, and the role of ERβ in the tumor microenvironment [2].

References

Comprehensive Technical Guide: Prinaberel (ERB-041) in Inflammatory Bowel Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Molecular Characteristics

Prinaberel (developmental codes ERB-041, WAY-202041, PF-00913086) is a highly selective agonist of estrogen receptor beta (ERβ) with potential therapeutic applications in inflammatory bowel disease (IBD). This synthetic compound exhibits significant selectivity for ERβ over estrogen receptor alpha (ERα), which underpins its therapeutic potential while minimizing classic estrogenic side effects.

Key Molecular Characteristics
  • Chemical Name: 2-(3-Fluoro-4-hydroxyphenyl)-7-vinylbenzoxazol-5-ol
  • Molecular Formula: C15H10FNO3
  • Molecular Weight: 271.24 g/mol
  • CAS Registry: 524684-52-4
  • Appearance: Pale yellow to white solid powder
  • Solubility: ≥25 mg/mL in DMSO [1] [2]
  • Storage Conditions: -20°C for long-term storage; room temperature for short-term [1] [2]
Binding Affinity and Receptor Selectivity

This compound demonstrates nanomolar potency at ERβ receptors across species with exceptional selectivity over ERα, as quantified in standardized binding assays:

Table 1: Binding affinity of this compound across species and receptor subtypes

Receptor Species IC₅₀ (nM) pIC₅₀ Selectivity Ratio (ERα/ERβ)
ERβ Human 5.0-5.4 8.3 >200-fold
ERβ Rat 3.1 8.5 >200-fold
ERβ Mouse 3.7 8.43 >200-fold
ERα Human 1216 5.92 Reference
ERα Rat 620 6.21 Reference
ERα Mouse 750 6.12 Reference

Data sources: [3] [4] [2]

The structural basis for this selectivity stems from this compound's tricyclic benzoxazole structure, which preferentially binds to the active site of ERβ due to subtle differences in the ligand-binding domains between ERβ and ERα isoforms. This preferential binding enables targeted modulation of ERβ-mediated pathways without activating ERα-mediated proliferation in reproductive tissues.

Mechanism of Action in IBD Pathophysiology

Primary Anti-inflammatory signaling Pathways

This compound exerts its therapeutic effects in IBD through multiple complementary mechanisms that converge on reduced inflammation and tissue protection. The diagram below illustrates the core signaling pathway:

G This compound inhibits IL-1β via calcium reduction and NLRP6 activation This compound This compound ERbeta ERbeta This compound->ERbeta Binds Calcium Calcium ERbeta->Calcium Reduces Autophagy Autophagy ERbeta->Autophagy Promotes NLRP6 NLRP6 ERbeta->NLRP6 Activates Caspase1 Caspase1 IL1b IL1b Caspase1->IL1b Cleaves Inflammasome Inflammasome Inflammasome->Caspase1 Activates Calcium->Inflammasome Activates CaSR CaSR CaSR->Calcium Increases Autophagy->Inflammasome Inhibits NLRP6->Inflammasome Inhibits

The central mechanism involves downregulation of pro-inflammatory cytokine production, particularly interleukin-1β (IL-1β), through modulation of the NLRP3 inflammasome in colonic macrophages [5]. Additional studies have identified a complementary pathway involving promotion of NLRP6-mediated autophagy that further contributes to the compound's anti-colitic effects [6].

Key Experimental Evidence for Mechanism
  • IL-1β Specificity: Bioinformatics analysis of cytokine/chemokine networks identified IL-1β as the primary target of ERβ activation in colitis models. ERβ activation resulted in the most evident downregulation of IL-1β expression specifically in colonic macrophages compared to monocytes and neutrophils [5].

  • Calcium Signaling Modulation: ERβ activation reduced intracellular CaSR expression and calcium signaling in colonic macrophages. The suppressive effect on NLRP3 inflammasome assembly was reversed by CaSR overexpression plasmids, confirming the pathway specificity [5].

  • Inflammasome Selectivity: this compound selectively inhibited NLRP3 inflammasome-mediated IL-1β secretion without significant effects on NLRC4 or AIM2 inflammasome activity, demonstrating precise mechanism targeting [5].

Experimental Models and Efficacy Data

In Vivo Colitis Models

This compound has been evaluated in standardized murine models of colitis that recapitulate key features of human IBD:

Table 2: In vivo efficacy of this compound in experimental colitis models

Model Type Induction Method Dosing Regimen Key Outcomes Reference
DSS-induced colitis 2.5% dextran sulfate sodium in drinking water 5, 10, 20 mg/kg intraperitoneal injection for 10 days Dose-dependent improvement in disease activity index; reduced histologic inflammation [5]
TNBS-induced colitis 100 mg/kg trinitro-benzene-sulfonic acid 5, 10, 20 mg/kg intraperitoneal injection for 7 days Attenuated inflammatory response; preserved epithelial barrier function [5]
ERβ knockdown validation DSS + AAV-shEsr2 vectors 20 mg/kg intraperitoneal injection Loss of therapeutic effect confirming ERβ specificity [5]
IL-1β overexpression DSS + AAV-IL-1β vectors 20 mg/kg intraperitoneal injection Significant attenuation of protective effects [5]

The translational significance of these models is enhanced by their representation of different aspects of IBD pathophysiology—DSS-induced colitis mimics ulcerative colitis-like epithelial damage, while TNBS-induced colitis represents a T-cell mediated response more characteristic of Crohn's disease.

In Vitro Experimental Systems

Cellular models provide mechanistic insights at the molecular level:

  • Macrophage Culture Systems: Primary mouse peritoneal macrophages and THP-1 human monocyte cell line primed with LPS (100-500 ng/mL for 3 hours) followed by inflammasome activation (5 mM ATP for 1 hour) [5].

  • Calcium Imaging: Macrophages loaded with Fluo-4 AM (1 μM for 30 minutes) showing this compound significantly reduced intracellular calcium flux after ATP stimulation [5].

  • Gene Manipulation Studies: Transfection with CaSR overexpression plasmids reversed the inhibitory effects of this compound on NLRP3 inflammasome assembly, establishing causal relationship [5].

Detailed Experimental Protocols

In Vivo Colitis Induction and Assessment

For researchers seeking to replicate studies of this compound in IBD models, the following standardized protocols should be implemented:

DSS-Induced Colitis Model:

  • Utilize 8-12 week old male C57BL/6 or Balb/c mice (20-22 g)
  • Administer 2.5% dextran sulfate sodium in drinking water for 5-7 days
  • Begin this compound treatment concurrently with DSS initiation
  • Administer via intraperitoneal injection at 5-20 mg/kg daily
  • Prepare fresh this compound solutions daily in saline vehicle [5]

Disease Activity Assessment:

  • Monitor daily weight changes, stool consistency, and occult blood
  • Calculate disease activity index combining these parameters
  • At endpoint, measure colon length reduction as marker of inflammation
  • Collect tissue for histology (H&E staining), cytokine analysis, and immunofluorescence [5]

Histopathological Scoring:

  • Fix colon segments in 4% paraformaldehyde, embed in paraffin
  • Section at 5μm thickness and stain with hematoxylin and eosin
  • Score blinded sections for inflammatory cell infiltration, tissue architecture loss, crypt damage, and extent of lesion [5]
Molecular Mechanism Elucidation

NLRP3 Inflammasome Activation Assay:

  • Culture primary mouse peritoneal macrophages or THP-1 cells
  • Prime with LPS (100 ng/mL, 3 hours) to induce pro-IL-1β expression
  • Activate NLRP3 inflammasome with ATP (5 mM, 1 hour) or nigericin (10 μM, 1 hour)
  • Measure IL-1β in supernatant by ELISA
  • Analyze NLRP3 inflammasome components by Western blot [5]

Calcium Imaging Protocol:

  • Plate macrophages on 35mm imaging dishes
  • Load with Fluo-4 AM (1 μM) for 30 minutes at 37°C
  • Wash twice with PBS and incubate for additional 15 minutes
  • Record baseline fluorescence for 1.5 minutes
  • Stimulate with ATP (5 mM) while recording for 30 minutes
  • Excite at 488nm, detect emission with 63× oil immersion lens
  • Analyze fluorescence intensity normalized to baseline (ΔF/F) [5]

Clinical Development Status

This compound has reached Phase 2 clinical trials for Crohn's disease, representing the most advanced development stage for an ERβ-selective agonist in IBD [4]. The development status is categorized as "investigational" with the following characteristics:

  • Primary Indication: Crohn's disease (inflammatory bowel disease)
  • Maximum Phase: 2.0
  • Regulatory Status: Preclinical research use only, not approved for therapeutic or diagnostic applications [1] [4]

The translational potential of this compound is strengthened by its favorable preclinical safety profile and mechanism that aligns with several pathological features of IBD, including macrophage dysregulation, elevated IL-1β signaling, and impaired mucosal healing.

Comparative Analysis with IBD Therapeutic Landscape

Potential Advantages Over Current Therapies

Current IBD treatments face limitations including significant side effects, diminished response over time, and high cost. This compound offers several potential differentiated benefits:

  • Novel Mechanism: As an ERβ agonist, it represents a first-in-class approach distinct from anti-TNFα, anti-integrin, or interleukin-targeted therapies [5] [7]

  • Macrophage-specific Action: Targets the specific immune cell population responsible for IL-1β production in colitis without broad immunosuppression [5]

  • Dual Pathway Inhibition: Simultaneously targets NLRP3 inflammasome assembly and promotes NLRP6-mediated autophagy [5] [6]

  • Gut-specific Effects: ERβ is the predominant estrogen receptor in colon tissue, potentially limiting extra-intestinal effects [5]

Research Applications and Future Directions

For the research community, this compound serves as both a investigational therapeutic candidate and a valuable tool compound for understanding ERβ biology in gastrointestinal inflammation. Key research applications include:

  • Pathway Elucidation: Mechanistic studies of ERβ signaling in intestinal homeostasis
  • Combination Therapy: Potential synergy with existing IBD therapeutics
  • Biomarker Identification: Correlation of ERβ expression with treatment response
  • Disease Modification: Potential to alter disease progression beyond symptom control

Conclusion and Research Implications

This compound represents a promising therapeutic approach for inflammatory bowel disease with a distinct mechanism of action centered on selective estrogen receptor beta agonism. The compelling preclinical data demonstrates potent anti-inflammatory effects through:

  • Specific inhibition of NLRP3 inflammasome-mediated IL-1β production
  • Modulation of calcium signaling in colonic macrophages
  • Promotion of protective autophagy through NLRP6 activation
  • Efficacy in multiple murine models of colitis with dose-dependent responses

References

Prinaberel IC50 values mouse rat human ERβ

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel IC50 Values and Selectivity

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for ERβ and ERα from human, rat, and mouse sources, demonstrating its high selectivity for ERβ.

Species ERβ IC50 (nM) ERα IC50 (nM) Selectivity (ERβ vs. ERα)
Human 5.4 [1] 1200 [1] >200-fold [1]
Rat 3.1 [1] 620 [1] >200-fold [1]
Mouse 3.7 [1] 750 [1] >200-fold [1]

Documented Biological Activities and Protocols

This compound has been shown to have multiple biological activities in preclinical research. The following table outlines key experimental findings and the methodologies used to obtain them.

Biological Activity Experimental Model/Cell Line Key Methodology Reported Outcome
Skin Cancer Chemoprevention SKH-1 hairless mice [1] In vivo topical application: 2 mg/mouse in ethanol, 30 min prior to UVB irradiation, 3 times/week for 30 weeks [1]. Suppressed squamous cell carcinoma development; reduced proliferation, angiogenesis; induced apoptosis [1].
Anti-inflammatory & Anti-proliferative Effects Human SCC A431 cells [1] In vitro treatment: 0-60 µM for 24 hours. Analysis via Western Blot [1]. Reduced p-NFκBp65, iNOS, COX-2; diminished p-PI3K and p-AKT; enhanced E-cadherin [1].
Induction of Apoptosis Human ovarian cancer SKOV-3 cells [1] In vitro treatment: 10 µM for 48 hours. Cell proliferation and apoptosis assays [1]. Inhibited cell proliferation; promoted cancer cell apoptosis [1].

Mechanism of Action and Signaling Pathway

This compound functions as a selective ERβ agonist. Its mechanisms involve genomic signaling by binding to ERβ and modulating key pathways. The diagram below illustrates the core signaling pathway and cellular effects based on documented research.

G This compound This compound ERbeta ERβ (Nucleus) This compound->ERbeta Binds & Activates Subpath1 Dampens WNT/ β-catenin signaling ERbeta->Subpath1 Subpath2 Inhibits NF-κB pro-inflammatory signaling ERbeta->Subpath2 Subpath3 Diminishes PI3K/AKT signaling ERbeta->Subpath3 Effect1 Reduces cell proliferation & induces differentiation Subpath1->Effect1 Subpath2->Effect1 Effect2 Induces apoptosis Subpath2->Effect2 Effect3 Enhances E-cadherin reduces cell migration Subpath3->Effect3

The diagram shows that this compound's activation of ERβ leads to several downstream effects, including dampening the WNT/β-catenin pathway, inhibiting pro-inflammatory NF-κB signaling, and diminishing PI3K/AKT signaling [1]. These actions collectively contribute to its observed chemopreventive and anti-cancer effects.

Research Context and Significance

  • Therapeutic Potential of ERβ Agonists: Research into selective ERβ agonists like this compound is motivated by the desire to harness beneficial effects of estrogen signaling—such as anti-inflammatory and chemopreventive actions—while avoiding the potentially harmful proliferative effects mediated by ERα in tissues like the uterus and breast [2].
  • Experimental Note: It is important to remember that this compound is characterized as a tool for research use only and is not approved as a drug for human treatment [1].

References

Prinaberel ERB-041 developmental code WAY-202041

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile of Prinaberel

The table below summarizes the key characteristics of this compound based on the search results:

Property Description
IUPAC Name 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol [1]
Molecular Formula C₁₅H₁₀FNO₃ [2] [1]
Molecular Weight 271.24 g·mol⁻¹ [2] [3]
CAS Registry No. 524684-52-4 [3] [4] [1]
Primary Target Estrogen Receptor Beta (ERβ) [2] [3] [5]
Mechanism of Action Selective Agonist [2] [1] [6]
Drug Status Investigational; highest phase reached was Phase 2 [4] [1] [6]

Quantitative Binding Affinity and Selectivity

This compound demonstrates high potency and exceptional selectivity for ERβ over ERα. The following table details its half-maximal inhibitory concentration (IC₅₀) values across different species [3]:

Target Species IC₅₀ (nM)
ERβ Human 5.4
ERβ Rat 3.1
ERβ Mouse 3.7
ERα Human 1200
ERα Mouse 750
ERα Rat 620

This compound exhibits over 200-fold selectivity for ERβ compared to ERα, which is crucial for its specific research and potential therapeutic applications [3].

Mechanism of Action and Signaling Pathways

As a selective ERβ agonist, this compound modulates several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer effects. The diagram below illustrates its mechanism of action.

G This compound This compound ERbeta ERβ Receptor This compound->ERbeta Binds & Activates NFkB NF-κB Pathway ERbeta->NFkB Inhibits PI3K_Akt PI3K-AKT Pathway ERbeta->PI3K_Akt Inhibits Wnt WNT/β-catenin Pathway ERbeta->Wnt Dampens ↓ Inflammation\n(↓ iNOS, ↓ COX-2) ↓ Inflammation (↓ iNOS, ↓ COX-2) NFkB->↓ Inflammation\n(↓ iNOS, ↓ COX-2) ↓ Cell Migration\n↑ E-cadherin ↓ Cell Migration ↑ E-cadherin PI3K_Akt->↓ Cell Migration\n↑ E-cadherin ↓ Tumor Development ↓ Tumor Development Wnt->↓ Tumor Development Outcomes Outcomes

This compound's pathway modulation leads to anti-inflammatory and anti-cancer effects.

Key Experimental Findings and Protocols

This compound has shown efficacy in various preclinical models. Key experimental data and associated protocols are summarized below.

In Vitro Studies
Observation Experimental Model Key Protocol Details Key Findings

| Induces Differentiation & Cell Cycle Arrest [3] | Human Squamous Cell Carcinoma (SCC) cells | Treatment: 0-60 µM this compound for 24 hours. Analysis: Western Blot. | Reduction in G1 cyclins (D1, D2, D3) and CDK4; reduction in colony formation. | | Inhibits Proliferation & Induces Apoptosis [3] [4] | Ovarian cancer cells (SKOV-3, A2780CP, OVCAR-3) | Treatment: 0.01-10 µM this compound for 24-48 hours. Assay: Cell proliferation/apoptosis assays. | Dose- and time-dependent inhibition of proliferation; promotion of apoptosis at 10 µM for 48 hours (SKOV-3). | | Reduces Inflammation [3] | Human epidermoid carcinoma (A431) cells | Treatment: this compound (concentration not specified). Analysis: Western Blot. | Reduced p-NF-κBp65, iNOS, and COX-2; diminished p-PI3K and p-AKT; increased E-cadherin. |

In Vivo Study
  • Model: SKH-1 hairless female mice (UVB-induced skin cancer model) [3].
  • Dosage & Administration: 2 mg/mouse of this compound in 200 µL ethanol, applied topically 30 minutes prior to each UVB (180 mJ/cm²) irradiation, repeated for 30 weeks [3].
  • Key Results: this compound treatment significantly suppressed squamous cell carcinoma development. Analysis of tumors showed reduced proliferation, angiogenesis, pro-inflammatory signaling, and tumor invasiveness [3].

Clinical Development and Potential Indications

This compound has been evaluated in clinical trials for several conditions, though it has not advanced to market approval.

Indication Highest Phase Status & Notes
Endometriosis & Associated Pain (Dysmenorrhea, Dyspareunia) [1] [6] Phase 2 Completed/Discontinued. Development appears to have halted after Phase 2.
Rheumatoid Arthritis [2] [1] Phase 2 Completed. A clinical trial found no statistically significant difference in the ACR20 response between this compound and placebo groups [6].
Crohn's Disease (Inflammatory Bowel Disease) [4] [1] Phase 2 Status listed as "Withdrawn" or "Investigational" [1].
Interstitial Cystitis [1] Phase 2 Status listed as "Withdrawn" [1].

Summary and Research Applications

This compound serves as a critical pharmacological tool for understanding ERβ's role. Its strong preclinical data in inflammatory and oncology models highlights the therapeutic potential of targeting ERβ [2] [3]. However, its clinical development has stalled, suggesting the compound may be more valuable as a research probe than a drug candidate.

References

estrogen receptor beta selective agonist pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen Receptor Beta (ERβ) Fundamentals

Estrogen receptors are nuclear transcription factors activated by the hormone estrogen. The discovery of ERβ (NR3A2), encoded by the ESR2 gene on chromosome 14, revealed a more complex estrogen signaling system than previously understood [1] [2] [3].

  • Structural Domains: Like other nuclear receptors, ERβ has modular domains [1] [3] [4]. The table below outlines the function of each domain and its homology with ERα.
Domain Function Amino Acid Identity vs. ERα
A/B (N-terminal) Contains Activation Function-1 (AF-1); confers receptor specificity [1]. Low (<20%) [1] [3]
C (DNA-Binding Domain - DBD) Binds to specific DNA sequences (Estrogen Response Elements); facilitates receptor dimerization [1]. High (95%) [1] [3]
D (Hinge Region) Flexible link; contains nuclear localization signal [1]. Low (30%) [1]
E/F (Ligand-Binding Domain - LBD) Binds estrogenic ligands; contains Activation Function-2 (AF-2); involved in dimerization and co-regulator recruitment [1]. Moderate (~55%) [1] [3]
  • Structural Basis for Selectivity: The ligand-binding cavity of ERβ is about 20% smaller than that of ERα, with two key conservative amino acid differences (Leu384/Met421 and Met421/Ile373 in ERα/ERβ) that allow for the design of subtype-selective agonists [1] [5].

The following diagram illustrates the domain structure of the ERβ protein:

Structural and functional domains of the Estrogen Receptor Beta (ERβ) protein.

Key ERβ-Selective Agonists & Pharmacological Data

The development of highly selective ERβ agonists is challenging due to the structural similarity of ERα and ERβ. The following table summarizes quantitative data for key clinical/preclinical ERβ agonists, highlighting a next-generation candidate.

Parameter OSU-ERβ-12 (Preclinical Candidate) LY500307 (Erteberel; Clinical Comparator)
Core Structure Para-carborane-based [6] Synthetic small molecule [6]
Binding Affinity (Ki) ERβ Ki = 2.02 nM [6] ERβ Ki = 0.19 nM [6]
Binding Selectivity (ERβ/ERα) 3.3-fold [6] 6.3-fold [6]
Functional Potency (EC₅₀) ERβ EC₅₀ = 78.3 nM [6] ERβ EC₅₀ = 3.2 nM [6]
Functional Selectivity (ERβ/ERα) >100-fold [6] ~270-fold [6]
Key Off-Target Interactions Negligible CYP, hERG inhibition; minimal activity against 87 safety targets (inhibition of CB2 and activation of 5-HT2B at 1µM) [6] Not fully detailed in results, but clinical development suggests a sufficient profile [6]
Human Liver Microsome Stability High [6] Inferior pharmacokinetics, low oral bioavailability reported [6]
In Vivo PK (Mouse, 10 mg/kg) Superior pharmacokinetics (PO, SC, IV) [6] Not directly comparable, but previous clinical PK reported low and variable oral bioavailability [6]
ERβ-Selective Dose (Mouse) ~10 mg/kg (no ERα-mediated uterotrophic effect or UGT atrophy) [6] ~5 mg/kg (showed ERα-mediated UGT atrophy in male mice despite no uterotrophic effect) [6]

Core Experimental Protocols for Characterization

The following methodologies are critical for the comprehensive in vitro and in vivo profiling of ERβ-selective agonists [6].

In Vitro Pharmacology Assays
  • Cell-Free Competitive Binding Assay

    • Purpose: Determine binding affinity (Ki) and selectivity for human ERα and ERβ.
    • Methodology: Uses full-length recombinant human ERα and ERβ. A radiolabeled ligand (e.g., 17β-estradiol) is incubated with the receptor and increasing concentrations of the test compound. The Ki is calculated by measuring the displacement of the radioligand [6].
  • Cell-Based Transcriptional Activation (Transactivation) Assay

    • Purpose: Assess functional potency (EC₅₀) and selectivity for activating gene transcription through ERα vs. ERβ.
    • Methodology:
      • Transfection: HEK-293 cells are transiently transfected with plasmids encoding either human ERα or ERβ, along with an Estrogen Response Element (ERE)-driven luciferase reporter gene.
      • Treatment: Cells are treated with a concentration range of the test agonist.
      • Readout: Luciferase activity is measured, normalized, and dose-response curves are generated to calculate EC₅₀ values [6].
      • Antagonism Control: Co-treatment with a pure antagonist like fulvestrant confirms activity is mediated through the canonical ER ligand-binding pocket [6].
  • Panel Profiling for Off-Target Interactions

    • Purpose: Identify potential interactions with other drug safety targets.
    • Methodology: The compound is screened at a high concentration (e.g., 1µM) against a panel of 87 receptors, enzymes, and ion channels in serum-free conditions [6].
In Vivo Pharmacology & PK/PD Studies
  • Determination of an ERβ-Selective Dose

    • Purpose: Identify a dose that activates ERβ without stimulating ERα, which causes unwanted proliferative effects.
    • Uterotrophic Assay: Pre-pubescent or estrogen-naive female mice are treated with escalating doses of the agonist. Uterine weight is measured; hypertrophy indicates ERα activation. An ERβ-selective dose shows no uterotrophic effect [6].
    • Urogenital Tract (UGT) Atrophy Assay: Male mice (WT, ERα-KO, ERβ-KO) are treated. The mass of the androgen-dependent urogenital tract (prostate, seminal vesicles) is measured. Atrophy occurs due to suppression of steroidogenesis via ERα activation in the hypothalamus. An ERβ-selective dose causes no UGT atrophy in WT or ERβ-KO mice [6].
  • Pharmacokinetic Profiling

    • Purpose: Understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
    • Methodology: Mice are administered the compound via intravenous (IV), subcutaneous (SC), and oral (PO) routes. Blood is collected at multiple time points, and plasma concentration is measured using LC-MS/MS to determine key parameters like half-life, bioavailability, and exposure (AUC) [6].

The workflow for characterizing a candidate ERβ agonist integrates these key assays, as shown below:

workflow InVitro In Vitro Profiling InVivo In Vivo Profiling Binding Competitive Binding Assay (Affinity & Selectivity) Transactivation Transactivation Assay (Functional Potency & Selectivity) Binding->Transactivation OffTarget Off-Target Panel Screening (Safety) Transactivation->OffTarget PK Pharmacokinetic (PK) Study (IV, SC, PO dosing) SelectDose ERβ-Selective Dose Finding (Uterotrophic & UGT Assays) PK->SelectDose Efficacy Efficacy Studies (e.g., Fibrosis, Cancer Models) SelectDose->Efficacy

A generalized experimental workflow for the pharmacological characterization of ERβ-selective agonists.

Therapeutic Applications & Research Findings

Preclinical research has explored ERβ agonism in multiple disease areas, with recent focus on oncology.

  • Oncology: In ERα-positive breast cancer, ERβ agonists like OSU-ERβ-12 and LY500307 have shown promise in vitro by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and reducing migration and colony formation [7]. They can also increase expression of tumor suppressors FOXO1 and FOXO3a [7]. A 2022 study demonstrated synergy between ERβ agonists and the ERα antagonist tamoxifen in vitro [7]. However, a very recent 2025 study found that the same combination failed to reduce tumor volume in xenograft models of therapy-resistant breast cancer, indicating a significant challenge in translating in vitro efficacy to in vivo models [8].
  • Other Potential Indications: Earlier research indicates potential utility in inflammatory diseases (e.g., inflammatory bowel disease, arthritis), endometriosis, and fibrosis [6] [5]. ERβ is also implicated in cardiovascular and neurodegenerative health [2] [3].

Critical Considerations in Preclinical Development

  • Species-Specific Pharmacology: A significant challenge is the difference in receptor pharmacology between humans and mice. Carborane-based agonists like OSU-ERβ-12 show higher selectivity for human ERβ (hERβ) than for mouse ERβ (mERβ). This can lead to misleading results, such as potent uterotrophic effects (an ERα-mediated effect) in mice from compounds that are highly selective for hERβ, complicating the interpretation of standard preclinical safety and efficacy models [9].
  • Clinical Translation Challenges: The failure of LY500307 in clinical trials for various indications and the recent negative in vivo data for OSU-ERβ-12 in breast cancer models [8] highlight the difficulties in developing effective ERβ-targeted therapies, underscoring the need for robust mechanistic understanding and predictive animal models.

References

Prinaberel preclinical characterization animal models

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel Preclinical Profile Summary

The table below summarizes the core characteristics of this compound.

Characteristic Details
INN/USAN Name This compound [1]
Developmental Code ERB-041, WAY-202041 [1]
Pharmacological Class Selective Estrogen Receptor Beta (ERβ) Agonist [2] [1]
Primary Indications (Investigational) Endometriosis, Crohn's disease, Inflammatory Bowel Disease, Rheumatoid Arthritis [3] [1]
Highest Development Phase Phase 2 [3]

Quantitative Biological & Pharmacological Data

The following tables consolidate the key quantitative findings from preclinical studies.

Table 1: Binding Affinity (IC50) and Selectivity of this compound [2]

Species ERβ IC50 (nM) ERα IC50 (nM) Selectivity (ERβ over ERα)
Human 5.4 1200 >200-fold
Rat 3.1 620 >200-fold
Mouse 3.7 750 >200-fold

Table 2: Key In Vitro and In Vivo Experimental Findings

Experimental Model Findings Citation
In Vitro: Human SCC & A431 cells Induced differentiation, cell cycle arrest, reduced colony formation. Reduced p-NF-κBp65, iNOS, COX-2. Diminished p-PI3K, p-AKT, enhanced E-cadherin, reduced cell migration. [2]
In Vitro: Ovarian Cancer Cells (SKOV-3, etc.) Inhibited proliferation dose- and time-dependently (0.01-10 µM). Promoted apoptosis (10 µM; 48h). [2]
In Vivo: SKH-1 Hairless Mouse (Squamous Cell Carcinoma) Topical application (2 mg/mouse) prior to UVB irradiation for 30 weeks suppressed tumor development. Reduced proliferation & angiogenesis, induced apoptosis in tumors. [2]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data tables.

In Vitro Cell Proliferation and Apoptosis Assay
  • Cell Lines: Human ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) [2].
  • Compound Treatment:
    • This compound was dissolved in DMSO and diluted to required concentrations [2].
    • Cells were treated with a range of this compound concentrations (e.g., 0.01 µM, 0.1 µM, 10 µM) for 24-48 hours [2].
  • Proliferation Measurement: Cell viability and proliferation were assessed using standard assays (e.g., MTT, XTT) after the treatment period [2].
  • Apoptosis Analysis: After treatment (e.g., 10 µM for 48 hours), apoptosis was measured via techniques like flow cytometry (Annexin V/PI staining) or caspase-3 activity assays [2].
In Vivo SKH-1 Hairless Mouse Model of UVB-Induced Skin Carcinogenesis
  • Animals: Six- to eight-week-old female SKH-1 hairless mice [2].
  • Test Article and Formulation: this compound was formulated in ethanol (e.g., 2 mg in 200 µL) for topical application [2].
  • Dosing Protocol:
    • Mice received a topical application of this compound (e.g., 2 mg/mouse) 30 minutes prior to UVB irradiation (180 mJ/cm²) [2].
    • This dosing and irradiation regimen was repeated for an extended period (e.g., 30 weeks) [2].
  • Endpoint Measurements:
    • Tumor Burden: Number, size, and incidence of skin tumors were monitored.
    • Histopathological Analysis: Tumor tissues were analyzed for biomarkers of proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and apoptosis (e.g., TUNEL staining) [2].
    • Molecular Analysis: Protein expression of key pathway components (e.g., β-catenin, NF-κB, PI3K-AKT) in tumor tissues was evaluated by Western blot [2].

Signaling Pathways and Experimental Workflow

The diagram below illustrates the proposed signaling pathways through which this compound exerts its anticancer effects, based on the cited preclinical data.

G cluster_0 In Vitro & In Vivo Models This compound This compound ERbeta ERbeta This compound->ERbeta WNT WNT ERbeta->WNT Suppresses NFkB NFkB ERbeta->NFkB Inhibits PI3K_AKT PI3K_AKT ERbeta->PI3K_AKT Inhibits Apoptosis Apoptosis ERbeta->Apoptosis Induces Differentiation Differentiation ERbeta->Differentiation Induces ECadherin ECadherin ERbeta->ECadherin Enhances BetaCatenin BetaCatenin WNT->BetaCatenin Proliferation Proliferation BetaCatenin->Proliferation Inflammation Inflammation NFkB->Inflammation Migration Migration PI3K_AKT->Migration ECadherin->Migration Reduces

Mechanism of this compound's anticancer effects via ERβ agonism, based on in vitro and in vivo models.

The following diagram outlines the general workflow for the key in vivo experiment on skin cancer chemoprevention.

G Start SKH-1 Hairless Female Mice Formulation This compound in Ethanol (2 mg/mouse) Start->Formulation Treatment Topical Application (30 min pre-UVB) Formulation->Treatment UVB UVB Irradiation (180 mJ/cm²) Treatment->UVB Duration Repeat Protocol 5x per week for 30 weeks UVB->Duration 5x/week Analysis Terminal Analysis Duration->Analysis

Workflow for in vivo SKH-1 hairless mouse model of UVB-induced skin carcinogenesis.

Conclusion

This guide synthesizes the existing preclinical data on this compound, confirming its role as a highly selective ERβ agonist [2] [1]. The data demonstrates its potential therapeutic efficacy in models of inflammation and cancer, primarily through the modulation of WNT/β-catenin, NF-κB, and PI3K-AKT signaling pathways [2].

References

Core Principles of Nuclear Receptor-Coactivator Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The recruitment of coactivators is a fundamental step in nuclear receptor (NR) signaling. The interaction is primarily mediated by a short α-helical motif in the coactivator and a complementary surface on the ligand-bound receptor [1].

  • The LxxLL Motif: Coactivators like steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor binding protein (PBP, also known as TRAP220/DRIP220) use an LxxLL motif (where "L" is leucine and "x" is any amino acid) to bind to the NR [2] [1].
  • Ligand-Dependent Conformation Change: Agonist binding induces a critical conformational change in the receptor's ligand-binding domain (LBD). This change repositions a helical motif known as AF-2, creating a hydrophobic groove that recognizes and binds the coactivator's LxxLL helix [1].
  • Combinatorial Specificity: The specific amino acids adjacent to the core LxxLL sequence help determine the binding affinity and specificity for different nuclear receptors, allowing for flexible yet precise assembly of transcriptional complexes [1].

Experimental Methods for Studying Coactivator Interactions

The following table summarizes key techniques used to characterize these protein-protein interactions, as detailed in the search results.

Method Key Purpose Detailed Protocol Summary
Yeast Two-Hybrid (Y2H) [3] Identify novel protein interactors; map interacting domains. Clone NR as "bait" and coactivator library as "prey". Co-transform yeast. Select on deficient media. Use β-galactosidase assay for confirmation.
Fluorescence Resonance Energy Transfer (FRET) [2] Visualize real-time, ligand-dependent interactions in live cells. Tag NR with CFP and coactivator with YFP. Express in cells (e.g., HeLa). Measure energy transfer (FRET) from CFP to YFP upon ligand addition.
Co-immunoprecipitation (co-IP) [3] Confirm physical interaction in a more native cellular environment. Express tagged proteins in plants or cells. Lyse tissues/cells. Incubate lysate with antibody against tag. Use Protein A/G beads to pull down complex. Wash and detect with immunoblotting.
Bimolecular Fluorescence Complementation (BiFC) [3] Visualize subcellular localization of protein complexes. Fuse NR to one half of YFP and coactivator to other half. Co-express. If proteins interact, YFP fluoresces, revealing complex location (e.g., nuclear bodies).
Microinjection & Functional Assay [2] Establish functional requirement of a coactivator for transcription. Micropipette function-blocking antibodies or expression plasmids into cell nucleus (e.g., Rat-1 fibroblasts). Assay for reporter gene activity (e.g., luciferase).

Based on the core principles and methods, the following diagram maps the logical workflow for investigating a compound's action on this pathway.

Start Start: Identify Nuclear Receptor and Coactivator A Confirm Direct Interaction (Yeast Two-Hybrid, Pulldown) Start->A  Hypothesis B Validate Interaction in Live Cells (Co-IP, FRET, BiFC) A->B  In vitro to in vivo C Map Interaction Domains (Truncation Mutants) B->C  Define molecular basis D Determine Functional Consequence (Microinjection, Reporter Assay) C->D  Link structure to function End Establish Mechanism of Action D->End  Conclusion

Diagram 1. A logical workflow for experimentally determining a compound's effect on nuclear receptor-coactivator interactions.

A Framework for Prinaberel's Specific Mechanism

Although the search results do not contain specific quantitative data for this compound (a known ERβ agonist), the provided information allows for a robust framework to guide your investigation.

You can apply the experimental protocols above to characterize this compound. The expected mechanism, based on the general model, would be that this compound binding to the Estrogen Receptor Beta (ERβ) LBD stabilizes the AF-2 helix, creating a surface for coactivators like SRC-1 or PBP to dock via their LxxLL motifs [2] [1].

  • Key Experiments to Perform:
    • Use FRET with CFP-tagged ERβ and YFP-tagged SRC-1 to test if this compound induces a rapid interaction in live cells [2].
    • Employ Y2H and co-IP to confirm the physical interaction and determine if it is disrupted by known ER antagonists [3] [2].
    • Conduct microinjection experiments with antibodies against PBP/SRC-1 to establish if these coactivators are essential for this compound-mediated transcription [2].

References

Comprehensive Technical Guide: ERβ Agonists in Neuroinflammatory Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERβ Agonists and Neuroinflammation

Estrogen receptor beta (ERβ) has emerged as a promising therapeutic target for modulating neuroinflammatory processes across various central nervous system (CNS) disorders. Unlike estrogen receptor alpha (ERα), which is often associated with proliferative effects, ERβ activation primarily mediates anti-inflammatory and neuroprotective effects while avoiding unwanted estrogenic side effects [1] [2]. The therapeutic potential of selective ERβ agonists spans multiple neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and glioblastoma (GBM) [3] [2] [4].

The neuroprotective mechanisms of ERβ agonists occur through both genomic and non-genomic pathways. In the canonical genomic pathway, ligand-bound ERβ dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) in target gene promoters [5] [2]. Additionally, ERβ activation rapidly modulates intracellular signaling cascades including PI3K/Akt, MAPK/ERK, and NF-κB pathways, leading to reduced production of pro-inflammatory mediators and enhanced neuronal survival [1] [2]. Research indicates that ERβ is highly expressed in key neural cell types involved in neuroinflammation, particularly microglia and astrocytes, positioning it as a critical regulator of CNS immune responses [6] [2].

Key ERβ Agonists in Research and Development

Quantitative Profile of Research ERβ Agonists

Table 1: Characteristics of Key ERβ Agonists in Neuroinflammation Research

Compound Name Chemical Class ERβ Selectivity (vs. ERα) Key Model Systems Reported Efficacy/IC₅₀ Research Stage

| OSU-ERβ-12 | Carborane-based | >100-fold functional selectivity [5] [7] | • Glioblastoma models • Breast cancer models • Uterotrophic assay (in vivo) | • ERβ EC₅₀ = 78.3 nM [5] | Preclinical candidate | | AC-186 | Non-steroidal selective ER modulator (SERM) | Not fully quantified (ERβ-dependent activity confirmed) [3] [8] | • BV-2 microglia • HT-22 neurons • LPS-induced inflammation | • Reduced TNFα, IL-6, NO at 0.625-5 μM [3] | Preclinical research | | CIDD-0149897 | Indanone/tetralone keto/hydroxy oxime | 40-fold selectivity [4] | • Glioblastoma cells (U87, U251) • Patient-derived GSCs • Orthotopic mouse models | • IC₅₀ = 7-15 μM (GBM cells) [4] | Preclinical development | | LY500307 (Erteberel) | Synthetic ERβ agonist | 32-270-fold (varies by assay) [5] [4] | • Schizophrenia cognitive impairment (clinical) • Perimenopausal depression (clinical) • Breast cancer models | • ERβ EC₅₀ = 3.2 nM [5] | Clinical trials (completed) | | DPN (Diarylpropionitrile) | Synthetic ERβ agonist | ~70-fold binding affinity [6] | • Middle-aged female rat cortex • Ovariectomized rat models | • Regulated C3, Ccl2, Tgfb1 expression [6] | Research compound |

Table 2: Anti-inflammatory Effects of ERβ Agonists in Cellular Models

Agonist Cell Type/Model Key Anti-inflammatory Effects Signaling Pathways Modulated
AC-186 BV-2 microglia + LPS ↓ TNFα, IL-6, NO, PGE₂, iNOS, COX-2 [3] NF-κB (↓ phospho-p65, ↓ phospho-IκBα, ↓ acetylp65) [3]
17β-estradiol (E2) Primary astrocytes + LPS ↓ IL-1β, TNFα [1] Glutamate transporter upregulation (GLAST, GLT-1) [2]
16α-LE2 (ERα agonist) & DPN (ERβ agonist) Middle-aged female rat frontal cortex Downregulation of C3, C4b, Ccl2, Tgfb1, TLR4, TLR9 [6] Classical genomic ER signaling
CIDD-0149897 Patient-derived glioma stem cells (GSCs) Promoted apoptosis, reduced stemness [4] Enhanced ERβ target gene expression
OSU-ERβ-12 ERα+/HER2- breast cancer cells Induced FOXO1, FOXO3a tumor suppressors [9] Cell cycle arrest (S phase), apoptosis

Molecular Mechanisms and Signaling Pathways

ERβ agonists exert their neuroprotective and anti-inflammatory effects through multiple interconnected signaling pathways. The following diagram illustrates the key molecular mechanisms involved in ERβ-mediated suppression of neuroinflammation:

G cluster_genomic Genomic Pathway cluster_nfkb NF-κB Pathway Inhibition cluster_microglia Microglial Modulation ERB ERβ Agonist (AC-186, OSU-ERβ-12, etc.) ERB_cyto Cytoplasmic ERβ ERB->ERB_cyto LPS_TLR4 LPS/TLR4 Activation ERB->LPS_TLR4 Inhibits M1 M1 Phenotype (Pro-inflammatory) ERB->M1 Promotes SIRT1 SIRT1 Upregulation ERB->SIRT1 Ferroptosis Ferroptosis Inhibition (ATF4) ERB->Ferroptosis CellMembrane Cell Membrane Dimer ERβ Dimerization ERB_cyto->Dimer ERB_nuc Nuclear ERβ ERE ERE Binding ERB_nuc->ERE Dimer->ERB_nuc GeneTrans Target Gene Transcription ERE->GeneTrans AntiInflamGenes Anti-inflammatory Genes GeneTrans->AntiInflamGenes Neuroprotection Neuroprotection & Reduced Neuronal Damage AntiInflamGenes->Neuroprotection P65 p65 Phosphorylation/ Acetylation LPS_TLR4->P65 NFkB_Trans NF-κB Transcription P65->NFkB_Trans InflamCytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB_Trans->InflamCytokines InflamCytokines->Neuroprotection Reduced M2 M2 Phenotype (Anti-inflammatory) M1->M2 Polarization Promotion M2->Neuroprotection HMGB1 HMGB1 Inhibition SIRT1->HMGB1 HMGB1->Neuroprotection Ferroptosis->Neuroprotection

ERβ Agonist Signaling in Neuroinflammation: This diagram illustrates the multi-level mechanisms through which ERβ agonists suppress neuroinflammatory processes, including genomic regulation, NF-κB pathway inhibition, microglial polarization, and downstream neuroprotective effects. [3] [2]

The NF-κB pathway represents a central mechanism through which ERβ agonists exert anti-inflammatory effects. Research with AC-186 demonstrated that it decreases LPS-induced phosphorylation of p65, IκBα, and acetyl-p65 proteins, while also blocking DNA binding and luciferase activity of NF-κB [3]. This results in reduced production of pro-inflammatory mediators including TNFα, IL-6, NO, PGE2, iNOS, and COX-2 in activated microglia.

ERβ agonists also modulate microglial polarization, shifting cells from a pro-inflammatory M1-like state to a reparative M2-like phenotype [2]. Additional mechanisms include upregulation of SIRT1 (which inhibits HMGB1 expression) and inhibition of ferroptosis through suppression of ATF4, which blocks the TLR4/NF-κB pro-inflammatory signaling pathway in Parkinson's disease models [2].

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory Assessment in Microglia

Cell Culture and Treatment:

  • Cell Line: BV-2 microglial cells (or primary microglia) [3]
  • Culture Conditions: RPMI medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 mM sodium pyruvate, 100 U/ml penicillin, and 100 mg/ml streptomycin at 37°C in 5% CO₂ [3]
  • Treatment Protocol:
    • Pre-treat cells with ERβ agonist (e.g., AC-186 at 0.625-5 μM) for 30 minutes [3]
    • Stimulate with LPS (100 ng/mL) for 24 hours [3]
    • Collect culture supernatants for mediator analysis and cell lysates for protein studies

Inflammatory Mediator Analysis:

  • Cytokines: Measure TNFα and IL-6 levels using mouse ELISA kits [3]
  • Nitric Oxide: Determine nitrite levels in supernatants using Griess assay [3]
  • PGE2: Quantify using PGE2 enzyme immunoassay (EIA) kit [3]
  • Western Blotting: Analyze iNOS, COX-2, phospho-p65, phospho-IκBα, and acetyl-p65 protein expression using specific antibodies [3]

Mechanistic Studies:

  • NF-κB DNA Binding: Use transcription factor assay kit with immobilized NF-κB response element [3]
  • Luciferase Reporter Assays: Transfect BV-2 cells with NF-κB or ERE luciferase reporter vectors, treat with ERβ agonists, and measure luminescence [3]
  • ERβ Specificity Confirmation: Perform siRNA knockdown of ERβ gene expression using magnetofection with ERβ-specific siRNA, then assess anti-inflammatory effects [3]
Neuroprotection Assessment Using Co-culture Systems

Transwell Co-culture Setup:

  • Microglia-Neuron Co-culture: Seed BV-2 microglia (5 × 10⁴ cells) in transwell inserts (0.4 μm pore size) placed above HT-22 neurons in a 6-well plate [3]
  • Treatment: Pre-treat microglia with ERβ agonist for 30 minutes, then stimulate with LPS (100 ng/mL) [3]
  • Neuronal Viability Assessment: After 24-48 hours co-culture, assess neuronal viability using MTT assay or morphological analysis [3]
In Vivo Pharmacology and Pharmacokinetics

Pharmacokinetic Profiling:

  • Administration Routes: Oral gavage (PO), subcutaneous injection (SC), intravenous (IV) [5]
  • ERβ-Selective Dosing Determination: Use uterotrophic assay in pre-pubescent mice to establish doses devoid of ERα-mediated effects (e.g., <30 mg/kg for OSU-ERβ-12) [5]
  • Brain Penetration Assessment: Measure compound concentrations in brain tissue homogenates following administration [4]

In Vivo Efficacy Models:

  • Neuroinflammatory Models: LPS-induced neuroinflammation, experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis [1]
  • Neurodegenerative Disease Models: Transgenic Alzheimer's models, MPTP-induced Parkinson's model [3] [2]
  • Glioblastoma Models: Orthotopic GBM tumor-bearing mice for survival studies [4]

Research Workflow and Experimental Design

The following diagram outlines a comprehensive experimental workflow for evaluating ERβ agonists in neuroinflammation research:

G cluster_compound Compound Selection & Characterization cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation CompoundSel Compound Selection & Characterization InVitroProf In Vitro Profiling CompoundSel->InVitroProf InVivoEval In Vivo Evaluation InVitroProf->InVivoEval DataAnal Data Analysis & Mechanistic Studies InVivoEval->DataAnal HitLead Hit-to-Lead Optimization DataAnal->HitLead Binding Binding Affinity Assays (Ki determination) Selectivity Selectivity Profiling (ERβ vs ERα) Binding->Selectivity Functional Functional Activity (EC₅₀, transactivation) Selectivity->Functional OffTarget Off-target Screening (87 target panel) Functional->OffTarget AntiInflam Anti-inflammatory Effects (Cytokines, Mediators) Signaling Signaling Pathway Analysis (Western, Luciferase) AntiInflam->Signaling NeuroProt Neuroprotection Assays (Co-culture systems) Signaling->NeuroProt Specificity Receptor Specificity (siRNA knockdown) NeuroProt->Specificity PK Pharmacokinetics (Bioavailability, Brain Penetration) Tox Toxicology & Safety (Uterotrophic assay) PK->Tox Efficacy Efficacy Studies (Disease models) Tox->Efficacy Biomarkers Biomarker Analysis (Target engagement) Efficacy->Biomarkers Preclinical Preclinical Candidate Selection HitLead->Preclinical

ERβ Agonist Research Workflow: This diagram outlines the key stages in the preclinical evaluation of ERβ agonists for neuroinflammatory conditions, from initial compound characterization through in vitro and in vivo assessment to candidate selection. [5] [3] [4]

Future Research Directions and Considerations

The development of ERβ agonists as therapeutics for neuroinflammatory conditions faces several challenges and opportunities. Future research should focus on:

  • Enhanced Brain Penetration: Design compounds with optimal physicochemical properties for crossing the blood-brain barrier while maintaining ERβ selectivity [4].

  • Disease-Specific Agonist Profiles: Different neuroinflammatory conditions may require agonists with varying transcriptional effector profiles. The development of brain-permeable, selective ERβ agonists like CIDD-0149897 demonstrates progress in this area [4].

  • Combination Therapies: Explore synergistic effects of ERβ agonists with existing treatments. Research in breast cancer demonstrates strong synergy between ERβ agonists and ERα antagonists, suggesting similar approaches may benefit neuroinflammatory disorders [9].

  • Biomarker Development: Identify robust biomarkers of target engagement and efficacy to facilitate clinical translation. Monitoring NF-κB activity, microglial activation states, and specific inflammatory mediators could provide valuable pharmacodynamic measures [3].

  • Sex-Specific Responses: Investigate potential differences in ERβ agonist efficacy between males and females, considering the complex interplay between endogenous hormones and therapeutic interventions [2].

The continuing development of increasingly selective ERβ agonists with favorable pharmacokinetic profiles represents a promising frontier for managing neuroinflammatory components of CNS disorders. Compounds in advanced preclinical development, such as OSU-ERβ-12 and CIDD-0149897, offer new tools to elucidate the full therapeutic potential of ERβ targeting in neurological diseases [5] [4].


References

Prinaberel therapeutic potential endometriosis research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Pharmacological Profile of Prinaberel

The table below summarizes the core quantitative data available for this compound:

Property Value / Description Source/Context
Molecular Weight 271.24 g/mol [1]
CAS Number 524684-52-4 [2] [1]
Mechanism of Action Selective Agonist of Estrogen Receptor Beta (ERβ) [2] [1]
Selectivity (ERβ over ERα) >200-fold [1]
IC₅₀ (Human ERβ) 5.4 nM [1]
IC₅₀ (Human ERα) 1200 nM [1]
Clinical Trial Status (for Endometriosis) Phase 2 (Status: Completed, as of search results) [2]

Rationale for ERβ Targeting in Endometriosis

The scientific basis for investigating this compound in endometriosis stems from the understanding that the condition is an oestrogen-dependent disease [3]. The pathophysiology involves an imbalance in sex steroid hormone receptor expression:

  • ERα Dysregulation: Endometriosis is associated with the upregulation of estrogen receptor alpha (ERα), which promotes cell proliferation and inflammation in ectopic lesions [3].
  • PR and ERβ Dysregulation: Concurrently, there is often a downregulation of progesterone receptors (PR) and estrogen receptor beta (ERβ). This imbalance is thought to favor disease progression [3].

The therapeutic hypothesis is that a selective ERβ agonist like this compound can counteract the pro-proliferative and inflammatory signals mediated by ERα, helping to restore a more normal hormonal environment [3].

Experimental Evidence & Research Workflows

While detailed protocols for this compound in endometriosis are not fully published, research has explored its mechanisms in other models, providing a template for investigation.

Reported In Vitro and In Vivo Findings

The table below summarizes key experimental findings related to this compound's mechanism of action:

Experimental Context Key Findings Implied Mechanism in Endometriosis
In Vitro (Ovarian Cancer Cells) Induced apoptosis; inhibited cell proliferation in a dose- and time-dependent manner [1]. Potential to induce cell death and suppress growth of endometrial-like cells outside the uterus.
In Vitro (Squamous Cell Carcinoma) Induced cell differentiation, cell cycle arrest, and reduced colony formation [1]. Potential to promote cellular differentiation and reduce the proliferative capacity of endometriotic cells.
In Vitro (Skin Cancer Cells) Diminished phosphorylated-PI3K and -AKT; enhanced E-cadherin expression; reduced cell migration [1]. Suggests inhibition of the PI3K/AKT pathway, which is implicated in endometriosis, potentially reducing lesion invasiveness.
In Vivo (Skin Cancer Model) Suppressed tumor development; reduced proliferation and angiogenesis; induced apoptosis [1]. Suggests potential to inhibit the establishment and maintenance of endometriotic lesions through multiple pathways.
Proposed Signaling Pathway and Workflow

Based on the gathered evidence, the following diagram illustrates the proposed mechanism of action for this compound in the context of endometriosis:

G This compound This compound ERbeta ERbeta This compound->ERbeta PI3K_AKT PI3K/AKT Pathway (Reduced Activity) ERbeta->PI3K_AKT NFkB NF-κB Signaling (Reduced Activity) ERbeta->NFkB Wnt WNT/β-catenin (Reduced Signaling) ERbeta->Wnt ERalpha ERalpha Prolif Cell Proliferation PI3K_AKT->Prolif Apoptosis Apoptosis PI3K_AKT->Apoptosis Inflam Inflammation NFkB->Inflam Invas Cell Invasion/Migration Wnt->Invas

Proposed cellular mechanisms of this compound via ERβ agonism, based on related cancer research [1].

Knowledge Gaps and Future Research Directions

A significant challenge is that detailed methodologies and full results from the completed Phase 2 clinical trial for endometriosis are not publicly available [2]. To build a robust whitepaper, the following research is needed:

  • Access Clinical Trial Data: Obtain the final clinical study report for the completed Phase 2 trial to understand efficacy and safety endpoints.
  • Establish Endometriosis-specific Models: Conduct dedicated in vitro studies using human endometriotic stromal and epithelial cells to confirm the hypothesized mechanisms.
  • Utilize Animal Models of Endometriosis: Perform in vivo studies in established rodent models of endometriosis to evaluate lesion size, inflammatory markers, and pain behavior.
  • Investigate Systemic Inflammation: Explore this compound's potential to modulate systemic inflammatory markers and its comorbidity with other immune-mediated diseases, as genomic evidence suggests this is a key aspect of endometriosis [4].

References

Recommended Protocol for Prinaberel Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a standard method for preparing a concentrated stock solution of Prinaberel in DMSO, which is a typical starting point for in vitro assays [1] [2].

Materials and Equipment

  • This compound: High-purity powder.
  • DMSO: Cell culture grade, sterile, and ≥99.9% purity [2] [3].
  • Analytical Balance: For accurate weighing.
  • Volumetric Flask or Tube: For solution preparation.
  • Pipettes and Tips: For handling liquids.
  • Sonication Device: (Optional) to aid dissolution.
  • Vortex Mixer: To ensure proper mixing.
  • Fume Hood: For safe handling of chemical powders [2].
  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses. Note that nitrile gloves are recommended over latex for handling DMSO [2].

Step-by-Step Procedure

  • Calculate Mass: Determine the mass of this compound required to achieve your desired stock concentration and volume (e.g., 50 mM in 1 mL). The formula is: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol).
  • Weigh this compound: Tare an empty weighing vessel and accurately weigh the calculated amount of this compound powder.
  • Transfer Solvent: Add the DMSO to your volumetric flask or tube. For a 1 mL stock, you would add slightly less than 1 mL initially.
  • Dissolve Solute: Transfer the weighed this compound powder into the DMSO. Cap the vessel and vortex vigorously until the powder is fully dissolved. If needed, brief sonication in a water bath can assist dissolution.
  • Bring to Final Volume: Once the solute is completely dissolved, add DMSO to reach the final volume (e.g., 1 mL) and mix again.
  • Aliquot and Store: Aliquot the stock solution into sterile, airtight vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [2].

Critical Considerations & Safety

Aspect Consideration & Best Practice
DMSO Grade Use high-purity, sterile cell culture-grade DMSO to avoid contaminants that can affect biological assays or introduce water [2].
Solubility Determination The target concentration (e.g., 50 mM) is a common starting point. The actual solubility limit of this compound in DMSO is unknown and should be determined empirically. If precipitation occurs, a lower concentration stock is needed [1].
Sterile Filtration For cell-based assays, sterilize the stock solution by filtering through a 0.22 µm syringe filter made of DMSO-resistant material like PTFE (Teflon) or PVDF. Do not autoclave DMSO [2].
Safety & Handling Work in a fume hood. DMSO readily penetrates skin and can carry dissolved substances into the bloodstream. Ensure the application site and your gloves are clean [2] [4].

A Guide to Finding Missing Solubility Data

Since this compound's specific solubility data is unavailable, here are practical steps to determine it:

  • Empirical Testing: The most reliable method. Prepare small-volume samples (e.g., 100 µL) with increasing concentrations of this compound in DMSO. Visually inspect for precipitation or use methods like dynamic light scattering after overnight incubation.
  • Consult Specialized Databases: Search chemical databases like PubChem or commercial chemical suppliers (e.g., Sigma-Aldrich, Tocris) for this compound. Supplier catalogs sometimes provide solubility information or recommended solvent conditions.
  • Use Computational Tools: Large datasets like BigSolDB are benchmarks for developing machine learning models that predict solubility [5]. You may find specialized software or online tools that can offer a theoretical solubility estimate based on the molecular structure of this compound.

Experimental Workflow for Stock Solution Use

The diagram below outlines the key steps from stock preparation to assay application, highlighting critical control points.

Start Weigh this compound Powder A Add DMSO & Dissolve Start->A B Filter Sterilize (0.22 µm PTFE) A->B C Aliquot & Store at -20°C/-80°C B->C D Thaw & Vortex Aliquot C->D E Prepare Intermediate/Working Solution D->E F Add to Cell Culture/Assay E->F G Inspect for Precipitation E->G If precipitate found G->E Dilute further

Key Takeaways

  • General Protocol Applies: The standard procedure for making a DMSO stock solution is well-established and can be followed for this compound in the absence of specific data [1] [2].
  • Empirical Testing is Essential: You will likely need to determine the maximum soluble concentration for this compound in DMSO through simple lab tests.
  • Prioritize DMSO Quality and Safety: Using high-grade DMSO and adhering to safety protocols are non-negotiable for obtaining reliable and safe results [2] [3].

References

Application Notes: Prinaberel for Topical Skin Cancer Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Prinaberel is a synthetic, non-steroidal compound that acts as a highly selective agonist for the Estrogen Receptor Beta (ERβ). It exhibits potent activity on human, rat, and mouse ERβ (IC₅₀ values in the low nanomolar range) with over 200-fold selectivity for ERβ over ERα [1]. In the context of skin cancer prevention, its efficacy is linked to the inhibition of the WNT/β-catenin signaling pathway, a key driver in the development of various cancers, including keratinocyte carcinomas [1].

Rationale for Topical Application in Skin Cancer

The skin is a prime target for chemical photoprevention due to direct exposure to ultraviolet radiation (UVR). UVR induces DNA damage, oxidative stress, inflammation, immunosuppression, and dysregulated signal transduction, all of which promote photocarcinogenesis [2].

  • Targeted Action: Topical application allows for high local drug concentration at the site of potential carcinogenesis while minimizing systemic exposure and potential off-target effects associated with ERα activation.
  • Exploiting ERβ Biology: ERβ is expressed in the skin, and its activation is linked to anti-proliferative and pro-differentiation pathways. This compound's selective action on ERβ makes it a suitable candidate to modulate these pathways without the estrogenic effects mediated by ERα.
Summary of Key Preclinical Data

The following table summarizes quantitative data relevant to this compound's profile as a chemopreventive agent.

Table 1: Key Pharmacological and Efficacy Data for this compound

Parameter Value / Result Experimental Context Source
ERβ IC₅₀ 5.4 nM (Human) In vitro binding and transactivation assays [1]
ERβ Selectivity >200-fold (vs. ERα) In vitro binding and transactivation assays [1]
Key Pathway Modulated WNT/β-catenin Dampened in skin cancer models [1]
Primary Indication Skin Cancer Chemoprevention Preclinical research [1]

Experimental Protocols

This section provides detailed methodologies for key experiments evaluating the topical efficacy of this compound.

Protocol: Topical Formulation and In Vivo Efficacy in a Murine Photocarcinogenesis Model

This protocol assesses the preventive effect of topically applied this compound against UVR-induced skin tumorigenesis.

  • Objective: To evaluate the chemopreventive efficacy of a this compound topical formulation on tumor incidence, multiplicity, and burden in UVR-exposed mice.
  • Test System: SKH-1 hairless mice (or equivalent immunocompetent strain), 6-8 weeks old.
  • Test Article: this compound (HY-14933, MedChemExpress). Prepare a topical formulation (e.g., 1-5% w/w this compound in a hydroalcoholic gel or a cream base like Vanicream). The vehicle serves as the negative control.
  • UV Irradiation: Use a solar simulator delivering a spectrum of UVA and UVB. A common protocol is to irradiate mice 3 times per week with a dose of ~1-2 MED (Minimal Erythemal Dose) per exposure for the duration of the study (e.g., 25-30 weeks).
  • Dosing Regimen:
    • Pre-treatment: Apply a finite dose of the this compound formulation (e.g., 100 µL of 1% gel) to the dorsal skin 30 minutes before each UVR exposure.
    • Post-treatment: Continue application 5 times per week on non-irradiation days.
  • Endpoint Measurements:
    • Tumor Monitoring: Palpate and record weekly the number of tumors >1 mm in diameter (tumor multiplicity) and total tumor volume per mouse (tumor burden).
    • Histopathology: At study termination, harvest skin and tumors for H&E staining to assess tumor type (SCC/BCC), grade, and associated epidermal changes (hyperplasia, sunburn cells).
    • Biomarker Analysis: Analyze skin samples by IHC for proliferation (Ki-67), apoptosis (TUNEL), and WNT/β-catenin pathway components (β-catenin nuclear localization).
Protocol: Ex Vivo Analysis of Mechanism in Human Skin Explants

This protocol uses human skin to validate this compound's mechanism and effects closer to the human context.

  • Objective: To confirm the modulation of ERβ and downstream targets by this compound in viable human skin tissue.
  • Test System: Fresh human skin explants from cosmetic surgeries, maintained in culture at the air-liquid interface.
  • Treatment: Apply this compound topical formulation (same as in vivo) or vehicle to the epidermal surface every 24 hours.
  • UV Challenge: After 48 hours of pretreatment, expose explants to a single, acute dose of UVB (e.g., 50-100 mJ/cm²).
  • Sample Collection and Analysis: Harvest tissue 24-48 hours post-UVR.
    • RNA/Protein Extraction: Isolate total RNA and protein for qPCR and Western Blot analysis.
    • Key Targets: Quantify expression of ERβ, WNT target genes (e.g., c-MYC, CYCLIN D1), DNA damage markers (γ-H2AX, CPDs), and oxidative stress markers (e.g., 8-OHdG, HO-1).
    • IHC/Immunofluorescence: As in the in vivo protocol, assess protein localization and levels.

The signaling pathway modulated by this compound and the workflow for its experimental validation can be summarized as follows:

G UV_Exposure UV Radiation Exposure Cellular_Stress Cellular Stress (DNA Damage, Oxidative Stress) UV_Exposure->Cellular_Stress WNT_Pathway WNT/β-catenin Pathway Activation Cellular_Stress->WNT_Pathway Tumorigenesis Promotes Skin Tumorigenesis WNT_Pathway->Tumorigenesis Prinaberel_Application Topical this compound Application ER_Beta_Activation Selective ERβ Activation Prinaberel_Application->ER_Beta_Activation WNT_Inhibition Dampens WNT/β-catenin Signaling ER_Beta_Activation->WNT_Inhibition WNT_Inhibition->WNT_Pathway Inhibits Chemoprevention Skin Cancer Chemoprevention WNT_Inhibition->Chemoprevention

Diagram 1: Proposed mechanism of action for topical this compound in skin cancer chemoprevention. This compound activates ERβ, which in turn dampens the UV-induced activation of the pro-tumorigenic WNT/β-catenin signaling pathway.

G Start Study Initiation InVivo In Vivo Murine Model Start->InVivo ExVivo Ex Vivo Human Skin Explants Start->ExVivo Formulate Formulate Topical This compound InVivo->Formulate UV_Treat Chronic UV Irradiation & Topical Treatment Formulate->UV_Treat Monitor Monitor Tumor Incidence & Burden UV_Treat->Monitor Harvest Harvest Tissue (Skin & Tumors) Monitor->Harvest Analysis Integrated Data Analysis: Efficacy & Mechanism Harvest->Analysis IHC, Tumor Data Apply Apply this compound & UV Challenge ExVivo->Apply Analyze Analyze Molecular Biomarkers Apply->Analyze Analyze->Analysis qPCR, WB, IHC End Study Conclusion Analysis->End

Diagram 2: Experimental workflow for evaluating topical this compound, integrating in vivo efficacy studies with ex vivo human skin mechanistic analysis.

Conclusion and Future Directions

This compound represents a promising, targeted approach to skin cancer chemoprevention by selectively activating ERβ and inhibiting a key oncogenic pathway. The provided protocols offer a roadmap for researchers to rigorously validate its efficacy and mechanism of action.

Future work should focus on:

  • Formulation Optimization: Enhancing skin penetration and stability of this compound.
  • Combination Strategies: Testing this compound with other preventive agents (e.g., antioxidants, DNA repair enzymes) for synergistic effects.
  • Long-Term Safety: Conducting comprehensive toxicology studies of chronic topical application.
  • Biomarker Identification: Identifying and validating non-invasive biomarkers of target engagement in human skin.

References

In Vitro Cell Proliferation & Apoptosis Assay Protocol for Prinaberel

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel (ERB-041) is a potent and selective estrogen receptor beta (ERβ) agonist, demonstrating over 200-fold selectivity for ERβ over ERα [1]. Its activity in dampening the WNT/β-catenin and pro-inflammatory NF-κB signaling pathways underlies its investigated role in cancer cell proliferation and apoptosis [1] [2].

Key Experimental Findings

The tables below summarize quantitative data from published studies on this compound's in vitro effects.

Table 1: Summary of In Vitro Proliferation and Apoptosis Assays

Cell Line Assay Type This compound Concentrations Incubation Time Key Results Source
SKOV-3, A2780CP, OVCAR-3 (Ovarian Cancer) Cell Proliferation Assay 0.01, 0.1, 10 µM 24-48 hours Inhibited cell proliferation in a dose- and time-dependent manner [1].
SKOV-3 (Ovarian Cancer) Apoptosis Assay 10 µM 48 hours Promoted ovarian cancer cell apoptosis [1].
A431 (Squamous Cell Carcinoma) Western Blot Analysis 20, 40, 60 µM 24 hours Induced cell differentiation and cycle arrest; reduced G1 cyclins (D1, D2, D3) and CDK4 [1].

Table 2: ERβ Binding Affinity (IC50) of this compound [1]

Species ERβ IC50 (nM) ERα IC50 (nM) Selectivity (ERβ vs. ERα)
Human 5.4 1200 >200-fold
Rat 3.1 620 >200-fold
Mouse 3.7 750 >200-fold
Detailed Experimental Workflow

The following diagram illustrates the general workflow for conducting these experiments, from cell preparation to data analysis:

G Start Start Experiment Prep Cell Preparation • Culture relevant cell lines (e.g., SKOV-3, A431) • Seed cells in microplates Start->Prep Treat Compound Treatment • Add this compound (e.g., 0.01-10 µM) • Include DMSO vehicle control Prep->Treat Incubate Incubation • Incubate for desired duration (24-48 hours for proliferation) (48 hours for apoptosis) Treat->Incubate Assay Assay Execution Incubate->Assay Prolif Proliferation Assay (MTT/XTT/Cell Counting) Assay->Prolif Apop Apoptosis Assay (TUNEL/Caspase Activation) Assay->Apop WB Western Blot Analysis (e.g., for cyclins, CDKs) Assay->WB Analyze Data Analysis • Calculate IC50 values • Statistical analysis Prolif->Analyze Apop->Analyze WB->Analyze

Reagents and Equipment
  • Test Compound: this compound (ERB-041) [1]. A typical stock solution is prepared at 10 mM in DMSO [1]. Aliquot and store at -20°C or below.
  • Cell Lines: Human cancer cell lines such as SKOV-3 (ovarian cancer) and A431 (squamous cell carcinoma) [1].
  • Essential Reagents:
    • Cell culture medium and reagents (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin).
    • Phosphate-buffered saline (PBS).
    • Trypsin-EDTA solution.
    • Dimethyl sulfoxide (DMSO), cell culture grade.
    • Assay kits for cell proliferation (e.g., MTT, XTT, CCK-8) and apoptosis (e.g., TUNEL, Caspase-Glo).
    • Lysis buffer and reagents for Western Blot.
  • Key Equipment:
    • Cell culture hood (laminar flow cabinet).
    • CO₂ incubator.
    • Centrifuge.
    • Microplate reader.
    • Inverted microscope.
    • Electrophoresis and transfer systems for Western Blot.
Step-by-Step Procedure
  • Cell Seeding: Harvest exponentially growing cells and seed them at an appropriate density (e.g., 2,000-5,000 cells/well for a 96-well plate) in complete growth medium. Allow cells to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM DMSO stock in culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) [1].
    • Replace the medium in the cell culture plates with the medium containing this compound or vehicle control (DMSO at the same final concentration, typically <0.1%).
    • Each concentration should be tested in multiple replicates (e.g., n=3-6).
  • Incubation: Incubate the treated cells for the predetermined time period. For proliferation assays, 24-48 hours is common, while apoptosis induction may require longer incubation, such as 48 hours [1].

  • Assay Execution:

    • Cell Proliferation Assay: Perform according to the kit manufacturer's instructions. For example, for MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formed formazan crystals with a solvent and measure the absorbance at 570 nm.
    • Apoptosis Assay: Use a commercial apoptosis detection kit. For example, for a TUNEL assay, fix the cells and label DNA strand breaks, then analyze via fluorescence microscopy or flow cytometry.
    • Mechanistic Analysis (Western Blot): After treatment, lyse the cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., against Cyclin D1, CDK4, cleaved caspase-3) and corresponding HRP-conjugated secondary antibodies. Detect using an ECL system [1].
  • Data Analysis:

    • Calculate the percentage of cell proliferation or apoptosis relative to the vehicle control.
    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for proliferation.
    • Perform statistical analyses (e.g., Student's t-test, ANOVA) to determine significance. A p-value of <0.05 is typically considered statistically significant.

Critical Considerations for Your Experiment

  • Solvent Control: The final concentration of DMSO should be kept consistent and as low as possible across all groups, including the vehicle control, to avoid solvent toxicity.
  • Cell Line Validation: The efficacy of this compound is dependent on the expression of ERβ in the cell line used. It is recommended to confirm ERβ status before experimentation.
  • Assay Linearity: Ensure that the cell proliferation assay used is within its linear range for accurate quantification.
  • Replication: The provided data is from research contexts. All experiments should be independently repeated multiple times to ensure reproducibility.

References

Western Blot Application Note: Analysis of ERα Ligands like Prinaberel

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the detection and analysis of Estrogen Receptor Alpha (ERα) and its downstream signaling proteins using western blotting, adaptable for the study of ligands such as Prinaberel (ERB-041). The protocol is optimized for quantitative analysis from cell culture samples.

Sample Preparation [1] [2] [3]

Proper sample preparation is critical to preserve protein integrity and activity, especially for phosphorylated signaling proteins.

  • Lysis Buffer: Use RIPA buffer for total protein extracts. For studies involving protein-protein interactions or co-immunoprecipitation, a non-denaturing lysis buffer is recommended.
  • Essential Additives: Always add a protease inhibitor cocktail immediately before use to prevent protein degradation. For studies on phosphorylated proteins (e.g., p-AKT, p-ERK), also include a phosphatase inhibitor cocktail [2].
  • Handling: Keep all samples, buffers, and tubes on ice throughout the procedure to minimize degradation.
  • Cell Lysis Protocol:
    • Wash adherent cells with ice-cold PBS.
    • Add ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
    • Scrape cells and transfer the suspension to a pre-cooled microcentrifuge tube.
    • Incubate for 30 minutes on ice with constant agitation.
    • Clarify the lysate by centrifugation at 12,000-17,000 g for 10-20 minutes at 4°C.
    • Transfer the supernatant (your protein lysate) to a new tube [1] [3].
  • Protein Quantification: Determine protein concentration using a compatible assay (e.g., Bradford or BCA assay). This is a crucial step for equal loading [1] [2].
  • Sample Denaturation: Dilute lysates in Laemmli sample buffer (e.g., to a final concentration of 1-2 mg/mL) containing a reducing agent like DTT. Heat the samples at 95-100°C for 5 minutes to denature proteins [1] [2]. For multi-pass membrane proteins, heating at 70°C for 5-10 minutes may prevent aggregation [1].
Gel Electrophoresis and Transfer [2] [3]
  • Gel Selection: The choice of gel depends on the molecular weight of your target protein.
  • Recommended Load: Load 10–40 µg of total protein from a cell lysate per well for a strong signal without saturation [2]. Always include a pre-stained protein molecular weight ladder.
  • Electrophoresis: Run the gel using a constant voltage. Conditions may vary, but a common approach is to run at 60-80 V until the dye front enters the resolving gel, then increase to 100-150 V until separation is complete [3].
  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using the wet transfer method. A transfer time of 90 minutes at a constant current (e.g., 200-400 mA) is typical, but this should be optimized for your gel thickness and transfer apparatus [3].
Immunoblotting and Detection [2] [3]
  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% skim milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. BSA is often preferred for phosphorylated targets.
  • Antibody Incubation:
    • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-p-AKT, etc.) diluted in blocking buffer overnight at 4°C with gentle shaking [3].
    • Washing: Wash the membrane 3 times for 5 minutes each with TBST.
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody specific to the host species of the primary antibody. Dilute in blocking buffer and incubate for 1 hour at room temperature. Wash again 3 times for 5 minutes with TBST [3].
  • Detection: Develop the blot using a chemiluminescent substrate and image with a CCD-based system. Ensure you avoid signal saturation for quantitative analysis [4] [3].

Experimental Design and Quantitative Analysis

For quantitative western blotting to assess the effects of this compound, careful normalization and optimization are required.

  • Suggested Concentration Range: While a specific range for this compound is not established, based on common practice for ligand studies, a dose-response experiment in the range of 1 nM to 10 µM is a rational starting point. Treatment duration can vary from 15 minutes to 24 hours, depending on whether you are investigating early signaling events (e.g., phosphorylation) or changes in total protein expression.
  • Critical Normalization Controls: To accurately quantify changes, normalization is essential [4].
    • Housekeeping Proteins (HKPs): Use antibodies against proteins like β-actin, GAPDH, or α-tubulin. However, be aware that their expression can vary under certain experimental conditions, and the signal can saturate at higher protein loads [4].
    • Total Protein Normalization (TPN): This is a more reliable method for quantification. It uses the total protein loaded in each lane for normalization, often detected by fluorescent labels (e.g., No-Stain Protein Labeling Reagent) or post-staining with dyes like Ponceau S. TPN provides a superior linear dynamic range and avoids the pitfalls of HKP variability [4].

The table below summarizes key parameters to optimize for quantitative results.

Parameter Objective Recommendation
Protein Load Avoid signal saturation Load 1-10 µg for high-abundance targets; 10-40 µg for low-abundance targets. Perform a linearity check [4].
Antibody Dilution Maximize signal-to-noise ratio Titrate both primary and secondary antibodies. Excessive antibody can cause high background and saturation [4].
Detection Substrate Achieve linear, sensitive signal Use an extended-duration chemiluminescent substrate (e.g., SuperSignal West Dura) for a wide dynamic range [4].

Experimental Workflow and Data Analysis

The following diagram outlines the core workflow for a western blot experiment, from sample preparation to data analysis.

western_blot_workflow start Start Experiment sample_prep Sample Preparation - Lyse cells with inhibitors - Quantify protein - Denature with buffer start->sample_prep gel_electro Gel Electrophoresis - Load 10-40 µg protein - Separate by size sample_prep->gel_electro transfer Membrane Transfer - Wet transfer to PVDF gel_electro->transfer immunoblot Immunoblotting - Block membrane - Incubate with antibodies transfer->immunoblot detection Detection - Apply chemiluminescent substrate - Image without saturation immunoblot->detection analysis Data Analysis - Normalize to total protein/HKP - Quantify band density detection->analysis end Interpret Results analysis->end

Western Blot Experimental Workflow

data_analysis_flow raw_image Acquire Digital Image measure_signal Measure Band Intensity (Ensure signal is not saturated) raw_image->measure_signal normalize Normalize Target Signal measure_signal->normalize hkp_path Divide by HKP Signal (e.g., β-actin, GAPDH) normalize->hkp_path Option A tpn_path Divide by Total Protein Signal (More reliable method) normalize->tpn_path Option B (Recommended) final_data Obtain Normalized Quantitative Data hkp_path->final_data tpn_path->final_data

Quantitative Data Analysis Flow

Key Considerations for ERα Ligand Studies

  • Cellular Model: Choose a relevant cell line, such as MCF-7 (ER-positive breast cancer) or a transfected system, that robustly expresses ERα.
  • Controls: Always include:
    • Positive Control: A known ERα agonist like 17β-estradiol (E2).
    • Negative Control: Vehicle-treated cells (e.g., DMSO).
    • Specificity Control: Co-treatment with a pure ERα antagonist like Fulvestrant (ICI 182,780) can confirm on-target effects.
  • Target Selection: Investigate both direct targets (ERα levels, phosphorylation status) and downstream signaling nodes (e.g., p-AKT, p-ERK, p-c-Jun) to understand the signaling consequences of this compound treatment.

References

Prinaberel pharmacokinetics animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Prinaberel (ERB-041)

1. Compound Overview & Mechanism of Action this compound (ERB-041) is a potent and selective small-molecule agonist for the Estrogen Receptor beta (ERβ). It exhibits strong binding affinity for human, rat, and mouse ERβ with IC₅₀ values in the low nanomolar range and demonstrates over 200-fold selectivity for ERβ over ERα [1]. Its therapeutic actions are linked to dampening the WNT/β-catenin signaling pathway and inducing apoptosis in certain cancer cells [1].

2. Key In Vitro & In Vivo Findings The table below summarizes the primary biological activities of this compound identified in preclinical studies:

Model System Finding/Effect Reported Metrics / Significance
In Vitro (Human SCC cells) Induces differentiation & cell cycle arrest [1] Reduction in G1 cyclins (D1, D2, D3) and CDK4 expression.
In Vitro (Ovarian Cancer cells) Inhibits proliferation & induces apoptosis [1] Significant, dose-dependent inhibition of SKOV-3, A2780CP, OVCAR-3 cell lines.
In Vivo (SKH-1 hairless mice) Skin cancer chemoprevention [1] Topical application (2 mg/mouse) prior to UVB irradiation suppressed squamous cell carcinoma development over 30 weeks.
In Vivo (Estrogen-naïve female mice) Uterotrophic effects (species-specific) [2] Observed with some ERβ agonists; highlights challenge in translating mouse data to human pharmacology.

3. Species-Specific Pharmacology A critical consideration for this compound and similar compounds is species-specific receptor pharmacology [2]. Some ERβ agonists show different binding and functional selectivity for human ERβ compared to the mouse ortholog. This means in vivo results from mouse models, including efficacy and toxicity findings (like uterotrophic effects), may not accurately predict human responses [2].

Experimental Protocols

1. In Vitro Assessment of Anti-Proliferative Activity

  • Objective: To evaluate the concentration-dependent effect of this compound on cancer cell proliferation.
  • Cell Lines: Human ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) [1].
  • Materials: this compound (HY-14933, MedChemExpress), cell culture reagents, DMSO, cell proliferation assay kit (e.g., MTT or WST-1).
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Compound Treatment: Prepare a serial dilution of this compound in DMSO and further dilute in cell culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
    • Incubation: Incubate cells for 24-48 hours.
    • Viability Assay: Add MTT or WST-1 reagent according to the manufacturer's instructions and incubate for 1-4 hours.
    • Data Acquisition: Measure absorbance at 450 nm using a microplate reader.
    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.

2. In Vivo Protocol for Skin Cancer Chemoprevention

  • Objective: To investigate the topical efficacy of this compound in preventing UVB-induced skin carcinogenesis.
  • Animal Model: Female SKH-1 hairless mice (6-8 weeks old) [1].
  • Test Article: this compound, 2 mg/mouse dissolved in 200 µL ethanol [1].
  • Procedure:
    • Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle for one week prior to the study.
    • Grouping: Randomize mice into at least three groups: Vehicle control (ethanol), this compound treatment, and possibly a naive control (no UVB).
    • Dosing and UVB Exposure: Apply this compound or vehicle topically to the dorsal skin 30 minutes before UVB irradiation (180 mJ/cm²).
    • Dosing Schedule: Administer treatments 3-5 times per week for an extended period (e.g., 30 weeks).
    • Tumor Monitoring: Palpate and visually inspect weekly for the appearance, number, and size of skin tumors.
    • Endpoint Analysis: At study termination, collect tumors and skin samples for histopathological analysis (H&E staining) and molecular profiling (e.g., Western blot for p-NF-κB, iNOS, COX-2, E-cadherin, and components of the PI3K-AKT and WNT/β-catenin pathways) [1].

Mechanism of Action in Skin Cancer Chemoprevention

The following diagram illustrates the proposed molecular mechanism by which this compound exerts its chemopreventive effects, based on in vitro and in vivo data [1].

G cluster_external External Stimulus cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes UVB UVB Pro-Inflammatory\nSignaling Pro-Inflammatory Signaling UVB->Pro-Inflammatory\nSignaling PI3K-AKT Pathway PI3K-AKT Pathway UVB->PI3K-AKT Pathway WNT/β-catenin\nSignaling WNT/β-catenin Signaling UVB->WNT/β-catenin\nSignaling p-NF-κB\n(iNOS, COX-2) p-NF-κB (iNOS, COX-2) Pro-Inflammatory\nSignaling->p-NF-κB\n(iNOS, COX-2) Tumor Development\n(Squamous Cell Carcinoma) Tumor Development (Squamous Cell Carcinoma) p-NF-κB\n(iNOS, COX-2)->Tumor Development\n(Squamous Cell Carcinoma) Reduced E-Cadherin\n(Increased Cell Migration) Reduced E-Cadherin (Increased Cell Migration) PI3K-AKT Pathway->Reduced E-Cadherin\n(Increased Cell Migration) Reduced E-Cadherin\n(Increased Cell Migration)->Tumor Development\n(Squamous Cell Carcinoma) Cell Proliferation Cell Proliferation WNT/β-catenin\nSignaling->Cell Proliferation Cell Proliferation->Tumor Development\n(Squamous Cell Carcinoma) This compound This compound This compound->Pro-Inflammatory\nSignaling  Dampens This compound->PI3K-AKT Pathway  Inhibits This compound->WNT/β-catenin\nSignaling  Dampens

Diagram 1: Proposed mechanism of this compound's chemopreventive action. This compound activation of ERβ dampens key pro-tumorigenic signaling pathways induced by UVB radiation.

Research Considerations & Conclusion

  • Critical Research Gap: A significant lack of detailed animal pharmacokinetic data for this compound exists. Future studies should characterize its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models.
  • Species Specificity: Always consider species-specific differences in ERβ pharmacology when designing and interpreting preclinical in vivo studies [2].
  • Clinical Status: this compound has been evaluated in Phase 2 clinical trials for conditions like dysmenorrhea but was discontinued, with one study showing no statistically significant difference from placebo for the primary endpoint [3].

References

Prinaberel in Perimenopause Research: Core Applications

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of Prinaberel in perimenopause research is to investigate the specific role of ERβ signaling in cardiovascular and neurological symptoms that emerge during the menopausal transition, particularly hypertension.

Key Rationale for ERβ Targeting:

  • Therapeutic Window: The transition to menopause is considered a critical period for therapeutic intervention to manage emerging chronic conditions like hypertension [1]. Conventional hormone replacement therapy (HRT) has limitations due to cancer risks associated with ERα activation [2].
  • Tissue-Specific Effects: ERβ is the predominant estrogen receptor in key brain regions for cardiovascular regulation, such as the paraventricular nucleus (PVN) of the hypothalamus [1]. This compound allows selective activation of these pathways.
  • Opposing ERα: ERβ activation can oppose the proliferative effects of ERα in tissues like the breast and endometrium, suggesting a potentially safer therapeutic profile [3] [2].

Experimental Models and Protocols

The most physiologically relevant model for studying this compound in perimenopause is the VCD-induced AOF model in rodents. This model recapitulates the gradual, erratic estrogen fluctuation and extended cycles characteristic of human perimenopause, unlike the abrupt hormonal loss from ovariectomy [1] [4] [5].

VCD-Induced Accelerated Ovarian Failure (AOF) Model

This model uses VCD to selectively accelerate the natural atresia of primordial and primary follicles, creating a perimenopausal state termed "peri-AOF" [1] [4].

  • Animal Subjects: Young female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) at around 50-55 days of age [1] [5].
  • VCD Administration:
    • Preparation: Dissolve VCD in sesame oil or corn oil to a concentration of 128-130 mg/mL [1] [5].
    • Dosing Regimen: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections at 160 mg/kg daily for 15-20 days [1] [5]. Control groups receive vehicle (oil) injections.
  • Model Validation: Successful induction of peri-AOF is confirmed by:
    • Vaginal Cytology: Monitoring for irregular estrous cycles and extended periods of diestrus [1] [5].
    • Endocrine Profile: Plasma levels of Anti-Müllerian Hormone (AMH) and progesterone decrease early, while Follicle-Stimulating Hormone (FSH) increases in the late transition phase. Estradiol levels may remain unchanged or fluctuate erratically [5].
Hypertension Induction and this compound Dosing Protocol

A common research design involves inducing neurogenic hypertension in the peri-AOF model and testing the efficacy of this compound.

  • Hypertension Model: Slow-pressor Angiotensin II (AngII) infusion via osmotic minipump (e.g., 400-600 ng/kg/min for 14 days) [1].
  • This compound Intervention:
    • Treatment Groups: Peri-AOF females, age-matched males, and vehicle-treated controls.
    • Dosing: Cyclic administration of this compound (specific dosage may vary by study; refer to primary literature for exact concentrations) [1]. The cyclic pattern is designed to mimic erratic perimenopausal estrogen exposure.
    • Blood Pressure Measurement: Telemetric blood pressure monitoring is the gold standard for continuous, stress-free data collection throughout the experiment.

Key Experimental Data and Outcomes

The tables below summarize typical experimental parameters and findings from studies using this compound in perimenopausal models.

Table 1: Summary of Key Experimental Models and Endpoints

Model Component Species/Specification Key Parameters Measured Application in this compound Studies
AOF Model Rat (Sprague-Dawley), Mouse (C57BL/6J) Estrous cyclicity, Plasma FSH, AMH, Estradiol, Progesterone [5] Establish perimenopause-like state for testing.
Hypertension Model Angiotensin II infusion Systolic/Diastolic Blood Pressure, Heart Rate [1] Provides a pathophysiological challenge to test ERβ efficacy.
This compound Treatment Cyclic administration Blood pressure response, Neuronal signaling, Tissue analysis [1] The main experimental intervention.
Control Groups Vehicle-treated, Age-matched males, Gonadally intact females Baseline for all parameters [1] Essential for establishing specificity of effect to the perimenopausal state.

Table 2: Example Physiological and Molecular Outcomes with this compound

Parameter Outcome in Peri-AOF Model Effect of this compound Intervention Research Implication
Blood Pressure Increased susceptibility to AngII-induced hypertension [1] Suppression of elevated blood pressure in females, but not males [1] ERβ has sex-specific, antihypertensive effects.
PVN Neuron Activity Heightened NMDAR signaling and reactive oxygen species (ROS) production [1] Suppression of NMDAR signaling and ROS in ERβ neurons [1] Mechanism involves central nervous system modulation.
ERβ Deletion in PVN N/A (Control experiment) Increased sensitivity to AngII hypertension in intact females [1] Confirms ERβ in the PVN is critical for blood pressure regulation.
Reproductive Tissue N/A No significant effect on uterine weight or histology (inferred from selective ERβ agonist profile) [3] Supports the hypothesis of a safer tissue-selective profile.

Signaling Pathways and Mechanisms

This compound exerts its effects primarily through modulation of neural pathways in the hypothalamus. The following diagram illustrates the core signaling mechanism identified in research.

G cluster_PVN Paraventricular Nucleus (PVN) PeriAOF Peri-AOF State NMDAR NMDAR Activity PeriAOF->NMDAR Increases ROS ROS Production PeriAOF->ROS Increases AngII AngII Challenge AngII->NMDAR Potentiates AngII->ROS Potentiates ERbAgonist This compound (ERβ Agonist) ERbAgonist->NMDAR Suppresses ERbAgonist->ROS Suppresses NeuronActivity Neuronal Excitability NMDAR->NeuronActivity ROS->NeuronActivity BP Blood Pressure Output NeuronActivity->BP Elevates

Figure 1: Proposed Neurogenic Mechanism of this compound in the Hypothalamic PVN. In the peri-AOF state, susceptibility to AngII-induced hypertension is increased, associated with heightened NMDAR signaling and reactive oxygen species (ROS) production in ERβ-expressing PVN neurons. This compound, as an ERβ agonist, acts to suppress this heightened NMDAR signaling and ROS production, leading to reduced neuronal excitability and a subsequent lowering of blood pressure [1].

Essential Protocol Considerations

  • Model Selection: The VCD model is superior to ovariectomy for perimenopause research as it mimics the hormonal fluctuations of the human transition [1] [5].
  • Confirmatory Analysis: Always include vaginal smear cytology and, if possible, terminal blood collection for hormone level analysis (FSH, AMH, E2) to validate the model stage [1] [5].
  • Blood Pressure Monitoring: Utilize radiotelemetry for the most accurate and comprehensive cardiovascular phenotyping, as stress from restraint can confound tail-cuff measurements.
  • Control Groups: Rigorous controls are vital. These should include vehicle-treated peri-AOF animals, this compound-treated age-matched males (to demonstrate sex-specificity), and gonadally intact females with PVN-specific ERβ deletion (to establish the necessity of ERβ in this brain region) [1].

References

Comprehensive Application Notes and Protocols: Prinaberel (ERβ Agonist) and NMDAR Signaling in the Hypothalamic Paraventricular Nucleus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NMDAR Signaling in the Hypothalamic Paraventricular Nucleus (PVN)

The paraventricular nucleus of the hypothalamus serves as a critical integration center for autonomic, neuroendocrine, and behavioral responses, often termed the "autonomic master controller" of the brain [1]. This nucleus plays a pivotal role in regulating cardiovascular function, stress responses, energy balance, and sympathetic outflow through its diverse neuronal populations and complex neurocircuitry. Glutamatergic signaling via N-methyl-D-aspartate receptors (NMDARs) within the PVN has emerged as a fundamental mechanism regulating neuronal excitability under both physiological and pathophysiological conditions.

NMDARs are heterotetrameric ion channels typically composed of two essential GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D) [2]. The PVN exhibits significant expression of NMDAR subunits, with receptors distributed at both presynaptic and postsynaptic sites [2]. Neuronal plasticity mediated through changes in NMDAR subunit composition, localization, and function represents a key mechanism in the adaptation of PVN neuronal circuits to various physiological demands and pathological insults. Recent evidence has demonstrated that NMDAR dysregulation within PVN neurons contributes significantly to the development and maintenance of various conditions, including hypertension, heart failure, and stress-related pathologies [3] [4] [5].

Prinaberel Mechanism of Action and Molecular Targets

This compound (also known as ERB-041) is a highly selective estrogen receptor β agonist with greater than 200-fold selectivity for ERβ over ERα receptors. This specificity profile makes it an invaluable research tool for investigating ERβ-mediated physiology without confounding ERα activation. Estrogen receptor β is predominantly expressed in the paraventricular nucleus of the hypothalamus, where it exerts significant modulatory effects on neuronal excitability and synaptic plasticity [6].

The primary mechanism through which this compound influences NMDAR signaling involves ERβ-mediated modulation of receptor function and expression. Research has demonstrated that ERβ activation can:

  • Suppress heightened NMDAR signaling in PVN neurons under pathological conditions [6]
  • Reduce reactive oxygen species (ROS) production in ERβ-expressing PVN neurons, thereby diminishing ROS-mediated potentiation of NMDAR activity [6]
  • Alter the subcellular distribution of essential NMDAR subunits, particularly affecting membrane trafficking of GluN1-containing receptors [3]
  • Modulate downstream signaling cascades triggered by NMDAR activation, including nitric oxide production and MAPK pathway activation [6]

The functional consequence of this compound-mediated ERβ activation is a normalization of exaggerated NMDAR activity in disease states without completely abolishing physiological glutamate signaling, representing a potential therapeutic advantage over direct NMDAR antagonists.

Experimental Evidence and Key Findings

Summary of Key Studies on NMDAR Plasticity in PVN

Table 1: Experimental Evidence for NMDAR Involvement in PVN Pathophysiology

Experimental Model Key Findings Related to NMDAR Functional Consequences Citation
Chronic Unpredictable Mild Stress (CUMS) ↑ GluN1 expression in PVN; ↑ NMDA-elicited currents in PVN-CRH neurons HPA axis hyperactivity; Elevated corticosterone [2]
Angiotensin II-induced Hypertension ↑ Plasma membrane GluN1 in PVN dendrites; Enhanced NMDAR-dependent signaling Increased blood pressure; Sympathetic hyperactivity [3]
Heart Failure Model ↑ NMDA NR1 subunit mRNA and protein in PVN; Potentiated RSND response to NMDA Elevated sympathetic drive; Increased renal nerve activity [4]
Anxiety Model (CUMS) Upregulation of α2δ-1–NMDAR1 complex in PVN Sympathetic hyperactivity; Increased stellate ganglion nerve activity [5]
Peri-menopause Model (AOF) Heightened NMDAR signaling in ERβ PVN neurons; Reversed by ERβ agonists Hypertension susceptibility in females [6]
Quantitative Data on NMDAR Modulation in Disease States

Table 2: Quantitative Changes in NMDAR Function and Expression in PVN Pathologies

Parameter Measured Control Values Disease State Values Change Experimental Model
GluN1 Protein in PVN Baseline expression ~40-60% increase Significant ↑ Heart Failure [4]
NMDA-elicited Currents Baseline amplitude ~30-50% larger Significant ↑ CUMS [2]
mEPSC Frequency ~1.5-2.5 Hz ~3.0-4.0 Hz ~60-100% ↑ CUMS [2]
Firing Rate of PVN Neurons 2.7 ± 0.3 spikes/s 8.7 ± 0.8 spikes/s ~220% ↑ Heart Failure [7]
BP Response to PVN NMDA Dose-dependent increase 27 ± 7% potentiation Significant ↑ Heart Failure [4]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of PVN Neurons

Purpose: To assess NMDAR-mediated currents and this compound effects on PVN neuron excitability.

Materials:

  • Brain slices (200-300 μm thick) containing PVN
  • Artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂
  • Patch pipettes (4-6 MΩ resistance)
  • Internal pipette solution: 130 mM K-gluconate, 1 mM EGTA, 10 mM HEPES, 2 mM MgATP, 0.3 mM NaGTP (pH 7.2-7.3)
  • This compound stock solution (10 mM in DMSO)
  • NMDA receptor agonists/antagonists (NMDA, AP-5)

Procedure:

  • Brain Slice Preparation: Decapitate rats under isoflurane anesthesia. Rapidly remove brains and immerse in ice-cold oxygenated aCSF. Prepare coronal hypothalamic slices using a vibrating microtome. Maintain slices at 32°C for 30 min, then at room temperature until recording [2].
  • Neuron Identification: Identify PVN neurons under infrared differential interference contrast (IR-DIC) microscopy. For specific subpopulations, use transgenic approaches (e.g., CRH-promoter driven eGFP) [2].
  • Whole-Cell Configuration: Establish whole-cell patch-clamp configuration with appropriate series resistance compensation (typically 70-80%).
  • Current Recording:
    • Hold neurons at -70 mV to record NMDA-evoked currents
    • Apply NMDA via puff application (10-100 μM, 1-2 second duration) or bath application
    • Record mEPSCs in the presence of TTX (1 μM) to isolate presynaptic effects
  • Drug Application: Apply this compound (0.1-10 μM) via bath perfusion for 10-15 minutes before reassessing NMDAR responses.
  • Data Analysis: Analyze amplitude, frequency, and kinetics of synaptic events using specialized software (e.g., MiniAnalysis, Clampfit).
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Model

Purpose: To investigate this compound effects on stress-induced NMDAR plasticity in PVN.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)
  • This compound for administration (dose: 1-10 mg/kg/day)
  • Equipment for stressors: restraint tubes, forced swim apparatus, etc.

Stress Paradigm [2] [5]:

  • Expose rats to two different mild stressors daily for 11 consecutive days from a repertoire including:
    • Forced swim (5 minutes)
    • Restraint stress (60 minutes)
    • Isolation housing (overnight)
    • Food and water deprivation (12 hours)
    • Cage rotation (50 minutes)
    • Cold isolation (15 minutes)
    • Light cycle disruption
  • Drug Administration: Administer this compound (or vehicle) via subcutaneous injection or osmotic minipump throughout the stress paradigm.
  • Terminal Measurements (3-5 days post-stress):
    • Plasma corticosterone ELISA
    • Sucrose preference test for anhedonia
    • Electrophysiological assessment of PVN neurons
    • Western blot analysis of PVN GluN1 and α2δ-1 expression
Protocol 3: PVN Microinjection and Cardiovascular Monitoring

Purpose: To determine this compound effects on NMDAR-mediated cardiovascular responses.

Materials:

  • Stereotaxic apparatus
  • Glass micropipettes (20-40 μm tip diameter)
  • Blood pressure telemetry system or direct arterial cannulation
  • This compound solution for microinjection (1-5 μg/200 nL)

Procedure:

  • Surgical Preparation: Anesthetize rats with isoflurane (2-3%) or urethane/α-chloralose mixture.
  • Stereotaxic PVN Coordinates: -1.6 to -2.0 mm caudal to bregma, 0.5 mm lateral to midline, 7.3-7.5 mm deep from cortical surface [2].
  • Microinjection:
    • Bilaterally inject this compound or vehicle into PVN (100-200 nL/side over 2 minutes)
    • Alternatively, inject NMDAR antagonist AP-5 (2-4 nmol) as positive control [4]
  • Cardiovascular Recording:
    • Measure arterial blood pressure via femoral artery catheter
    • Record renal sympathetic nerve activity (RSNA) using bipolar electrodes
    • Monitor heart rate continuously
  • Stimulation Protocol:
    • Microinject NMDA (50-200 pmol) into PVN to assess cardiovascular responsiveness [4]
    • Apply this compound 15-30 minutes prior to NMDA to test preventive effects
Protocol 4: Molecular Analysis of NMDAR Subunits

Purpose: To quantify this compound effects on NMDAR expression and distribution in PVN.

Materials:

  • PVN tissue punches (14-gauge)
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • GluN1 and α2δ-1 specific antibodies
  • PCR reagents and primers for NMDAR subunits

Procedure:

  • Tissue Collection: Rapidly microdissect PVN using punch technique or laser capture microdissection.
  • Protein Analysis:
    • Western blotting for GluN1, GluN2 subunits, and α2δ-1 [5]
    • Co-immunoprecipitation to assess α2δ-1–NMDAR1 complex formation [5]
    • Subcellular fractionation to determine plasma membrane vs. intracellular NMDAR distribution [3]
  • RNA Analysis:
    • Extract total RNA and perform RT-qPCR using specific primers for GluN1
    • Use β-actin or GAPDH as reference genes for normalization
  • Immunofluorescence:
    • Process brain sections for GluN1 and neuronal markers (e.g., NeuN)
    • Perform confocal microscopy and quantitative analysis of fluorescence intensity

Signaling Pathways and Experimental Workflows

NMDAR Signaling Pathway in PVN Neurons

G Stressors Stressors Glu Glu Stressors->Glu AngII AngII AngII->Glu NMDAR NMDAR Glu->NMDAR Ca2_Influx Ca²⁺ Influx NMDAR->Ca2_Influx nNOS nNOS Activation Ca2_Influx->nNOS ROS ROS Generation Ca2_Influx->ROS NO NO Production nNOS->NO NeuronalExcitability ↑ Neuronal Excitability NO->NeuronalExcitability ROS->NeuronalExcitability SympatheticOutput ↑ Sympathetic Output NeuronalExcitability->SympatheticOutput BP ↑ Blood Pressure SympatheticOutput->BP ERb ERb ERb->NMDAR inhibits This compound This compound This compound->ERb

Figure 1: NMDAR Signaling Pathway in PVN Neurons and this compound Modulation. This diagram illustrates the key signaling events in PVN neurons leading to sympathetic hyperactivity. This compound acts through ERβ receptors to inhibit NMDAR function and downstream pathways. Abbreviations: Glu, glutamate; NMDAR, N-methyl-D-aspartate receptor; nNOS, neuronal nitric oxide synthase; NO, nitric oxide; ROS, reactive oxygen species; ERβ, estrogen receptor beta.

Experimental Workflow for this compound Studies

G AnimalModels Animal Model Selection (Rats/Mice) DiseaseInduction Disease Induction (CUMS, AngII, Heart Failure) AnimalModels->DiseaseInduction DrugAdministration This compound Administration (1-10 mg/kg/day) DiseaseInduction->DrugAdministration PhysiologicalRecording Physiological Recording (BP, HR, RSNA) DrugAdministration->PhysiologicalRecording Electrophysiology Electrophysiology (Patch-clamp PVN neurons) DrugAdministration->Electrophysiology MolecularAnalysis Molecular Analysis (Western, PCR, IHC) DrugAdministration->MolecularAnalysis DataIntegration Data Integration & Statistical Analysis PhysiologicalRecording->DataIntegration Electrophysiology->DataIntegration MolecularAnalysis->DataIntegration

Figure 2: Comprehensive Experimental Workflow for Investigating this compound Effects on PVN NMDAR Signaling. This workflow outlines the key steps in evaluating this compound's therapeutic potential, integrating physiological, electrophysiological, and molecular approaches. Abbreviations: CUMS, chronic unpredictable mild stress; AngII, angiotensin II; BP, blood pressure; HR, heart rate; RSNA, renal sympathetic nerve activity; IHC, immunohistochemistry.

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions
  • Slice Quality: For optimal PVN neuron recordings, maintain strict temperature control during slice preparation and use high-flow rate perfusion systems (≥4 mL/min) during recordings to ensure adequate oxygen and nutrient delivery [2].
  • Drug Concentrations: Based on published studies, effective this compound concentrations range from 0.1-10 μM for in vitro applications and 1-10 mg/kg/day for in vivo studies [6]. Perform dose-response curves to establish optimal concentrations for specific experimental conditions.
  • Time Course: Consider the temporal aspects of NMDAR plasticity. Chronic stress models require 1-2 weeks to establish stable NMDAR changes [2], while AngII-induced hypertension manifests over 14 days [3].
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound-NMDAR Experiments

Problem Potential Causes Solutions
High variability in NMDAR currents Inconsistent slice quality; Unstable recordings Standardize slice preparation protocol; Use only slices with clear nuclear boundaries; Monitor series resistance throughout recording
No this compound effect observed Incorrect concentration; Insufficient exposure time Validate drug solubility and stability; Extend pre-incubation time; Verify ERβ expression in model system
Non-specific cardiovascular effects Drug diffusion to adjacent regions; Systemic absorption Verify injection placement with dyes; Use minimal injection volumes (≤200 nL); Include appropriate vehicle controls
Inconsistent molecular results Incomplete PVN dissection; Protein degradation Use punch technique for precise PVN isolation; Add protease/phosphatase inhibitors; Normalize to appropriate housekeeping genes

Conclusion and Future Directions

The investigation of This compound as a modulator of NMDAR signaling in the hypothalamic PVN represents a promising approach for understanding and potentially treating conditions characterized by sympathetic hyperactivity. The experimental protocols outlined in this document provide comprehensive methodologies for evaluating the effects of this ERβ-selective agonist across multiple levels of analysis, from molecular mechanisms to integrated physiological function.

Future research directions should include:

  • Cell-type specific mechanisms of this compound action within distinct PVN neuronal subpopulations
  • Long-term therapeutic effects in chronic disease models relevant to human conditions
  • Combination therapies targeting both NMDAR and other relevant pathways in sympathetic regulation
  • Translational studies evaluating the potential clinical application of ERβ-targeted approaches

The methodological framework presented here offers researchers a solid foundation for conducting rigorous investigations into this compound-NMDAR interactions in the PVN, potentially contributing to the development of novel therapeutic strategies for hypertension, heart failure, and stress-related disorders.

References

Prinaberel reactive oxygen species measurement methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive oxygen-derived molecules that play a dual role in biological systems. At low concentrations, they are involved in crucial cell signaling pathways (redox signaling), but at high concentrations, they can cause significant oxidative damage to cellular components, contributing to various pathologies and the mechanism of action of some drugs. The primary ROS include superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), the hydroxyl radical (HO•), singlet oxygen (¹O₂), and the carbonate radical (CO₃•⁻). Accurate measurement of these species is therefore critical in biological, pharmaceutical, and environmental research [1] [2] [3].

Overview of Common ROS Measurement Methods

The following table summarizes the key methods for detecting the major ROS, including the typical observable signal and the limit of detection (LOD) where available.

Table 1: Direct and Indirect Methods for ROS Detection

ROS Species Detection Method Nature of Observable Limit of Detection (LOD) Key Application Notes
Superoxide (O₂•⁻) Spectrophotometry (NBT reduction) Absorbance (Formazan product) Not specified Classical method; can be complicated by other reductants [2].
Fluorescence (Hydroethidine) Fluorescence (Ethidium) Not specified Widely used; critical evaluation is required as it can be non-specific [2].
Chemiluminescence (Lucigenin) Light Emission Not specified Sensitive; but enzymatic reduction of lucigenin can decrease signal [2].
Electron Spin Resonance (ESR) Spectrum (Spin adduct) Direct identification Considered a direct method for radical identification [1].
Hydrogen Peroxide (H₂O₂) Spectrophotometry (DPD) Absorbance Simple, for low concentrations [2]. Peroxidase-catalyzed oxidation [2].
Spectrophotometry (FOX Method) Absorbance ~1 µM Simple and direct [2].
Chemiluminescence (Luminol) Light Emission Not specified Highly sensitive [1].
Hydroxyl Radical (HO•) Spectrophotometry (deoxyribose) Absorbance (TBARS) Not specified Measures degradation products [2].
Fluorescence (Terephthalate) Fluorescence (Hydroxyterephthalate) Not specified A highly specific probe [2].
ESR (DMPO spin trap) Spectrum (DMPO-OH adduct) Direct identification Direct detection and identification of the radical [1] [2].
Singlet Oxygen (¹O₂) Spectrophotometry (RUB) Absorbance (RUB bleaching) Not specified Uses a water-soluble rubrene derivative [2].
Luminescence (1270 nm emission) Near-IR Luminescence Direct detection Direct method measuring its intrinsic phosphorescence [2].
Chemiluminescence Light Emission (Dioxetane) Not specified Trapping molecule reacts to form a light-emitting intermediate [2].

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Detection of H₂O₂ using the DPD Method

This method is based on the peroxidase-catalyzed oxidation of N,N-Diethyl-p-Phenylenediamine (DPD), resulting in a colored product that can be measured spectrophotometrically [2].

  • Reagent Preparation:

    • DPD Solution: Prepare a 1 g/L solution of DPD in deionized water. This solution should be stored in the dark and used fresh.
    • Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase (e.g., 100 U/mL) in a suitable buffer (e.g., phosphate buffer).
    • Buffer: Use a phosphate buffer (pH 6.0-7.0).
    • H₂O₂ Standard: Prepare a series of diluted H₂O₂ standards from a stock solution of known concentration (e.g., 30%) for generating a calibration curve.
  • Experimental Procedure:

    • In a cuvette, mix 1.0 mL of the sample or standard, 1.5 mL of buffer, and 0.5 mL of the DPD solution.
    • Initiate the reaction by adding 0.1 mL of the POD solution and mix immediately.
    • Incubate the reaction mixture at room temperature for 5 minutes.
    • Measure the absorbance at 551 nm against a blank (containing all reagents except H₂O₂, replaced with water or buffer).
  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their concentration.
    • Use the linear equation from the standard curve to calculate the H₂O₂ concentration in unknown samples.
Protocol 2: Fluorescence Detection of O₂•⁻ using Hydroethidine

Hydroethidine (HE), also known as dihydroethidium, is a cell-permeable fluorogenic probe that is oxidized by O₂•⁻ to a fluorescent ethidium product, which intercalates into DNA, amplifying its signal [2].

  • Reagent Preparation:

    • Hydroethidine Stock: Prepare a 5-10 mM stock solution in DMSO. Aliquot and store at -20°C protected from light.
    • Assay Buffer: Use a physiologically relevant buffer such as Krebs-Ringer solution or phosphate-buffered saline (PBS). The buffer should be free of redox-active metals (e.g., use Chelex-treated water).
  • Cell-Based Staining Procedure:

    • Culture or plate cells on an appropriate dish or slide.
    • Load the cells with HE by incubating with a 1-10 µM working concentration of HE in assay buffer for 30 minutes at 37°C.
    • After loading, wash the cells twice with warm, dye-free buffer to remove excess probe.
    • If applicable, stimulate the cells with the agent of interest (e.g., Prinaberel or a positive control like menadione) and incubate for the desired time.
    • Observe immediately under a fluorescence microscope (Ex/Em ~510/595 nm) or analyze by flow cytometry.
  • Data Analysis and Notes:

    • Fluorescence intensity is proportional to O₂•⁻ production.
    • Critical Note: Hydroethidine can be oxidized by other cellular oxidants, and its fluorescence can be non-specific. It is highly recommended to use more specific HE analogs like MitoSOX Red for mitochondrial O₂•⁻ or to perform HPLC analysis to separate and quantify the specific oxidation products (2-hydroxyethidium) for definitive confirmation [2].
Protocol 3: Mitochondrial O₂•⁻/H₂O₂ Production in Isolated Mitochondria

This protocol measures H₂O₂ production by isolated mitochondria, which is a reflection of the dismutation of primarily O₂•⁻ generated by the electron transport chain [3].

  • Reagent Preparation:

    • Isolation Buffer: Sucrose (70 mM), Mannitol (220 mM), HEPES (5 mM), EDTA (1 mM), pH 7.4.
    • Assay Buffer: KCl (125 mM), K₂HPO₄ (10 mM), MgCl₂ (5 mM), HEPES (20 mM), pH 7.0.
    • Amplex Red Working Solution: Prepare a solution containing 50 µM Amplex Red and 0.1 U/mL horseradish peroxidase in assay buffer. Protect from light.
    • Substrates/Inhibitors: Prepare stock solutions of succinate (complex II substrate, e.g., 10 mM), rotenone (complex I inhibitor, e.g., 2 µM), and antimycin A (complex III inhibitor, e.g., 2 µM).
  • Experimental Procedure:

    • Isolate mitochondria from the target tissue (e.g., rat liver) using differential centrifugation.
    • In a fluorometer cuvette, add 1 mL of Amplex Red working solution and 50-100 µg of mitochondrial protein.
    • To probe specific sites of production, add inhibitors:
      • Reverse Electron Transport (RET): Add succinate (5 mM) and rotenone (2 µM). This induces high O₂•⁻ production from complex I.
      • Forward Electron Transport: Add succinate (5 mM) and antimycin A (2 µM). This induces O₂•⁻ production from complex III.
    • Start the reaction by adding the mitochondria and immediately record the fluorescence (Ex/Em ~571/585 nm) for 10-20 minutes.
  • Data Analysis:

    • Calculate the rate of H₂O₂ production (pmol/min/mg protein) using a standard curve generated with known concentrations of H₂O₂.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts of mitochondrial ROS production and a generalized workflow for selecting a detection method.

Diagram 1: Mitochondrial ROS Production Pathways

This diagram outlines the primary sites and conditions for O₂•⁻ production within the mitochondrial electron transport chain, a major cellular source of ROS [3].

G Start High NADH/NAD+ or High Δp CI Complex I (FMN Site) Start->CI O2 Molecular Oxygen (O₂) CI->O2 e⁻ transfer CIII Complex III (Qo Site) CIII->O2 e⁻ transfer Superoxide Superoxide (O₂•⁻) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation MnSOD MnSOD Superotide Superotide MnSOD->Superotide Catalyzes

Diagram Title: Primary Mitochondrial Superoxide Production Sites

Diagram 2: ROS Method Selection Workflow

This flowchart provides a logical decision process for selecting an appropriate ROS detection method based on research goals and practical constraints.

G Start Define ROS Measurement Goal Q1 Need Spatial Information in Cells? Start->Q1 Q2 Requires Absolute Quantification? Q1->Q2 No A1 Use Fluorescence Microscopy (e.g., MitoSOX, H2DCFDA) Q1->A1 Yes A2 Use Spectrophotometry (e.g., DPD, NBT) Q2->A2 Yes A3 Use Chemiluminescence (e.g., Luminol, Lucigenin) Q2->A3 No Q3 Measuring Specific ROS or General Oxidative Stress? A4 Use ESR/EPR For Direct Radical ID Q3->A4 Specific ROS A5 Use Specific Probes/Assays (See Table 1) Q3->A5 General Stress End Proceed with Protocol A1->End A2->End A3->Q3 A4->End A5->End

Diagram Title: Decision Workflow for Selecting ROS Detection Method

Discussion and Concluding Remarks

No single method is perfect for all ROS measurement scenarios. The choice of method depends heavily on the specific ROS of interest, the required sensitivity and specificity, the biological system (e.g., cell culture, isolated organelles, bodily fluids), and the available instrumentation. It is highly recommended to use more than one complementary method to confirm findings [1]. For instance, a simple, sensitive fluorescent probe can be used for initial screening, followed by a more specific technique like ESR or HPLC-based product analysis for validation.

When applying these methods to investigate a specific compound like this compound, researchers should design their experiments to include appropriate controls (e.g., vehicle controls, ROS scavengers like PEG-SOD or catalase, and pathway-specific inhibitors) to conclusively attribute any changes in ROS levels to the compound's activity.

References

Comprehensive Application Notes and Protocols: Prinaberel (ERB-041) Analysis in Wnt/β-Catenin Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Prinaberel (ERB-041) is a highly selective estrogen receptor beta (ERβ) agonist with demonstrated potency in preclinical models of inflammation and cancer. With a molecular weight of 271.24 g/mol and purity exceeding 98%, this compound exhibits specific binding affinity for ERβ over estrogen receptor alpha (ERα), enabling targeted investigation of ERβ-mediated signaling pathways without the complications of ERα cross-activation. The chemical structure of this compound features a distinctive bicyclic arrangement with fluorine and hydroxyl substitutions that contribute to its receptor selectivity and metabolic stability. Research indicates that this compound modulates several critical signaling cascades, including the Wnt/β-catenin pathway, which plays fundamental roles in cell proliferation, differentiation, and tissue homeostasis [1] [2].

The Wnt/β-catenin signaling pathway represents an evolutionarily conserved system that governs essential biological processes during embryonic development and maintains tissue homeostasis in adults. This pathway comprises a sophisticated network of extracellular ligands, transmembrane receptors, intracellular transducers, and nuclear transcription factors. The canonical Wnt pathway activates when Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors on the cell surface, initiating an intracellular signaling cascade that prevents the phosphorylation and degradation of β-catenin. In the absence of Wnt signaling, β-catenin forms part of a "destruction complex" consisting of AXIN, APC, CK1α, and GSK-3β, which phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Upon pathway activation, this destruction complex is disrupted, allowing β-catenin accumulation and subsequent nuclear translocation, where it partners with TCF/LEF transcription factors to regulate target gene expression [3] [4].

Dysregulation of Wnt/β-catenin signaling is implicated in numerous pathological conditions, particularly cancer. Aberrant activation of this pathway occurs in most colorectal cancers and frequently appears in various other malignancies, including renal, breast, and prostate cancers. The pathological activation typically stems from mutations in key pathway components such as APC, AXIN, or β-catenin itself, or from elevated expression of Wnt ligands or receptors. This dysregulation drives uncontrolled cell proliferation, epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and therapy resistance, making the Wnt/β-catenin pathway an attractive therapeutic target for cancer treatment [3] [5] [4]. This compound has emerged as a valuable research tool for investigating the cross-talk between ERβ signaling and Wnt/β-catenin pathway in various cancer models, potentially offering new avenues for therapeutic intervention.

Table 1: Core Components of Wnt/β-Catenin Signaling Pathway

Component Category Key Elements Primary Functions
Extracellular Regulators Wnt ligands (Wnt1, Wnt2, Wnt3, Wnt3a), sFRPs, WIF, R-spondins Pathway activation/inhibition, ligand-receptor interaction modulation
Membrane Receptors Frizzled (Fzd) family, LRP5/6 co-receptors Wnt ligand recognition, signal initiation and transduction
Intracellular Transducers DVL, AXIN, APC, GSK-3β, CK1α β-catenin phosphorylation, degradation complex formation
Nuclear Effectors β-catenin, TCF/LEF transcription factors Target gene transcription regulation (c-Myc, Cyclin D1, etc.)

Mechanistic Insights & Experimental Evidence

Molecular Mechanisms of this compound

This compound exerts its effects through specific activation of ERβ, which is expressed in various tissues including the colorectal epithelium, prostate, and breast. Activation of ERβ by this compound initiates a cascade of genomic and non-genomic events that ultimately modulate Wnt/β-catenin signaling activity. Mechanistic studies reveal that this compound treatment downregulates CXCR4 expression, a chemokine receptor critically involved in cancer cell invasion and metastasis. The CXCR4/SDF-1 axis plays a pivotal role in tumor progression, and its suppression through ERβ activation represents one mechanism through which this compound may exert anti-tumor effects. Additionally, this compound treatment influences the expression of adhesion molecules, including upregulation of E-cadherin and modulation of β-catenin localization at the cell membrane, promoting stronger cell-cell adhesion and potentially reducing metastatic potential [2].

Research demonstrates that ERβ activation by selective agonists like this compound modulates β-catenin transcriptional activity in cancer models. In prostate cancer cells, this compound treatment promotes the redistribution of β-catenin to the cell membrane, where it associates with E-cadherin in adherens junctions, thereby reducing its nuclear availability and suppressing TCF/LEF-mediated transcription. This mechanism effectively counteracts the oncogenic functions of β-catenin without directly affecting its protein stability or phosphorylation status. Furthermore, this compound has been shown to influence the expression of β-catenin target genes, including c-Myc and Cyclin D1, which are critical regulators of cell cycle progression and proliferation. These findings establish a direct molecular link between ERβ activation and modulation of Wnt/β-catenin signaling, positioning this compound as a valuable chemical probe for dissecting this regulatory network in physiological and pathological contexts [2].

Experimental Findings

Experimental evidence from multiple studies supports the functional significance of this compound-mediated modulation of Wnt/β-catenin signaling in cancer models. In colorectal cancer systems, this compound treatment significantly inhibits proliferation and enhances apoptosis through mechanisms involving altered β-catenin subcellular localization. Similar effects have been observed in prostate cancer models, where this compound administration reduces cell migration and invasion capabilities, correlating with decreased expression of mesenchymal markers and increased epithelial differentiation. These phenotypic changes are consistent with the observed molecular alterations in Wnt/β-catenin signaling components and downstream targets [2].

The therapeutic potential of this compound is further supported by studies combining it with conventional chemotherapeutic agents, where synergistic effects on cancer cell growth inhibition have been observed. This suggests that targeting ERβ may sensitize certain cancer cells to established treatments, possibly through modulation of survival pathways interconnected with Wnt/β-catenin signaling. It is important to note that the effects of this compound appear to be context-dependent, varying according to cancer type, cellular background, and mutational status of key pathway components. For instance, the presence of specific APC or β-catenin mutations may influence the responsiveness to this compound treatment, highlighting the need for comprehensive molecular characterization in experimental systems [2].

Table 2: Experimental Findings of this compound in Cancer Models

Cancer Model Observed Effects Molecular Changes Functional Outcomes
Colorectal Cancer Reduced proliferation, Enhanced apoptosis Membrane redistribution of β-catenin, Downregulation of c-Myc Decreased tumor growth, Increased sensitivity to chemotherapy
Prostate Cancer Inhibited migration, Reduced invasion Increased E-cadherin expression, Downregulation of N-cadherin Suppression of metastatic potential, Enhanced cell adhesion
Breast Cancer Context-dependent effects Modulation of integrin expression, Altered ERβ target genes Variable proliferation responses, Potential combination therapy benefits

Experimental Protocols

LC-MS/MS-Based Quantification of Wnt/β-Catenin Pathway Components

Liquid chromatography coupled to multiple reaction monitoring mass spectrometry (LC-MRM) provides a highly specific and sensitive method for quantifying components of the Wnt/β-catenin signaling pathway in cellular models and clinical specimens. This mass spectrometry-based approach enables targeted detection and precise quantification of proteins without requiring specific antibodies, making it particularly valuable for studying proteins with limited commercial antibody availability or questionable specificity. The protocol outlined below has been optimized for analysis of β-catenin and associated pathway components in colon cancer cell lines and tissue specimens [6].

Sample Preparation:

  • Culture cells of interest (e.g., HCT116, HT29, SW480 colon cancer cell lines) under standard conditions.
  • Harvest approximately 10 million cells and wash twice with cold phosphate-buffered saline (PBS).
  • Lyse cell pellets in 8 M urea/100 mM ammonium bicarbonate buffer on ice, followed by sonication and centrifugation at 14,000 × g for 10 minutes.
  • Transfer the supernatant and determine protein concentration using a compatible assay (e.g., BCA or Bradford).
  • For each sample, denature 50-100 μg of total protein by boiling in SDS-PAGE loading buffer.
  • Fractionate proteins by SDS-PAGE without proceeding to transfer, followed by in-gel tryptic digestion to generate peptides for LC-MRM analysis [6].

LC-MRM Analysis:

  • Reconstitute digested peptides in 0.1% formic acid for LC-MS analysis.
  • Perform liquid chromatography separation using a C18 reverse-phase column with a gradient of increasing acetonitrile concentration (typically 2-35% acetonitrile in 0.1% formic acid over 30-60 minutes).
  • For each target protein, monitor 3-5 proteotypic peptides using previously identified optimal transitions (precursor ion → fragment ion).
  • Use stable isotope-labeled synthetic peptides as internal standards for absolute quantification (AQUA), spiking them into samples at known concentrations before LC-MRM analysis.
  • Acquire data using a triple quadrupole mass spectrometer operated in MRM mode, with optimized collision energies for each transition [6].

Data Processing:

  • Integrate peak areas for target peptides and corresponding internal standards.
  • Calculate peptide concentrations based on standard curves generated from heavy internal standards.
  • Normalize protein levels to internal control proteins (e.g., housekeeping proteins) for relative quantification across samples.
  • Perform statistical analysis to determine significant changes in protein expression following this compound treatment.
Immunoblotting and Immunofluorescence Analysis

Immunoblotting (Western Blotting) provides a complementary approach for assessing changes in protein expression, modification, and subcellular localization following this compound treatment. This method is particularly useful for evaluating β-catenin phosphorylation status, nuclear translocation, and expression of downstream target genes.

Sample Preparation and Electrophoresis:

  • Treat cells with this compound at appropriate concentrations (typically 1-10 μM) and time points (6-48 hours) based on experimental objectives.
  • Prepare whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • For subcellular fractionation, isolate cytoplasmic and nuclear fractions using commercial kits or established protocols.
  • Separate 20-50 μg of total protein by SDS-PAGE and transfer to PVDF or nitrocellulose membranes.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Immunodetection:

  • Incubate membranes with primary antibodies against target proteins overnight at 4°C. Key antibodies for Wnt/β-catenin signaling include:
    • β-catenin (total and phospho-specific forms)
    • Active β-catenin (non-phosphorylated at Ser37/Thr41)
    • GSK-3β (total and phospho-Ser9)
    • c-Myc and Cyclin D1 (downstream targets)
    • Lamin B1 or Histone H3 (nuclear markers)
    • GAPDH or β-tubulin (loading controls)
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies.
  • Detect signals using enhanced chemiluminescence (ECL) substrates and image with a digital imaging system.

Immunofluorescence:

  • Culture cells on glass coverslips and treat with this compound as described.
  • Fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100.
  • Block with 5% BSA and incubate with primary antibodies against β-catenin and other proteins of interest.
  • After washing, incubate with fluorophore-conjugated secondary antibodies.
  • Counterstain nuclei with DAPI and mount coverslips on glass slides.
  • Image using a fluorescence or confocal microscope to assess β-catenin subcellular localization.

Data Analysis & Interpretation

Data Processing and Normalization

Effective data analysis begins with appropriate processing and normalization of raw quantitative data. For LC-MRM results, peak areas for target peptides should be normalized to their corresponding heavy internal standards to account for variations in sample preparation and instrument performance. Subsequently, normalized values should be compared across experimental groups, with statistical significance determined using appropriate tests (e.g., Student's t-test for two groups, ANOVA for multiple groups). For immunoblotting data, densitometric analysis of protein bands should be performed, with target protein levels normalized to loading controls. This compound-induced changes in protein expression or modification should be reported as fold-changes relative to vehicle-treated controls [6].

When interpreting data from this compound experiments, it is essential to consider the cellular context, including the expression levels of ERβ and the mutational status of key Wnt pathway components. Cells with activating mutations in β-catenin or inactivating mutations in APC may respond differently to this compound compared to cells with intact pathway regulation. Furthermore, the duration and concentration of this compound treatment can significantly influence outcomes, with acute exposure potentially yielding different effects than chronic treatment. Researchers should also assess potential off-target effects by including appropriate controls, such as ERβ-negative cells or co-treatment with ERβ antagonists [2].

Technical Considerations

The limit of detection for LC-MRM assays typically ranges from attomole to femtomole levels for target peptides, allowing quantification of low-abundance signaling proteins in minimal sample amounts (compatible with 50,000-100,000 cells). Assay reproducibility should be evaluated using biological and technical replicates, with coefficients of variation generally <15% for well-optimized assays. For immunoblotting, the linear range of detection should be established for each antibody to ensure quantitative accuracy, with sample loads adjusted to fall within this range [6].

When implementing these protocols specifically for this compound studies, researchers should note that ERβ activation may induce relatively subtle changes in Wnt pathway components compared to direct pathway inhibitors. Therefore, assay sensitivity and precision are critical for detecting biologically significant alterations. Additionally, the timing of endpoint analyses should be optimized based on the kinetics of this compound action, which may involve both rapid non-genomic effects and slower genomic responses. Including multiple time points in initial experiments can help capture the dynamic nature of pathway modulation by this compound [2].

Research Applications & Therapeutic Implications

The experimental approaches described in this document enable comprehensive investigation of This compound-mediated modulation of Wnt/β-catenin signaling in diverse research contexts. These applications span from basic mechanism elucidation to preclinical drug development, providing valuable insights for researchers and clinical scientists. Key research applications include:

  • Mechanistic Studies: Dissecting the molecular events linking ERβ activation to Wnt/β-catenin pathway regulation, including identification of direct versus indirect effects and potential cross-talk with other signaling pathways.
  • Biomarker Discovery: Identifying molecular signatures predictive of sensitivity or resistance to this compound treatment, potentially enabling patient stratification in future clinical applications.
  • Combination Therapy Screening: Evaluating potential synergistic interactions between this compound and conventional chemotherapeutic agents or targeted therapies in various cancer models.
  • Toxicity Assessment: Assessing potential adverse effects of this compound treatment on normal tissues with active Wnt/β-catenin signaling, such as intestinal epithelium and hair follicles.

The therapeutic implications of this compound-mediated Wnt/β-catenin modulation are particularly relevant for cancer types characterized by pathway dysregulation. Preclinical evidence suggests potential applications in colorectal, prostate, and breast cancers, where this compound may suppress tumor growth and progression through mechanisms involving inhibition of β-catenin transcriptional activity. Additionally, the ability of this compound to modulate cancer cell adhesion and migration suggests potential utility in suppressing metastatic dissemination. However, it is important to note that the clinical translation of this compound and similar ERβ-targeting agents remains at an early stage, with ongoing research needed to fully establish their therapeutic potential and optimal implementation strategies [2].

Visualization & Diagrammatic Representation

Wnt/β-Catenin Signaling Pathway and this compound Modulation

Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_proteomics LC-MS/MRM Analysis cluster_immuno Immunological Methods CellCulture Cell Culture (Cancer cell lines) PrinaberelTreatment This compound Treatment (1-10 μM, 6-48 hours) CellCulture->PrinaberelTreatment SampleCollection Sample Collection (Whole cell lysates, Subcellular fractions) PrinaberelTreatment->SampleCollection ProteinDigestion Protein Digestion (Trypsin) SampleCollection->ProteinDigestion Immunoblotting Immunoblotting (Western Blot) SampleCollection->Immunoblotting Immunofluorescence Immunofluorescence (Subcellular localization) SampleCollection->Immunofluorescence LCSeparation Liquid Chromatography Separation ProteinDigestion->LCSeparation MRMAnalysis MRM Mass Spectrometry LCSeparation->MRMAnalysis Quantification Peptide Quantification (Internal standards) MRMAnalysis->Quantification Integration Data Integration & Interpretation Quantification->Integration DataAnalysis1 Densitometric Analysis Immunoblotting->DataAnalysis1 DataAnalysis2 Image Analysis Immunofluorescence->DataAnalysis2 DataAnalysis1->Integration DataAnalysis2->Integration

References

PI3K-AKT Pathway Overview and Therapeutic Relevance

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR (PAM) pathway is a highly conserved signal transduction network that is fundamental to regulating cell survival, growth, and proliferation [1]. Due to its frequent dysregulation in human cancers, it is a major target for anticancer drug discovery [2] [3] [1].

The canonical pathway activation begins with growth factors binding to Receptor Tyrosine Kinases (RTKs) or G-Protein Coupled Receptors (GPCRs). This activates PI3K, which phosphorylates PIP₂ to generate the second messenger PIP₃. PIP₃ recruits AKT to the plasma membrane, where it is fully activated by phosphorylation at Thr308 by PDK1 and at Ser473 by mTORC2. Once active, AKT phosphorylates numerous downstream effectors, including mTOR, to drive oncogenic processes [3] [1]. A key negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP₃ back to PIP₂ [1].

The following diagram illustrates this core signaling cascade and the points of inhibition for major drug classes:

G PI3K-AKT-mTOR Signaling Pathway and Inhibitor Targets Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding PI3K PI3K (Class IA) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Conversion AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active) pT308, pS473 AKT_inactive->AKT_active Activation Downstream Downstream Effectors (mTORC1, GSK3β, FoxO) AKT_active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates S473 PDK1 PDK1 PDK1->AKT_active Phosphorylates T308 PTEN PTEN PTEN->PIP3 Dephosphorylates PI3K_Inhibitor PI3K Inhibitors (e.g., Buparlisib, Copanlisib) PI3K_Inhibitor->PI3K AKT_Inhibitor AKT Inhibitors (e.g., Capivasertib, Ipatasertib) AKT_Inhibitor->AKT_active mTOR_Inhibitor mTOR Inhibitors (e.g., Rapalogs) mTOR_Inhibitor->mTORC2

Experimental Assays for Evaluating PI3K-AKT Inhibitors

To comprehensively evaluate a compound like Prinaberel, a multi-faceted approach using the following assays is recommended. The table below summarizes key experiments for assessing target engagement, pathway modulation, and phenotypic effects.

Assay Category Specific Assay Key Measured Parameters Significance
Target Engagement NanoBRET Target Engagement [4] Dissociation constant (Kd), inhibition constant (Ki) Quantifies direct, isoform-selective binding to AKT in live cells.
Pathway Activity Homogeneous Time-Resolved Fluorescence (HTRF) [2] IC50 for PI3K enzyme activity Measures direct inhibition of PI3K lipid kinase activity.
Western Blot / RPPA [5] [6] pAKT (S473, T308), pS6, p4EBP1, total protein levels Confirms on-target effect by assessing phosphorylation of AKT and its downstream effectors.
Phenotypic Effects Cell Viability/Proliferation [6] IC50 (half-maximal inhibitory concentration) Determines anti-proliferative effect across cell lines.
Colony Formation [6] Number and size of colonies Measures long-term clonogenic survival.
3D Spheroid Formation [6] Spheroid volume and integrity Evaluates efficacy in a more physiologically relevant model.
Mechanism of Action Comet Assay / γ-H2AX Staining [6] DNA tail moment, γ-H2AX foci Detects DNA damage, often associated with synergistic drug combinations.
Apoptosis Assay [6] Cleaved Caspase-3 levels Quantifies induction of programmed cell death.

Detailed Experimental Protocols

NanoBRET Target Engagement Assay for AKT

This live-cell assay quantitatively measures the binding of test inhibitors to different AKT isoforms and conformational states [4].

  • Cell Preparation: Seed HEK293T cells in white-walled, clear-bottom 96-well plates. Transfect with plasmids encoding C-terminal NanoLuc (NL)-tagged AKT isoforms (AKT1-NL, AKT2-NL, AKT3-NL).
  • Tracer Equilibrium: 6-24 hours post-transfection, replace medium with Opti-MEM. Add the cell-permeable, ATP-competitive K5 tracer (e.g., 0.2-0.5 µM) and incubate to allow equilibrium.
  • Inhibitor Treatment: Treat cells with a concentration gradient of this compound (typically from 1 nM to 100 µM) for 2 hours.
  • BRET Measurement: Add the NanoLuc substrate, furimazine. Measure luminescence ( donor signal) and fluorescence ( acceptor signal) using a compatible plate reader.
  • Data Analysis: Calculate the BRET ratio ( acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the Ki (inhibition constant).
HTRF Kinase Assay for PI3K Inhibition

This biochemical assay directly measures a compound's ability to inhibit PI3K's lipid kinase activity [2].

  • Reaction Setup: In a low-volume 384-well plate, combine purified wild-type or mutant PI3Kα enzyme (e.g., H1047R), PIP₂ substrate, and this compound in a reaction buffer. Pre-incubate for 10-15 minutes.
  • Kinase Reaction Initiation: Start the reaction by adding ATP (at a concentration near its Km, e.g., 10 µM). Allow the reaction to proceed at room temperature for 1-2 hours.
  • Detection: Stop the reaction by adding a solution containing EDTA and HTRF detection antibodies (anti-PIP3 antibody conjugated to a donor fluorophore and a secondary antibody conjugated to an acceptor fluorophore).
  • Incubation and Reading: Incubate the plate for 3 hours to allow signal development. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
  • Data Analysis: The HTRF signal is inversely proportional to inhibitor potency. Calculate % inhibition and generate dose-response curves to determine the IC50 value.
Cell-Based Pathway Modulation Analysis by Western Blot

This protocol assesses the functional consequence of target engagement by measuring changes in pathway phosphorylation [5] [6].

  • Cell Treatment and Lysis: Seed cancer cell lines (e.g., SNB19, U251 for glioma; 5637 for bladder cancer) and treat them with this compound at various concentrations and time points (e.g., 2h for acute signaling, 24-72h for adaptive responses). Include a positive control (e.g., known AKT inhibitor) and vehicle control (DMSO). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-40 µg) by SDS-PAGE (e.g., 10% gel).
  • Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 3-5% BSA or non-fat milk for 1 hour.
  • Antibody Probing: Incubate the membrane with specific primary antibodies overnight at 4°C.
    • Critical Antibodies: p-AKT (Ser473), p-AKT (Thr308), total AKT, p-S6 (Ser235/236), p-4EBP1 (Ser65), and a loading control (e.g., GAPDH, β-Actin).
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) kit and imaging system.
  • Data Analysis: Densitometry analysis of band intensities will confirm on-target activity through a decrease in pAKT and downstream substrate levels.

Key Considerations for Experimental Design

When profiling a new compound, it is crucial to account for the complexity of the pathway and common resistance mechanisms.

  • Feedback Loops and Combination Strategies: Inhibition of PI3K/AKT can lead to feedback activation of compensatory pathways, such as MAPK or JAK-STAT signaling, which can limit efficacy and drive resistance [5] [7]. Your screening strategy should include combination studies with other targeted agents (e.g., MEK or STAT3 inhibitors) to identify synergistic pairs [6] [7]. The workflow below outlines a strategy for identifying such synergistic combinations.

G Workflow for Synergistic Drug Combination Screening Start Seed GBM cells (e.g., U251) in 96-well plate Step1 Treat with fixed dose of PI3K inhibitor (e.g., BKM120) Start->Step1 Step2 Coadminister library of 606 target-selective inhibitors Step1->Step2 Step3 Measure cell viability after 96-120 hours Step2->Step3 Step4 Calculate Sensitivity Index (SI) SI = 1 - (Viab_comb / Viab_PI3Ki) Step3->Step4 Step5 Select top candidates (SI ≥ 0.12) for validation Step4->Step5 Step6 Dose-response matrix validation (Chou-Talalay) Step5->Step6 Step7 Mechanistic studies (Western Blot, Comet Assay) Step6->Step7

  • Cell Model Selection: Use a panel of cancer cell lines with well-characterized genetic backgrounds, including models with PIK3CA mutations, PTEN loss, and AKT mutations, to determine if this compound's efficacy is biomarker-driven [2] [1].
  • Relevant Disease Models: For solid tumors, supplement 2D cell culture with 3D spheroid models and patient-derived xenograft (PDX) cells to better mimic the tumor microenvironment and improve the predictive value of your data [6] [7].

I hope these detailed application notes and protocols provide a robust foundation for your research on this compound. Should you require further clarification on any specific methodology, please feel free to ask.

References

Key Experimental Methods for Assessing Angiogenesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core in vitro and in vivo assays used to evaluate anti-angiogenic drug activity, based on current scientific literature [1] [2] [3].

Assay Type Assay Name Key Measured Parameters Experimental Models Used
In Vitro Endothelial Cell Tube Formation [1] [3] Tube area, total tube length, number of meshes/loops, number of branches/nodes [2]. HUVECs, other primary endothelial cells (HAEC, HPAEC) [2].
In Vitro Endothelial Cell Migration [1] Migration distance (wound healing), number of migrated cells (Transwell) [3]. HUVECs.
In Vitro Endothelial Cell Invasion Number of invaded cells. HUVECs.
In Vitro Cell Proliferation [3] Absorbance (OD) values over time. HUVECs, cancer cell lines.
In Vivo Zebrafish Angiogenesis Model [1] [3] Intersegmental vessel (ISV) formation, dorsal longitudinal anastomotic vessel (DLAV) formation, subintestinal vessel (SIV) complexity [1]. Transgenic Tg(fli1:EGFP) zebrafish embryos.
In Vivo Mouse Xenograft Model [1] Tumor volume & weight, microvessel density (MVD) in tumor sections. Immunodeficient mice (e.g., nude mice) injected with cancer cells.
In Vivo Matrigel Plug Assay [1] Hemoglobin content, immunostaining for endothelial cell markers (CD31) in dissected plugs. Mice (e.g., C57BL/6).
Ex Vivo Rat Aortic Ring Assay [1] Number and length of microvessel sprouts from the aortic ring. Aorta isolated from rats (e.g., Sprague Dawley).

Detailed Experimental Protocols

Here are step-by-step methodologies for key assays, adapted from the search results to reflect general best practices.

Endothelial Cell Tube Formation Assay

This assay mimics the formation of capillary-like structures in vitro and is a gold standard for assessing angiogenic potential [2].

  • Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel). Upon contact with this matrix, they differentiate, migrate, and align to form three-dimensional tube-like structures.

  • Workflow Diagram:

    G start Pre-cool pipette tips and plates step1 Coat wells with 50-70 µL Matrigel start->step1 step2 Incubate 30-37°C for 30 min to polymerize step1->step2 step3 Seed starved HUVECs (e.g., 2x10^4 cells/well) step2->step3 step4 Add drug treatment (e.g., Prinaberel) step3->step4 step5 Incubate 2-12 hours step4->step5 step6 Image using phase-contrast microscope (5x-10x objective) step5->step6 step7 Analyze tube parameters with software step6->step7

  • Detailed Steps:

    • Preparation: Pre-cool a 96-well plate and pipette tips to 4°C. Thaw Growth Factor-Reduced (GFR) Matrigel overnight at 4°C [2] [3].
    • Coating: Pipette 50-70 µL of Matrigel into each well. Avoid creating bubbles. Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize [3].
    • Cell Seeding: Trypsinize, count, and resuspend Human Umbilical Vein Endothelial Cells (HUVECs) in starving medium. Seed cells onto the surface of the polymerized Matrigel at a density of 5,000-20,000 cells per well, optimized for your cell type [2] [3].
    • Treatment: Add the drug (e.g., this compound) at desired concentrations directly to the wells. Include a positive control (e.g., VEGF) and a negative control (e.g., well-known inhibitor like SB218078) [1] [2].
    • Incubation and Imaging: Incubate the plate at 37°C, 5% CO₂. Initial tube networks can form in 2-6 hours. Image using an inverted phase-contrast microscope with a 4x or 5x objective at defined time points (e.g., 4, 8, 12 hours) [2].
    • Data Analysis: Analyze images with automated software (e.g., ImageJ with Angiogenesis Analyzer plugin). Key parameters include total tube length, number of meshes, and number of branches [2].
Zebrafish In Vivo Angiogenesis Model

Zebrafish embryos are a powerful vertebrate model for visualizing and quantifying angiogenesis in real-time [1] [3].

  • Principle: Transgenic zebrafish embryos with fluorescent endothelial cells (e.g., Tg(fli1:EGFP)) are treated with the drug. The development of specific vascular structures, like intersegmental vessels (ISVs), is then observed and measured.

  • Workflow Diagram:

    G a Collect healthy zebrafish embryos (Tg(fli1:EGFP)) b Raise to 24-48 hours post-fertilization (hpf) a->b c Dechorionate embryos manually b->c d Treat with drug (e.g., this compound) in embryo water with PTU c->d e Incubate for 24-48 hours d->e f Anesthetize with tricaine e->f g Image ISV/DLAV using fluorescence confocal microscope f->g h Quantify normal vs. abnormal vessels g->h

  • Detailed Steps:

    • Embryo Preparation: Maintain adult transgenic Tg(fli1:EGFP) zebrafish and collect embryos naturally. Raise embryos at 28.5°C in embryo water [1].
    • Drug Treatment: At 24-48 hours post-fertilization (hpf), manually dechorionate the embryos. Array healthy embryos into a 24-well plate (e.g., 10-20 embryos/well). Treat with the drug (e.g., this compound) dissolved in embryo water containing 1-phenyl 2-thiourea (PTU) to inhibit pigmentation. Use DMSO (e.g., 0.1%) as a vehicle control [1] [3].
    • Incubation: Incubate the embryos for 24-48 hours, refreshing the drug solution every 24 hours.
    • Imaging: At the desired stage (e.g., 72-96 hpf), anesthetize embryos with tricaine. Mount embryos in methylcellulose or low-melting-point agarose for imaging. Use a fluorescence or confocal microscope to capture z-stack images of the tail region for analyzing ISV and DLAV formation [1].
    • Scoring and Quantification: Score ISVs as "normal" (fully formed and connected to DLAV) or "abnormal" (missing, truncated, or misdirected). Calculate the percentage of normal ISVs per embryo or use image analysis software like ImageJ to measure vessel intensity [1].
Molecular Mechanism Analysis (Western Blotting)

Understanding the signaling pathways affected by an angiogenesis inhibitor is crucial. Western blotting is a key technique for this [1] [3].

  • Principle: This method detects specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates after drug treatment.
  • Target Pathways: Based on common anti-angiogenic mechanisms, you should probe for:
    • VEGF/VEGFR2 Pathway: Phosphorylation of VEGFR2 and its key downstream effectors, including ERK1/2 and Akt [1] [3].
    • Epithelial-Mesenchymal Transition (EMT): Expression of transcription factors like ZEB1 or Snail, and changes in E-cadherin and N-cadherin [1].
  • Detailed Steps:
    • Cell Treatment and Lysis: Treat relevant cells (e.g., HUVECs or cancer cells) with the drug for a predetermined time. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
    • Protein Separation and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with primary antibodies against your target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK1/2, ZEB1, and a loading control like GAPDH or β-actin). Follow with appropriate HRP-conjugated secondary antibodies [3].
    • Detection: Develop blots using an enhanced chemiluminescence (ECL) reagent and image with a digital system.

Critical Technical Considerations

  • Cell Passage Number: Use low-passage HUVECs (passage < 8) to maintain their robust tube-forming ability [2].
  • Matrigel Handling: Always keep Matrigel on ice during pipetting to prevent premature polymerization. Use growth factor-reduced Matrigel for studies involving pro-angiogenic factors to minimize background [2].
  • Timing is Critical: In the tube formation assay, imaging must be performed within the optimal window. HUVECs typically form tubes within 2-12 hours but may begin to apoptose and detach after 24 hours [2].
  • Appropriate Controls: Always include a vehicle control (e.g., DMSO) and both positive (e.g., a known angiogenesis inhibitor like SB218078 [1]) and negative controls in every experiment for proper statistical validation [2].

Reference Experimental Workflow

The following diagram illustrates the logical relationship and sequence for a comprehensive study on angiogenesis inhibition.

G A In Vitro Screening A1 Tube Formation Assay A->A1 B Mechanism of Action B1 Western Blot (VEGFR2, ERK, ZEB1) B->B1 C In Vivo Validation C1 Zebrafish Model (ISV) C->C1 D Data Integration A2 Cell Migration/Invasion A1->A2 A3 Proliferation Assay A2->A3 A3->B B2 Gene Expression (qPCR) B1->B2 B2->C C2 Mouse Xenograft Model C1->C2 C2->D

Moving Forward Without this compound-Specific Data

  • Search specialized databases like PubMed or Google Scholar using the query "this compound angiogenesis" or "ERB-041 angiogenesis."
  • Investigate the compound's known target. this compound is an ERB-041 agonist; researching "ERB-041 angiogenesis" may reveal relevant signaling pathways and downstream effects that can inform your experimental design.
  • Consult chemical vendor data. Suppliers like Tocris or Cayman Chemical often provide basic protocol information or references for their compounds.

References

Prinaberel dosing regimen hormone fluctuation models

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel (ERB-041) Pharmacological Profile

The table below consolidates the key quantitative data available for this compound.

Property Value Notes / Experimental Context
IC₅₀ (Human ERβ) 5.4 nM In vitro assay [1]
IC₅₀ (Rat ERβ) 3.1 nM In vitro assay [1]
IC₅₀ (Mouse ERβ) 3.7 nM In vitro assay [1]
Selectivity (ERβ vs. ERα) >200-fold IC₅₀ for human ERα is 1200 nM [1]
Molecular Weight 271.24 g/mol [1]
CAS Number 524684-52-4 [2] [1]
In Vivo Dosing (Preclinical) 2 mg/mouse (topical) Study in SKH-1 hairless mice for skin cancer chemoprevention; administered in 200µL ethanol [1]
Solubility (DMSO) ≥ 40 mg/mL (147.47 mM) [1]

Experimental Protocols for Preclinical Research

Since human dosing data is unavailable, the following protocols are derived from general preclinical research practices for selective ERβ agonists, based on the methodologies found in the search results.

Protocol 1: In Vitro Assessment of ERβ Agonist Activity

This protocol outlines a general approach for confirming the potency and selectivity of an ERβ agonist like this compound in cell-based systems.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound for Estrogen Receptor Beta (ERβ) and establish its selectivity over ERα.
  • Materials:
    • Cell lines engineered with ERβ or ERα response elements (e.g., luciferase reporter assays).
    • Test compound (e.g., this compound).
    • Reference ERβ agonist (e.g., DPN - Diarylpropionitrile) and ERα agonist for control.
    • Cell culture reagents and luciferase assay kits.
  • Method:
    • Cell Seeding and Culture: Seed reporter cells in multi-well plates and culture until they reach 70-90% confluence.
    • Compound Treatment: Treat cells with a serial dilution of the test compound, reference agonist, and vehicle control (e.g., DMSO). A typical range might be from 0.1 nM to 10,000 nM.
    • Incubation: Incubate cells for a predetermined period (e.g., 24 hours) to allow for receptor activation and gene expression.
    • Luciferase Assay: Lyse cells and measure luminescence using a luciferase assay kit, following the manufacturer's instructions.
    • Data Analysis: Plot the dose-response curve (luminescence vs. log[concentration]). Calculate the IC₅₀ values for ERβ and ERα using non-linear regression analysis in software like GraphPad Prism. Selectivity is calculated as the ratio of IC₅₀(ERα) to IC₅₀(ERβ).
Protocol 2: In Vivo Dosing in a Rodent Model

This protocol describes a general framework for systemic administration in rodent models, based on studies with the ERβ agonist DPN [3].

  • Objective: To evaluate the systemic effects of an ERβ agonist in an animal model of disease (e.g., a model of addiction relapse, inflammation, or cancer).
  • Materials:
    • Animal model (e.g., rats or mice, with consideration of sex as a biological variable).
    • Test compound (e.g., this compound).
    • Vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline, as suggested for this compound [1]).
    • Syringes and needles for subcutaneous (SC) injection.
  • Method:
    • Vehicle and Dose Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute to the working dose concentration using the vehicle. The systemic dose of DPN used in referenced studies was 1.0 mg/kg SC [3].
    • Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, active compound).
    • Dosing Regimen: Administer the compound via the chosen route (e.g., SC injection) at a specified volume per body weight (e.g., 1 mL/kg).
    • Behavioral/Functional Testing: Conduct relevant tests (e.g., cue-induced reinstatement tests for addiction models, tumor volume measurement in oncology models) at predetermined time points post-administration.
    • Tissue Collection: At the endpoint, collect target tissues (e.g., brain regions like the Basolateral Amygdala (BLA), tumors) for downstream analysis (e.g., immunohistochemistry, protein analysis).

Conceptual Experimental Workflow

The diagram below outlines a logical workflow for developing a dosing regimen for an investigational drug like this compound, from basic research to clinical application.

G cluster_loop Preclinical-Clinical Iteration Start Identify Drug Candidate (e.g., this compound) InVitro In Vitro Profiling • IC₅₀ Determination • Selectivity (ERβ/ERα) Start->InVitro InVivo Preclinical In Vivo Studies • Dose-Finding • Efficacy & Safety • Hormone Fluctuation Models InVitro->InVivo  Select Lead Doses PKPD PK/PD Modeling • Population Modeling • Dosing Strategy Simulation InVivo->PKPD  Provide Input Data PKPD->InVivo  Refine Models Clinical Clinical Trial Dosing • Phase I: Safety/Tolerability • Phase II/III: Efficacy PKPD->Clinical  Propose Starting Doses Regimen Established Dosing Regimen Clinical->Regimen

Figure 1. A conceptual workflow for developing a dosing regimen from discovery to clinic.

Research Implications and Future Directions

The absence of a defined dosing regimen for this compound highlights its status as a research tool. Future work should focus on:

  • Comprehensive PK/PD Studies: Conducting detailed pharmacokinetic and pharmacodynamic studies in relevant animal models is a critical next step. This would involve establishing relationships between dose, plasma concentration, receptor occupancy, and downstream biological effects.
  • Developing Hormone Fluctuation Models: To specifically address your interest, robust experimental models that simulate hormonal cycles (e.g., tracking estrous cycle in rodents or using ovariectomized models with hormone replacement) are necessary to investigate how this compound's effects and optimal dosing might vary [3].
  • Clinical Trial Exploration: The existing clinical trial data for this compound in conditions like endometriosis and rheumatoid arthritis could be mined, if available, to infer initial human dosing and safety profiles, even if not directly related to hormone fluctuation [2].

References

Prinaberel solubility issues alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Solubility Issues

When facing poor solubility, a structured troubleshooting process is essential. The flowchart below outlines the key investigative steps and technology options.

G Start Prinaberel Solubility Issue RootCause Identify Root Cause of Poor Solubility Start->RootCause HighLattice High Crystalline Lattice Energy RootCause->HighLattice HighLipophilicity High Lipophilicity RootCause->HighLipophilicity TechSelect Select Enabling Technology ASD Amorphous Solid Dispersion (ASD) TechSelect->ASD Nanocrystal Nanocrystals TechSelect->Nanocrystal Lipid Lipid-Based Systems TechSelect->Lipid Salt Salt Formation TechSelect->Salt CoCrystal Co-crystals TechSelect->CoCrystal AltSolvent Alternative Solvents (DES, Bio-based) TechSelect->AltSolvent ExpScreen Experimental Screening InVivoEval In Vivo Performance ExpScreen->InVivoEval Optimized Formulation End Viable Product InVivoEval->End Success HighLattice->TechSelect HighLipophilicity->TechSelect ASD->ExpScreen Nanocrystal->ExpScreen Lipid->ExpScreen Salt->ExpScreen CoCrystal->ExpScreen AltSolvent->ExpScreen

This systematic approach begins with thorough API characterization to determine the root cause of poor solubility, which guides the selection of the most appropriate enabling technologies for experimental investigation [1].

Enabling Technologies for Poor Solubility

The following table summarizes the primary technologies used to enhance the solubility and bioavailability of poorly soluble compounds.

Technology Mechanism of Action Key Advantages Key Challenges & Considerations
Amorphous Solid Dispersions (ASD) [2] [1] Converts API to amorphous state in polymer matrix; increases energy & dissolution. Broad applicability, significant solubility increase, IP potential. Physical stability (recrystallization), poor flow (spray-dried), requires polymer "parachute" for in vivo performance.
Nanocrystals [1] Reduces particle size to nanoscale; increases surface area & dissolution rate. 100% API (high drug load), good physical stability. Needs stabilizers/surfactants, potential complexity in formulation.
Lipid-Based Drug Delivery Systems (LBDDS) [1] Dissolves/suspends API in lipids; enhances solubilization & permeability. Adaptable platform, can enhance permeation. Complex development due to numerous excipient options.
Salt Formation [1] Modifies pH-dependent solubility via ionizable groups. Well-established, can significantly enhance solubility. Precipitation in GI tract due to pH change, common ion effect (e.g., HCl salts).
Co-crystals [1] Forms new crystal with co-former; reduces lattice energy & increases solubility. Applicable to non-ionizable APIs, improved physicochemical properties. Requires "parachute" to maintain supersaturation in vivo.
Alternative Solvents [3] [4] Uses non-traditional solvents (e.g., Deep Eutectic Solvents) to dissolve API directly. Potential for high solubility, can be tailored, some are bio-based & low-toxicity. Early stage of adoption for pharmaceuticals, requires extensive safety data.

Experimental Protocols for Key Technologies

Protocol 1: Initial Solubility Screening with Deep Eutectic Solvents (DES)

This protocol is for rapidly screening the solubility of this compound in various alternative solvents [4].

Objective: To identify potential Deep Eutectic Solvents (DES) that significantly improve this compound's solubility compared to conventional solvents.

Materials:

  • This compound (API)
  • DES components (e.g., Choline Chloride, Urea, Glycerol, Malonic Acid)
  • Conventional solvents for benchmarking (e.g., PEG 300, Ethanol)
  • Analytical balance, heating stir plate, vials, syringes, filters (0.45 µm)

Method:

  • DES Preparation: Prepare selected DES by mixing two components (e.g., hydrogen bond donor and acceptor) at a specific molar ratio with gentle heating and stirring until a homogeneous, clear liquid forms.
  • Solubility Measurement: Add an excess of this compound to each solvent (DES and conventional) in sealed vials.
  • Equilibration: Agitate the mixtures continuously at a controlled temperature (e.g., 25°C, 37°C) for 24-48 hours to reach equilibrium.
  • Sampling & Analysis: After equilibration, centrifuge samples and filter the supernatant to remove undissolved API. Dilute the filtrate as needed and analyze using a validated HPLC-UV method to determine the concentration of dissolved this compound.

Evaluation: Compare the solubility (mg/mL) of this compound across the different DES and conventional solvents. DES that show a several-fold increase in solubility can be selected for further studies.

Protocol 2: Preparing Amorphous Solid Dispersions (ASD) via Spray Drying

This protocol outlines the method for producing an ASD using spray drying, a common technique for generating amorphous formulations [2] [1].

Objective: To produce an amorphous solid dispersion of this compound to enhance its dissolution rate and apparent solubility.

Materials:

  • This compound
  • Polymer carrier (e.g., HPMC-AS, PVP-VA)
  • Organic solvent (e.g., Acetone, Dichloromethane) - must dissolve both API and polymer
  • Spray dryer, magnetic stirrer, analytical balance

Method:

  • Solution Preparation: Dissolve this compound and the polymer at a predetermined ratio (e.g., 10:90 to 30:70 drug-polymer) in the organic solvent under constant stirring to form a clear solution.
  • Spray Drying Process: Feed the solution into a spray dryer using a peristaltic pump. Set the inlet temperature, outlet temperature, atomization airflow rate, and feed rate according to the solvent and equipment specifications.
  • Collection & Drying: Collect the resulting fine powder from the cyclone. Further dry the powder in a vacuum oven to remove any residual solvent.

Evaluation:

  • Solid-State Characterization: Use Powder X-Ray Diffraction (PXRD) to confirm the conversion from crystalline this compound to an amorphous state.
  • Dissolution Testing: Perform a dissolution test in a biorelevant medium (e.g., FaSSIF) comparing the ASD against crystalline this compound. Monitor the concentration over time to observe the "spring and parachute" effect [1].

Troubleshooting Common Column Chromatography Issues

Purification of compounds with solubility issues can be challenging. Here are solutions to common problems.

Problem Possible Cause Solution
Poor Separation / Bands Tailing Flow rate too fast Adjust stopcock to achieve an optimal flow rate. Too fast a rate doesn't allow for equilibration, causing tailing [5].
Sample Won't Dissolve in Eluent Poor solubility in the initial mobile phase Use the dry-loading method: Dissolve sample in a strong solvent, adsorb onto dry silica, evaporate to dryness, and add the dry powder to the top of the pre-equilibrated column [5].
Compound Decomposition on Silica Instability of the API on the stationary phase Postpone purification until a later synthetic step, or use an alternative stationary phase like alumina. 2D TLC can be used to diagnose on-silica instability [5].

Key Considerations for Your Investigation

While specific data on this compound was not located, the general principles and techniques for solving solubility issues are well-established. Your investigation should focus on:

  • Starting with Characterization: Determine the root cause of this compound's poor solubility (high lattice energy vs. high lipophilicity) to narrow down the most viable technologies [1].
  • Prioritizing Technologies: Based on the root cause, ASDs and LBDDS are often leading strategies for severe solubility challenges. Co-crystals are a strong option if this compound is non-ionizable.
  • Planning for In Vivo Performance: Remember that in vitro solubility is only part of the solution. Formulations like ASDs require careful design to maintain supersaturation in vivo via the "spring and parachute" effect [1].
  • Considering Green Chemistry: When selecting solvents for any stage of processing, consult modern green solvent selection guides to improve the environmental and safety profile of your process [6].

References

Prinaberel stability storage conditions DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel Stability & Storage: FAQ Guide

Q1: What are the optimal long-term storage conditions for this compound in DMSO?

For long-term stability, store this compound as a DMSO stock solution at -20°C [1]. While one study suggests that most compounds in DMSO are stable for several weeks even at room temperature, the recommended -20°C storage is optimal for preserving activity over months or years [2] [1]. Aliquot the solution to minimize exposure to freeze-thaw cycles and atmospheric moisture.

Q2: How should I handle freeze-thaw cycles for DMSO stock solutions?

Multiple freeze-thaw cycles are generally well-tolerated by small molecules in DMSO [1]. One accelerated stability study found no significant compound loss after 11 freeze-thaw cycles [2]. For convenience, you can aliquot the stock solution for single-use samples.

Q3: What is the best practice for thawing a frozen DMSO stock solution?

Thaw frozen DMSO stocks gently. The recommended methods are:

  • Letting it warm gradually to room temperature.
  • Placing the sealed container in a lukewarm water bath [3]. Always ensure the container is tightly sealed during thawing to prevent water absorption from the air. Avoid using direct heat sources like a microwave or hot plate, as this can degrade the compound [3].

Q4: My DMSO solution has frozen solid at a relatively warm temperature. Is this normal?

Yes, this is a normal physical property of DMSO. DMSO has a relatively high freezing point of about 18.5 °C (65.3 °F) [3]. Solidification does not indicate a loss of quality or potency. Thaw as described above, and the compound will retain its efficacy.

Q5: When I dilute my DMSO stock into an aqueous buffer, a precipitate forms. How can I resolve this?

Precipitation upon dilution is a common issue. You can try the following steps to re-dissolve the precipitate:

  • Vortex the solution for several minutes.
  • Sonicate the solution.
  • Briefly warm the solution in a 37°C water bath, potentially with sonication [1]. Ensure the precipitate is fully dissolved before proceeding with your experiment. If precipitation persists, you may need to increase the concentration of the stock solution to lower the final concentration of DMSO in your assay.

Q6: Does the container material matter for storing DMSO solutions?

For most compounds, including those dissolved in DMSO, studies show no significant difference in recovery between glass and polypropylene (BPA-free plastic) containers over several months at room temperature [3] [2].

  • Glass is chemically inert and preferred for long-term storage to ensure maximum purity [3].
  • BPA-free plastic is lightweight, durable, cost-effective, and suitable for most standard lab storage needs [3] [2].

The table below summarizes key stability factors for compounds stored in DMSO, based on accelerated studies:

Factor Impact on Stability Recommendation
Water Higher cause of compound loss than oxygen [2] Keep containers tightly sealed; use anhydrous DMSO; consider a desiccator for hygroscopic compounds [1].
Oxygen Less impactful than water [2] Storing under an inert gas (e.g., nitrogen) may be beneficial for long-term storage.
Freeze/Thaw Cycles No significant loss after 11 cycles [2] Aliquot to minimize cycles despite good stability.
Container Material No significant difference between glass and polypropylene [2] Choose based on storage duration and handling needs [3].

Experimental Protocol: Testing Storage Stability

You can verify the stability of your this compound sample under specific storage conditions using this LC/UV/MS-based protocol, adapted from general compound stability studies [2].

1. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Aliquot the solution into multiple vials (e.g., glass and polypropylene).
  • Divide aliquots into different storage condition groups.

2. Storage Conditions (Accelerated Study):

  • Temperature: Store groups of samples at -20°C, 4°C, 25°C, and 40°C.
  • Atmosphere: For each temperature, store vials under ambient atmosphere and in a sealed environment with an inert gas (e.g., nitrogen).
  • Moisture: Intentionally add a known volume of water (e.g., 1-5%) to a subset of samples to assess hydrolytic stability.

3. Analysis Time Points:

  • Analyze the samples at time zero (T0) and after predetermined intervals (e.g., 1, 2, 4, 8, and 15 weeks).

4. Concentration Analysis via LC/UV/MS:

  • Internal Standard: Add a consistent, non-interfering internal standard to each sample prior to analysis.
  • Chromatography: Use a reversed-phase LC column (e.g., C18) with a gradient elution of water and acetonitrile, both modified with 0.1% formic acid.
  • Detection:
    • UV: Measure the absorbance of this compound at its characteristic wavelength.
    • MS: Use mass spectrometry in selected ion monitoring (SIM) mode for this compound and the internal standard to confirm identity and quantify the peak area.
  • Quantification: Calculate the relative peak area ratio (this compound / Internal Standard) for each sample and compare it to the T0 control. A recovery of >90% is typically considered stable.

The workflow for this stability testing protocol is as follows:

cluster_conditions Storage Conditions Start Prepare 10 mM this compound in DMSO Aliquot Aliquot into vials (Glass & Plastic) Start->Aliquot Conditions Apply Storage Conditions Aliquot->Conditions Analyze LC/UV/MS Analysis with Internal Standard Conditions->Analyze Temp Temperature: -20°C, 4°C, 25°C, 40°C Conditions->Temp Compare Calculate % Recovery vs. T0 Control Analyze->Compare Atmos Atmosphere: Air vs. Inert Gas Water Moisture: Dry vs. Hydrated

References

optimizing Prinaberel concentration for in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for Prinaberel

The table below summarizes the core activity data for this compound, which is essential for establishing a starting point for your in vitro experiments [1].

Parameter Value Notes
IC₅₀ for hERβ 5.4 nM Human Estrogen Receptor Beta
IC₅₀ for rat ERβ 3.1 nM
IC₅₀ for mouse ERβ 3.7 nM
IC₅₀ for hERα 1200 nM Human Estrogen Receptor Alpha
Selectivity (ERβ/ERα) >200-fold
Commonly Tested In Vitro Concentrations 0.01 μM - 60 μM A wide range is used; lower end for receptor studies, higher for functional assays.

Example Experimental Protocols

Here are methodologies for key assays involving this compound, as cited in the literature. You can adapt these protocols for your own work.

Cell Proliferation Assay

This protocol is used to assess the inhibitory effects of this compound on cancer cell lines [1].

  • Cell Lines: The assay has been used with human ovarian cancer cell lines such as SKOV-3, A2780CP, and OVCAR-3.
  • Dosing: Prepare this compound in DMSO and treat cells across a concentration range (e.g., 0.01 μM, 0.1 μM, and 10 μM).
  • Incubation Time: Incubate cells with the compound for 24 to 48 hours.
  • Result Measurement: Measure the inhibitory effect on cell proliferation at the end of the incubation period. The effect is typically dose- and time-dependent.
Western Blot Analysis

This protocol is used to investigate changes in protein expression and signaling pathways induced by this compound [1].

  • Cell Line: Example provided for A431 cells (a human skin carcinoma cell line).
  • Dosing: Treat cells with this compound at concentrations such as 0, 20, 40, and 60 μM.
  • Incubation Time: Expose cells to the compound for 24 hours.
  • Targets Analyzed: The assay can measure a reduction in the expression of proteins like G1 cyclins (D1, D2, D3) and CDK4, indicating cell cycle arrest.

Critical Considerations & Troubleshooting

The search results highlight several factors that are crucial for experimental success but lack detailed troubleshooting steps.

  • Species-Specific Pharmacology: A significant finding from recent research is that the selectivity and potency of ERβ agonists, including carborane analogs similar to this compound, can vary significantly between species (e.g., human vs. mouse) [2]. Always verify your target species when selecting data to inform your experiments, as results from one species may not directly translate to another.
  • Solubility and Handling: The provided data indicates that this compound is soluble in DMSO at concentrations of at least 40 mg/mL (147.47 mM) [1]. Ensure you use freshly opened DMSO to maintain solubility and prepare stock solutions accordingly. The potential hygroscopic nature of DMSO should also be considered for accurate weighing and solution preparation.

Visualizing the Key Signaling Pathway

The search results indicate that this compound exerts some of its effects by dampening the WNT/β-catenin signaling pathway [1]. The following diagram illustrates this core mechanism.

This compound (ERB-041) This compound (ERB-041) ERβ ERβ This compound (ERB-041)->ERβ  Activates WNT/β-catenin Pathway WNT/β-catenin Pathway ERβ->WNT/β-catenin Pathway  Dampens Cancer Cell Apoptosis Cancer Cell Apoptosis ERβ->Cancer Cell Apoptosis  Induces Cell Proliferation Cell Proliferation WNT/β-catenin Pathway->Cell Proliferation  Promotes WNT/β-catenin Pathway->Cancer Cell Apoptosis  Inhibits

References

Prinaberel half-life extension strategies

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel (ERB-041) Profile

Property Description
Molecular Formula C₁₅H₁₀FNO₃ [1]
Molecular Weight 271.247 g·mol⁻¹ [1]
CAS Number 524684-52-4 [2] [3] [1]
Mechanism of Action Potent and selective Estrogen Receptor Beta (ERβ) agonist [2] [4] [1]
Primary Targets Estrogen receptor beta; Nuclear receptor coactivator 1 [3]

Biochemical & Pharmacological Data

Parameter Value Notes Source
IC₅₀ (Human ERβ) 5.4 nM [2]
IC₅₀ (Mouse ERβ) 3.7 nM [2]
IC₅₀ (Rat ERβ) 3.1 nM [2]
Selectivity (ERβ over ERα) >200-fold Based on IC₅₀ values [2]
In Vitro Solubility ≥ 40 mg/mL in DMSO 147.47 mM; hygroscopic DMSO has impact [2]

In Vivo Efficacy Data

The following table summarizes a key animal study demonstrating this compound's chemopreventive effects. This can serve as a reference for your own in vivo experimental design.

Study Element Details
Animal Model SKH-1 hairless female mice [2]
Dosage 2 mg/mouse [2]
Formulation In 200 µL ethanol [2]
Administration Topically, 30 minutes prior to UVB irradiation [2]
Treatment Duration 30 weeks [2]
Key Result Suppressed development of UVB-induced squamous cell carcinoma [2]

Critical Research Considerations

  • Species-Specific Pharmacology: A critical finding from recent research is that carborane-based ERβ agonists exhibit significant species-specific differences in receptor selectivity between humans and mice [5]. This underscores the importance of model selection and data interpretation when planning preclinical pharmacokinetic or efficacy studies.
  • Research Chemical Status: this compound is identified as a tool for scientific research, is not approved for clinical use, and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) in the public domain appears limited [2] [3] [1].

Suggested Directions for Half-Life Investigation

Since direct half-life extension strategies for this compound are not documented, you may need to explore general principles of small-molecule optimization. Here is a conceptual workflow that could guide your research, based on established medicinal chemistry approaches.

G Start Lead Compound: This compound A1 Structural Analysis Start->A1 A2 Property-Based Design A1->A2 B1 Identify metabolically labile sites A1->B1 A3 Synthesis & In Vitro Testing A2->A3 B2 Improve solubility and permeability A2->B2 A4 In Vivo PK/PD Studies A3->A4 B3 Assay metabolic stability A3->B3 Feedback Feedback Loop A4->Feedback Data Analysis B4 Measure half-life and exposure A4->B4 Feedback->A2 Iterative Optimization

  • Medicinal Chemistry Optimization: The most direct approach would involve synthesizing analogs of this compound. The search results mention that modifying the parent compound OSU-ERβ-12 with para- and meta-carborane substitutions impacted both selectivity and in vivo pharmacokinetics, though poor PK was a limitation in that series [5]. This validates that structural changes can alter PK parameters.
  • Formulation Strategies: Advanced formulation techniques could be explored to improve the compound's solubility, stability, and release profile. While the search results discuss half-life extension for biologics (e.g., via Fc fusion, PEGylation) [6] [7], these are not directly applicable to a small molecule like this compound. Instead, you might investigate lipid nanoparticles, cyclodextrins, or other controlled-release systems suitable for small molecules.

References

reducing Prinaberel non-specific binding experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Binding Challenge

The core challenge in working with estrogen receptors is achieving selective activation of ERβ without activating ERα due to the high structural similarity between these receptor subtypes [1]. "Non-specific binding" in this context often manifests as off-target activity at ERα, which can lead to unwanted estrogenic side effects [1] [2].

A critical first step is to verify the species specificity of your experimental system. Recent research highlights that the ERβ subtype selectivity of compounds can differ significantly between humans and mice [1]. A compound showing excellent selectivity for human ERβ might potently activate murine ERα in preclinical models, confounding your results.

Strategic Experimental Approaches

The table below summarizes key strategies to investigate and enhance Prinaberel's specificity for ERβ.

Strategy Experimental Method Application & Key Parameters Information Gained
Binding Assay Cell-free competitive binding assays [1] Test displacement of a labeled reference estrogen (e.g., 17-beta-estradiol) from purified human ERα and ERβ. Direct measurement of binding affinity (IC50) for each receptor subtype. Calculates binding selectivity index (ERα IC50 / ERβ IC50).
Functional Assay Cell-based transactivation (e.g., in HEK-293 cells) [1] Transfert cells with human ERα or ERβ expression plasmids and an estrogen-responsive reporter gene (e.g., ERE-luciferase). Measures functional EC50 and efficacy (% of max estradiol response) for each subtype. Calculates functional selectivity.
Target Engagement Cellular Thermal Shift Assay (CETSA) [3] Treat intact cells (expressing ERβ) with this compound. Measure protein stability shift via Western Blot or MS. Confirms direct target engagement of ERβ in a physiologically relevant cellular environment.
Structural Analysis Computational Water Mapping (e.g., GCMC) [4] Simulate water molecule networks in the binding pockets of ERα and ERβ. Analyze displacement energy. Identifies "unhappy" waters for favorable displacement; explains subtle selectivity differences based on pocket solvation.

Detailed Experimental Protocols

Assessing Binding & Functional Selectivity

This foundational protocol is adapted from studies on carborane-based ERβ selective agonists [1].

  • Cell-Free Binding Assay:

    • Procedure: Use purified human ERα and ERβ ligand binding domains (LBDs). Incubate each receptor with a fixed concentration of a radio- or fluorescent-labeled tracer (e.g., 17-beta-estradiol) and a range of concentrations of this compound.
    • Measurement: Determine the percentage of tracer displaced by this compound at each concentration.
    • Analysis: Calculate the inhibitory concentration (IC50) for each receptor. The Binding Selectivity Index is ERα IC50 / ERβ IC50.
  • Cell-Based Transactivation Assay:

    • Cell Model: Use HEK-293 or similar cells, transiently or stably co-transfected with:
      • Expression plasmids for full-length human ERα or ERβ.
      • A reporter plasmid containing estrogen response elements (ERE) driving luciferase.
      • A control plasmid for normalization.
    • Procedure: Treat cells for 24 hours with a concentration range of this compound, a positive control (estradiol), and vehicle.
    • Measurement: Quantify luciferase activity. Normalize to the control signal.
    • Analysis: Generate dose-response curves to determine the EC50 and maximal efficacy for each receptor. The Functional Selectivity Index is ERα EC50 / ERβ EC50.
Confirming Cellular Target Engagement with CETSA

This method verifies that this compound binds to ERβ inside cells [3].

  • Workflow:
    • Cell Preparation: Use a cell line endogenously or recombinantly expressing ERβ.
    • Compound Treatment: Treat cells with this compound, a control (e.g., estradiol), or vehicle for a suitable period.
    • Heat Denaturation: Divide the cell suspension into aliquots and heat each at different temperatures (e.g., 50-65°C).
    • Analysis: Lyse cells, separate soluble protein, and detect remaining intact ERβ via Western Blot.
  • Expected Outcome: Successful binding of this compound will stabilize ERβ, shifting its melting curve to a higher temperature compared to the vehicle-treated control.

This experimental workflow can be visualized as the following process.

Start Start: Prepare Cell Line Expressing ERβ Treat Treat Cells with: - this compound - Positive Control - Vehicle Start->Treat Heat Heat Denaturation (Aliquots heated to different temperatures) Treat->Heat Lysis Cell Lysis and Centrifugation Heat->Lysis Detect Detect Soluble ERβ (via Western Blot) Lysis->Detect Analyze Analyze Thermal Stability Shift Detect->Analyze

Utilizing Computational Tools for Rational Design

If experimental data shows insufficient selectivity, computational tools can guide structural optimization by analyzing the role of water molecules in the binding pocket.

  • Method: Use Grand Canonical Monte Carlo (GCMC) simulations to map water networks in ERα and ERβ binding sites [4] [5].
  • Application:
    • Identify High-Energy Waters: Locate water molecules in the ERβ pocket that are thermodynamically favorable to displace. Designing groups that displace these waters can improve affinity.
    • Analyze Subtle Pocket Differences: The water structure in the ERβ pocket will differ from ERα. Analyze these differences to identify regions where this compound modifications could form favorable interactions unique to ERβ.
  • Tools: Publicly available datasets like ColdBrew provide pre-calculated water positions for numerous protein structures, which can be an excellent starting point [5].

Troubleshooting Common Issues (FAQs)

  • Q1: Our in vitro data shows excellent ERβ selectivity, but in vivo mouse studies show strong uterotrophic effects (an ERα-driven effect). What could be wrong?

    • A: This directly reflects the species-specific pharmacology reported in recent literature [1]. You must verify your compound's selectivity using murine ER isoforms in your cell-based transactivation assays. A compound selective for human ERβ may not maintain this selectivity in mouse models.
  • Q2: The functional activity of this compound is weaker than expected in our cellular models.

    • A:
      • Confirm ERβ Expression: Ensure your cell model robustly expresses ERβ at the mRNA and protein level.
      • Check Metabolite Interference: The activity can be influenced by cellular metabolism. Investigate if this compound is being metabolized in your assay system.
      • Verify Assay Specificity: Use a selective ERα antagonist (like MPP) and ERβ antagonist (like PHTPP) to confirm that the observed activity is specifically mediated through ERβ.
  • Q3: How can we rationally modify this compound to improve its ERβ selectivity?

    • A: Focus on the meta-substitution position on the core scaffold. Studies on carborane analogs indicate that meta-substitution can lead to greater ERβ functional selectivity compared to para-substitution [1]. Use this as a guiding principle for designing new analogs, and employ the computational water analysis methods described above to inform your designs.

References

Prinaberel blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on BBB Penetration

  • FAQ 1: What are the primary cellular components that form the Blood-Brain Barrier? The BBB is a multicellular structure. Its core components are brain endothelial cells sealed by tight junctions, pericytes that regulate vessel stability and BBB-specific gene expression, and astrocytes whose end-feet encase the vessels and help maintain barrier function [1] [2] [3].

  • FAQ 2: Why is it so difficult for drugs to cross the BBB? The BBB excludes over 98% of small-molecule drugs and nearly all large-molecule therapeutics [1] [2]. This is due to physical tight junctions that prevent paracellular diffusion, high levels of efflux transporters (like P-glycoprotein) that pump drugs back into the bloodstream, and the barrier's selective permeability which generally only allows small (<400-600 Da), lipophilic molecules to passively diffuse [1] [3].

  • FAQ 3: What are the main strategic categories for enhancing BBB penetration? Strategies can be broadly classified into modifying the drug, modifying the barrier, and bypassing the barrier entirely. These include methods like chemical modification for passive diffusion, using carrier systems for receptor-mediated transcytosis, temporarily disrupting the BBB with physical forces, or employing direct administration routes [1] [2] [3].

Experimental Strategies & Troubleshooting Guides

The following table summarizes key strategies you can investigate for Prinaberel. Selecting the right approach depends on your compound's specific physicochemical properties and the target disease pathology [1] [2].

Strategy Mechanism of Action Key Considerations & Potential Issues
Chemical Modification Increases passive diffusion by optimizing lipophilicity and molecular size (often MW < 500 Da) [3] [4]. High lipophilicity can increase off-target accumulation and side effects; may be susceptible to efflux pumps [1].
Ligand Conjugation (Active Targeting) Uses ligands (e.g., Angiopep-2, RGD peptides) to hijack Receptor-Mediated Transcytosis (RMT) systems on endothelial cells [2]. Requires knowledge of highly expressed BBB receptors (e.g., LRP1, CD98hc); conjugation must not impair drug or ligand activity [2] [5].
Nanoparticle Carriers Encapsulates drugs in nanocarriers (liposomes, polymers) which can be surface-functionalized with targeting ligands [1]. Complex manufacturing; potential immune response; requires rigorous characterization of stability and drug release profile [1].
BBB Disruption (Physical) Temporarily opens tight junctions using techniques like Focused Ultrasound (FUS) with microbubbles [3]. Invasive; risk of allowing neurotoxic substances into the brain; requires precise control over location and duration [3].
Intranasal Delivery Bypasses the BBB completely by delivering drugs directly to the brain via the olfactory and trigeminal nerve pathways [1] [3]. Limited to small-volume doses; inter-individual variability in anatomy; potential for nasal irritation [3].

Detailed Experimental Protocols

Here are detailed methodologies for two prominent strategies based on the literature.

Protocol 1: Investigating Receptor-Mediated Transcytosis Using Ligand Conjugation

This protocol outlines the steps for evaluating the effectiveness of a targeted conjugate.

Objective: To assess whether conjugating this compound to a targeting ligand (e.g., Angiopep-2) enhances its transport across an in vitro BBB model via the LRP1 receptor [2].

Workflow:

Start Start: Design Conjugate A Synthesize this compound-Ligand Conjugate (e.g., via cleavable linker) Start->A B Establish In Vitro BBB Model (e.g., hCMEC/D3 cells on Transwell) A->B C Validate Model Integrity (TEER measurement, Lucifer Yellow flux) B->C D Apply Conjugate to Apical Chamber C->D E Quantify Transport D->E F Mechanism Studies (With/without excess free ligand) E->F G Analyze Data & Conclude F->G

Steps:

  • Conjugate Synthesis: Covalently link this compound to a chosen BBB-targeting ligand (e.g., Angiopep-2 for LRP1 [2]) using a stable but potentially cleavable linker.
  • In Vitro Model Setup: Culture human brain endothelial cells (e.g., hCMEC/D3 cell line) on Transwell inserts until they form a confluent monolayer with high transendothelial electrical resistance (TEER > 150 Ω·cm²) [2].
  • Model Validation: Confirm barrier integrity by regularly measuring TEER and performing permeability assays with a paracellular marker like Lucifer Yellow.
  • Transport Assay: Apply the this compound-conjugate, unconjugated this compound (control), and conjugate with excess free ligand (competition control) to the apical chamber (blood side).
  • Quantification: At regular time points, collect samples from the basolateral chamber (brain side). Use HPLC-MS/MS to quantify the amount of this compound that has been transported.
  • Data Analysis: Compare the permeability (Papp) of the conjugated vs. unconjugated drug. A significant increase in transport that is inhibited by excess free ligand confirms receptor-mediated transcytosis.
Protocol 2: Utilizing Machine Learning for BBB Penetration Prediction

Before embarking on complex lab experiments, you can use in silico models to predict the BBB penetration potential of this compound or its modified analogs.

Objective: To predict the BBB penetration score of this compound and guide rational drug design using a machine learning model [6] [4].

Workflow:

Start Start: Input Molecular Structure A Calculate Key Descriptors (Molecular Weight, logP, 3D-PSA, HBD/HBA) Start->A B Input into ML Model (e.g., Random Forest trained on BBB data) A->B C Receive Prediction Score (Probability of BBB Penetration) B->C D Design & Test Analogues (Virtually modify structure) C->D D->A Iterative Optimization E Prioritize Promising Candidates For Synthesis D->E

Steps:

  • Descriptor Calculation: Generate a list of key physicochemical properties for this compound known to influence BBB permeability. Critical descriptors include:
    • Molecular Weight (MW): Aim for <500 Da [4].
    • Lipophilicity (LogP): A measure of partition coefficient [6] [4].
    • Polar Surface Area (PSA): Particularly dynamic 3D-PSA, with lower values generally favoring penetration [6].
    • Hydrogen Bond Donors/Acceptors (HBD/HBA): Lower counts are typically better [4].
  • Model Input: Use these calculated descriptors as input for a pre-trained machine learning model. Recent studies show that models like Random Forest can achieve high predictive accuracy (AUC ~0.88) by integrating these parameters non-linearly [6].
  • Interpret Prediction: The model will output a score (e.g., CNS+ or CNS-) indicating the likelihood of BBB penetration. Use this to benchmark this compound.
  • Iterative Design: Virtually modify the this compound structure and re-run predictions to identify chemical modifications that are most likely to improve the BBB penetration score before synthesizing anything.

Troubleshooting Common Experimental Issues

  • Unexpectedly low transport in the in vitro model:

    • Cause: The conjugate might be a substrate for efflux transporters like P-glycoprotein (P-gp) [1] [3].
    • Solution: Repeat the transport assay in the presence of a specific efflux transporter inhibitor (e.g., Elacridar for P-gp) to investigate this mechanism.
  • Machine learning model gives low penetration score for this compound:

    • Cause: The molecule's intrinsic properties (e.g., high MW, PSA, or number of HBD) are suboptimal for passive diffusion [6] [4].
    • Solution: Focus your research strategy on barrier-modifying approaches (e.g., nanocarriers, ligand conjugation) rather than relying on passive diffusion. Use the model to screen proposed analogue structures before synthesis.

References

Prinaberel selectivity confirmation ERβ over ERα

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for ER Subtype Selectivity

The following table outlines the fundamental differences between ERα and ERβ that can be exploited to achieve selective ligand binding.

Feature ERα (Estrogen Receptor Alpha) ERβ (Estrogen Receptor Beta) Implication for Selectivity
Key Residues in LBD Leu384, Met421 [1] Met336, Ile373 [1] Creates subtle differences in hydrophobic interaction networks within the binding pocket [1].
Binding Cavity Size Larger and more flexible ligand-binding pocket [1] [2] Smaller and narrower ligand-binding pocket [1] [2] ERβ favors ligands with a slimmer, more rigid central scaffold [1].
Overall LBD Identity ~55% amino acid identity with ERβ [3] [2] ~55% amino acid identity with ERα [3] [2] Significant sequence diversity allows for differential co-regulator recruitment and functional outcomes [1] [4].

Experimental Protocols for Validating Selectivity

To confirm the selectivity of a compound like Prinaberel for ERβ, you can employ the following established experimental methodologies.

Ligand Binding Assays
  • Objective: To directly measure the binding affinity (Kd or IC50) of a compound for ERα and ERβ.
  • Protocol:
    • Protein Source: Use purified ligand-binding domains (LBDs) of human ERα and ERβ.
    • Competitive Binding: Incubate the receptors with a fixed concentration of a radio-labeled or fluorescent high-affinity ligand (e.g., ³H-estradiol) in the presence of increasing concentrations of the test compound (e.g., this compound).
    • Separation and Detection: Separate bound from free ligand using charcoal adsorption, gel filtration, or other appropriate methods.
    • Data Analysis: Calculate the percentage of displaced labeled ligand. Fit the data to a competitive binding model to determine the IC50 value. The Selectivity Ratio can be calculated as (IC50 for ERα) / (IC50 for ERβ). A higher ratio indicates greater selectivity for ERβ [1] [4].
Transcriptional Reporter Gene Assays
  • Objective: To functionally assess whether a compound acts as an agonist or antagonist and to determine its potency and efficacy through a specific ER subtype.
  • Protocol:
    • Cell Model: Use mammalian cells (e.g., HEK293, HeLa) that do not express endogenous ERs.
    • Transfection: Co-transfect the cells with:
      • An expression plasmid for either human ERα or ERβ.
      • A reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.
      • A control plasmid (e.g., Renilla luciferase) for normalization.
    • Treatment: Dose the transfected cells with the test compound, a vehicle control, and reference agonists/antagonists (e.g., Estradiol for agonists, 4-OHT for antagonists).
    • Measurement: After 24 hours, lyse the cells and measure luciferase and control reporter activities.
    • Data Analysis: Normalize firefly luciferase activity to the control reporter. Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) for each ER subtype [5] [4].
Cell Proliferation Assays
  • Objective: To evaluate the functional consequence of ERβ-selective activation in a disease-relevant model.
  • Protocol (Example: Ovarian Cancer Cells):
    • Cell Line: Use an ovarian cancer cell line like SKOV3, which expresses both ERα and ERβ [5].
    • Treatment: Treat cells with the test compound, an ERα-selective agonist (PPT), an ERβ-selective agonist (DPN), an ERα antagonist (MPP), or an ERβ antagonist (PHTPP).
    • Proliferation Measurement: Use a metabolic activity assay like the XTT assay after 72-96 hours of treatment to quantify cell proliferation [5].
    • Expected Outcome: An ERβ-selective agonist should mimic the growth-suppressive effects of DPN and MPP, thereby inhibiting cell proliferation [5].

Troubleshooting Common Experimental Issues

Q: My test compound shows good ERβ selectivity in binding assays but poor selectivity in cellular reporter assays. What could be the reason?

  • A: Cellular context is critical. Factors such as the differential expression of co-activators and co-repressors in your specific cell line can significantly influence the transcriptional output of each ER subtype, potentially masking binding selectivity [6] [4]. Verify your results in multiple cell lines.

Q: I am getting high background activation in my reporter assay even in the absence of an agonist.

  • A: This could be due to ligand-independent activation. Growth factor signaling pathways (e.g., via HER2) can activate kinases that phosphorylate and activate ERs even in the absence of ligand [6]. Ensure the use of serum-starved or charcoal-stripped serum conditions during treatment to minimize interference from exogenous estrogens.

Q: Are there any specific controls I should include to validate my ERβ-selective compound?

  • A: Yes, it is essential to include both positive and negative controls.
    • Positive Controls: Use well-characterized ERβ-selective agonists like Diarylpropionitrile (DPN) and ERα-selective agonists like PPT [5] [4].
    • Negative Controls: Always include a vehicle control. Furthermore, to confirm that the effects are mediated through ERβ and not ERα, you can pre-treat or co-treat cells with a selective ERβ antagonist like PHTPP; it should block the effect of your agonist [5].

Signaling Pathway and Experimental Workflow

To better visualize the experimental journey for confirming receptor selectivity, the following diagram outlines the key steps and decision points.

cluster_1 In Vitro Binding Assessment cluster_2 Cellular Functional Assessment cluster_3 Phenotypic Confirmation Start Start: Test Compound Step1 Competitive Binding Assay Start->Step1 Decision1 Does the compound show higher affinity for ERβ? Step1->Decision1 Step2 Reporter Gene Assay Decision1->Step2 Yes End Compound Confirmed as ERβ-Selective Decision1->End No Decision2 Does the compound selectively activate transcription via ERβ? Step2->Decision2 Step3 Cell Proliferation Assay Decision2->Step3 Yes Decision2->End No Decision3 Does the compound inhibit growth in ERβ+ models? Step3->Decision3 Decision3->End Yes Decision3->End No

References

Prinaberel metabolite interference assay results

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Prinaberel

This compound is recognized in scientific databases as a selective estrogen receptor beta (ERβ) agonist [1]. This means it is designed to selectively activate the ERβ signaling pathway, which is a key target for therapeutic agents in various conditions. The chemical structure of this compound is documented as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol [1].

Framework for Metabolite Interference Assays

Since specific data on this compound's metabolites is not available, the table below outlines the key components and stages of a standard metabolite interference investigation.

Investigation Phase Key Objectives & Considerations
Metabolite Identification Identify this compound's major metabolites generated via in vitro systems (e.g., liver microsomes) or in vivo samples. Key techniques: LC-MS/MS.
Receptor Binding & Selectivity Assess if identified metabolites bind to ERβ and determine their functional activity (agonist, antagonist, or neutral). Test selectivity against ERα and other related nuclear receptors to rule offtarget effects.
Functional Cell-Based Assays Evaluate the ability of metabolites to modulate gene transcription via ERβ (e.g., luciferase reporter assays). Test for cytotoxicity or non-specific interference with assay systems.
Cross-Reactivity Screening Screen metabolites against a panel of other receptors, enzymes, and transporters to identify potential off-target interactions that could confound experimental results.

Suggested Experimental Pathways

Here is a visual summary of the logical workflow for designing a metabolite interference study:

G cluster_0 Start Start: this compound Step1 In Vitro/In Vivo Metabolite Generation Start->Step1 Step2 Metabolite Identification & Characterization (LC-MS/MS) Step1->Step2 Step3 Functional Assays Step2->Step3 Step4 Data Integration & Risk Assessment Step3->Step4 Sub3a Primary Target Binding (ERβ Selectivity) Sub3b Cellular Activity (Reporter Gene Assays) Sub3c Off-Target Screening (Panel of Receptors/Enzymes)

Based on the workflow above, here are detailed methodologies for the key experimental steps:

  • Metabolite Generation and Identification: Incubate this compound with liver microsomes (human or relevant species) fortified with NADPH. Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate, detect, and characterize the metabolites based on their mass fragmentation patterns [2].

  • Direct Receptor Binding Assays: Use competitive binding assays with recombinant human ERβ and ERα. Determine the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) for this compound and its metabolites to assess their binding affinity and selectivity for ERβ over ERα [2].

  • Functional Transactivation Assays: Transfert cells (e.g., HEK-293) with an ERβ expression plasmid and a luciferase reporter gene under the control of an estrogen response element (ERE). Measure the ability of this compound and its metabolites to induce luciferase activity, which reflects ERβ-mediated transcriptional activation [3] [4].

Where to Look for Further Information

To find the specific data you need, I suggest the following:

  • Contact the Manufacturer: Directly reach out to the organization that developed or holds the patent for this compound, as they would have conducted the necessary preclinical metabolism and safety studies.
  • Search Patent Documents: Examine the full text of patents related to this compound (like US20170014401A1 [5]) in detail, as they often contain extensive experimental sections on metabolism and interference.
  • Consult Regulatory Filings: If this compound has entered clinical trials, its Investigational New Drug (IND) application filed with regulatory agencies would contain comprehensive metabolite and interference study reports.

References

Prinaberel dose-response curve experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Dose-Response Curve Variability

Q: What are the common sources of experimental variability in dose-response assays, and how can they be minimized?

A: Variability in dose-response data can arise from biological, technical, and analytical sources. The table below summarizes key issues and recommended solutions.

Source of Variability Potential Causes Corrective & Preventive Actions
Biological System Cell line passage number, physiological state, contamination, species-specific receptor differences [1]. Standardize cell culture protocols; authenticate cell lines regularly; be aware of species-specific pharmacology [1].
Technical Execution Inconsistent compound serial dilution, solvent vehicle effects, inaccurate cell plating/viability counts, inter-operator differences. Use calibrated pipettes; include vehicle controls; automate repetitive steps where possible; implement experimental replicates [2].
Data & Analytical Modeling Fitting data with an inappropriate model, high uncertainty from few data points or no replicates, extrapolating IC50 beyond tested range [2]. Use a flexible model that fits your curve shape; use probabilistic fitting to quantify uncertainty; ensure tested range adequately brackets the EC50/IC50 [2].

Detailed Experimental Protocol for Reliable Curves

This protocol outlines a general method for generating robust dose-response curves in cell-based assays, incorporating best practices to manage variability.

1. Reagent and Plate Preparation

  • Compound Dilution: Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO). Perform a serial dilution (typically 1:10 or 1:3) in the same solvent to create a concentrated working range. Finally, dilute each concentration into the assay medium, ensuring the final concentration of the solvent is consistent and non-toxic across all wells (e.g., 0.1% DMSO). Include a vehicle control (0 nM compound).
  • Cell Plating: Harvest cells in their logarithmic growth phase. Count cells using an automated counter or hemocytometer and seed them at a pre-optimized, consistent density in each well of a multi-well plate. Allow cells to adhere overnight under standard culture conditions.

2. Compound Treatment and Incubation

  • Treatment: Replace the medium in each well with the corresponding medium containing the final dilution of the compound or vehicle. Each concentration should be tested in at least triplicate wells to account for technical variability.
  • Incubation: Incub the plate for the predetermined assay duration (e.g., 72 hours) in a humidified CO₂ incubator.

3. Viability Readout and Data Collection

  • Assay Execution: After incubation, develop the plate according to the chosen viability assay (e.g., MTT, CellTiter-Glo). Use a plate reader to measure the signal (e.g., absorbance, luminescence) for each well.
  • Data Normalization: Calculate the mean signal for the vehicle control wells (defined as 100% viability) and for a blank (e.g., medium-only, defined as 0% viability). Normalize the signal from each compound-treated well using this formula: % Viability = (Sample - Blank) / (Vehicle Control - Blank) * 100

4. Curve Fitting and Analysis

  • Model Selection: Fit the normalized % Viability (Y) against the logarithm of the compound concentration (X) using a suitable model. The Delayed Ricker Difference Model (DRDM) is a robust, universal dynamic model that fits various curve types, including monotonic (S-shaped) and non-monotonic (hormetic) data [3]. Alternatively, a four-parameter logistic (4PL) model is commonly used for standard sigmoidal curves.
  • Parameter Estimation: From the fitted curve, derive key parameters like the half-maximal inhibitory concentration (IC50), Hill slope, and bottom and top plateaus.

Quantifying and Reporting Uncertainty

Even with careful execution, some uncertainty remains. It is critical to quantify and report this.

  • Use Probabilistic Models: Employ methods like Gaussian Process (GP) regression to fit the dose-response data. Unlike traditional models that produce a single curve, GP generates a distribution of possible curves that fit the data, allowing you to quantify the uncertainty in summary statistics like IC50 [2].
  • Report Confidence Intervals: Always report the IC50/EC50 value with its confidence interval (e.g., 95% CI). A wide confidence interval indicates high uncertainty and low confidence in the precise value, often due to a shallow curve or high data scatter [2].

Workflow for Dose-Response Analysis & Visualization

The following diagram illustrates the core workflow for generating and analyzing dose-response data, highlighting key steps to control variability.

Start Start Experiment Design Prep Reagent & Cell Prep Start->Prep Standardize Protocols Treatment Compound Treatment Prep->Treatment Precise Dilutions Readout Viability Readout Treatment->Readout Incubate & Develop Norm Data Normalization Readout->Norm Collect Raw Data Fit Curve Fitting & Analysis Norm->Fit Model Data Uncertainty Uncertainty Quantification Fit->Uncertainty Assess Confidence Report Report Results Uncertainty->Report IC50 with CI

Workflow for dose-response analysis, showing the path from experiment design to reporting, with key variability control points.

Key Takeaways for Robust Experiments

  • Model Selection is Critical: The Delayed Ricker Difference Model (DRDM) is highly flexible and can fit various curve shapes, including hormesis, often better than traditional models [3].
  • Quantify Your Uncertainty: Using probabilistic methods like Gaussian Processes allows you to assign a confidence level to your IC50 values, making your results more reliable and interpretable [2].
  • Context is Key for EC50/IC50: A drug's potency (EC50/IC50) is system-dependent. Always determine this value in your specific experimental model rather than relying solely on literature values [4].

References

Prinaberel tissue-specific delivery methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Prinaberel (ERB-041)

This compound is a well-characterized selective estrogen receptor beta (ERβ) agonist. The table below summarizes its key quantitative data.

Property Value Notes
IC₅₀ (Human ERβ) 5.4 nM Half-maximal inhibitory concentration [1]
IC₅₀ (Rat ERβ) 3.1 nM Half-maximal inhibitory concentration [1]
IC₅₀ (Mouse ERβ) 3.7 nM Half-maximal inhibitory concentration [1]
Selectivity (ERβ vs. ERα) >200-fold IC₅₀ for human ERα is 1200 nM [1]
In Vitro Solubility (DMSO) ≥ 40 mg/mL (147.47 mM) Hygroscopic; use newly opened DMSO [1]
Molecular Weight 271.24 g/mol [1]
CAS Number 524684-52-4 [1]

Reported Biological Effects:

  • In Vitro: Treatment with this compound induces cell differentiation, cell cycle arrest, and reduces colony formation in human squamous cell carcinoma (SCC) cells. It also reduces the expression of pro-inflammatory proteins (p-NFκBp65, iNOS, COX-2) and diminishes phosphorylated-PI3K and -AKT in A431 cells [1].
  • In Vivo: Topical application (2 mg/mouse) prior to UVB irradiation suppresses the development of squamous cell carcinoma in SKH-1 hairless mice. It also reduces proliferation and angiogenesis while inducing apoptosis in tumors [1].

Strategies for Tissue-Specific Delivery

While direct methods for this compound are not established, the following advanced platforms from nucleic acid delivery can inspire adaptation for small molecules.

Selective Organ Targeting (SORT) Lipid Nanoparticles (LNPs)

The SORT methodology is a robust platform for achieving precise organ targeting. By incorporating a supplemental "SORT molecule" into standard LNPs, tissue tropism can be systematically controlled [2].

Core SORT Formulation Components:

  • Base LNP Components: Ionizable amino lipid, phospholipid (e.g., DOPE), cholesterol, PEG-lipid [2].
  • SORT Molecules: The chemical nature and molar percentage of the SORT molecule dictate the target organ [2].

Experimentally Validated SORT Formulations for mRNA Delivery:

Target Organ SORT Molecule Molar Percentage (%) Ionizable Lipid Example
Lungs DOTAP (Cationic) 50% 4A3-SC8 or MC3 [2]
Spleen 18PA (Anionic) 10-30% 4A3-SC8 or MC3 [2]
Liver DODAP (Ionizable Cationic) 20% 4A3-SC8 [2]

Protocol Outline: LNP Formulation via Pipette Mixing This is a common small-scale method suitable for initial experimentation [2].

  • Prepare Lipid Stock: Dissolve all lipids (including the SORT molecule and this compound, if encapsulated) in ethanol.
  • Prepare Aqueous Buffer: Use an acidic buffer (e.g., citrate, acetate, pH ~4.0) if the payload requires it. For this compound encapsulation, conditions must be optimized.
  • Rapid Mixing: Rapidly mix the ethanol and aqueous phases by pipetting up and down for ~10-20 seconds. The total volume is typically between ~6/18 μL (ethanol/aqueous) and ~30/90 μL.
  • Dialyze: Dialyze the formed LNPs against a large volume of PBS (pH 7.4) for at least 2 hours to remove ethanol and stabilize the particles.
  • Characterize: Measure particle size (diameter), polydispersity (PDI), and zeta potential using dynamic light scattering.
Peptide-Ionizable Lipid Nanoparticles

This emerging strategy involves designing ionizable lipids that incorporate peptide sequences. These peptide-lipids can be engineered for organ-selective mRNA delivery to tissues like the lungs, liver, spleen, thymus, and bone, offering another adaptable platform [3].

Critical Troubleshooting & FAQs

Q: My in vivo results with this compound are inconsistent with in vitro data. What could be wrong? A: A critical factor to check is species specificity. The receptor pharmacology of ERβ agonists can vary significantly between species. A compound highly selective for human ERβ may have much lower selectivity for the mouse ortholog, leading to unexpected effects in preclinical models [4]. Always consult species-specific binding and functional data if available.

Q: How can I improve the solubility and stability of this compound for in vivo administration? A: For systemic (e.g., subcutaneous) administration in rodent studies, this compound has been successfully dissolved in DMSO and subsequently diluted in saline for injection [5]. A published vehicle recipe is:

  • Stock Solvent: 100% DMSO.
  • Working Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1].
  • Preparation Note: First add DMSO stock to PEG300, then add Tween-80, and finally dilute with saline. This protocol yields a clear solution at concentrations of at least 5 mg/mL [1].

Q: The LNP formulation I made has a low encapsulation efficiency for my drug. How can I improve it? A: Encapsulation efficiency is highly dependent on the mixing method and kinetics.

  • Pipette Mixing: Easiest for small scales but can produce heterogeneous particles. Ensure rapid and vigorous pipetting.
  • Vortex Mixing: Offers better reproducibility for medium scales. Mix the ethanol stream with the aqueous phase under vigorous vortexing.
  • Microfluidic Mixing: The gold standard for reproducible, scalable, and homogeneous LNP production. If available, this is the preferred method [2].

Experimental Workflow & Signaling Pathway

The following diagram outlines a logical workflow for developing and testing a tissue-targeted formulation, based on the SORT LNP methodology.

Start Define Target Tissue A Select SORT Molecule (Permanently Cationic for Lungs, Anionic for Spleen) Start->A B Formulate LNPs (Pipette, Vortex, or Microfluidic Mixing) A->B C Characterize Physicochemical Properties (Size, PDI, Zeta Potential) B->C D Evaluate In Vivo (Biodistribution & Efficacy) C->D End Analyze Data & Iterate D->End

The diagram below summarizes the reported signaling pathway through which this compound exerts its effects in skin cancer models, based on the search results.

cluster_reported Reported Mechanism in Skin Cancer Models This compound This compound ERβ ERβ This compound->ERβ Wnt Wnt ERβ->Wnt Dampens PI3K_Akt PI3K_Akt ERβ->PI3K_Akt Diminishes NFκB NFκB ERβ->NFκB Reduces Outcomes Outcomes Wnt->Outcomes ↓ Proliferation ↑ Differentiation ↑ Apoptosis PI3K_Akt->Outcomes ↓ Migration/Invasion NFκB->Outcomes ↓ Inflammation

Key Recommendations for Your Experiments

  • Start with Validated Models: Before tackling delivery challenges, establish a robust baseline for this compound's activity in your specific disease model using standard administration routes.
  • Focus on Formulation: The SORT LNP platform is highly modular. You can begin by formulating this compound within base LNPs without SORT molecules to assess encapsulation feasibility and tolerability.
  • Prioritize Characterization: Rigorous measurement of particle size, charge (zeta potential), and encapsulation efficiency is non-negotiable. These parameters are critical predictors of in vivo performance and batch-to-batch consistency.

References

Understanding the Off-Target Challenge with ERβ Agonists

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in working with ERβ agonists like Prinaberel is achieving true functional selectivity. This is because the estrogen receptor subtypes ERα and ERβ have high sequence and structural homology [1]. The primary off-target risk is the unintended activation of ERα, which can lead to confounding experimental results or unwanted estrogenic side effects [1].

Key factors influencing selectivity, derived from studies on carborane-based ERβ agonists and general ER biology, are summarized in the table below.

Factor Description & Impact on Selectivity
Species Specificity Drug-receptor interactions can differ across species. An agonist highly selective for human ERβ may show poor selectivity for the mouse ortholog, leading to misleading preclinical data [1].
Tissue & Organ Context Selectivity can vary between different tissues or brain regions due to local factors like receptor concentration or co-regulator proteins [2].
Pharmacokinetics Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) of an analog can limit its effective concentration in vivo, masking its true selectivity and efficacy [1].
Dosage Using excessively high concentrations of a selective agonist can increase the risk of saturating the intended ERβ target and binding to off-target ERα [1].

Experimental Protocols for Assessing Selectivity

Here are detailed methodologies for key experiments cited in the literature, which you can adapt to evaluate this compound.

Cell-Free Competitive Binding Assay

This assay directly measures a compound's ability to bind to ERα and ERβ.

  • Objective: To determine the relative binding affinity of this compound for ERα vs. ERβ.
  • Methodology:
    • Receptor Preparation: Use purified ligand-binding domains (LBDs) of human ERα and ERβ. Crucially, also include murine ERβ to evaluate species-specific differences [1].
    • Incubation: Incubate the receptors with a fixed concentration of a radiolabeled reference estrogen (e.g., ³H-estradiol) and increasing concentrations of unlabeled this compound.
    • Separation and Measurement: Separate the bound radioligand from the free one (e.g., using charcoal adsorption or filtration). Measure the radioactivity in the bound fraction.
    • Data Analysis: Calculate the inhibitory concentration 50 (IC₅₀) and the relative binding affinity (RBA), with estradiol typically set at 100. The selectivity index is RBA(ERβ)/RBA(ERα).
Functional Transactivation Assay

This test assesses whether binding to the receptor leads to functional, tissue-appropriate activation or inhibition.

  • Objective: To evaluate the functional selectivity of this compound in a cellular context.
  • Methodology:
    • Cell Culture: Use a cell line that does not express endogenous estrogen receptors, such as HEK-293 or COS-1 cells.
    • Transfection: Co-transfect the cells with:
      • An expression plasmid for either human ERα or human ERβ.
      • A reporter plasmid (e.g., an ERE-luciferase construct) that fires in response to estrogen receptor activation.
    • Dosing and Measurement: Treat the transfected cells with a range of concentrations of this compound, a positive control (estradiol), and a negative control (vehicle). After incubation, measure the luciferase activity to quantify gene transcription.
    • Data Analysis: Generate dose-response curves to determine the EC₅₀ values for this compound for each receptor subtype. The ratio of EC₅₀(ERα) to EC₅₀(ERβ) indicates its functional selectivity.
In Vivo Uterotrophic Assay

This classic assay evaluates the estrogenic effect on the uterus, which is primarily mediated by ERα activation.

  • Objective: To assess the in vivo selectivity of this compound by checking for a key ERα-driven off-target effect.
  • Methodology:
    • Animal Model: Use estrogen-naïve, ovariectomized female mice or rats.
    • Dosing: Administer this compound orally to the test group. Include control groups that receive a vehicle, estradiol (ERα agonist), and a known selective ERβ agonist for comparison.
    • Endpoint Measurement: After a set period (e.g., 3 days), euthanize the animals and carefully remove the uteri. Weigh the uteri immediately (wet weight) and after a drying period (blotted weight). Uterine hypertrophy is a clear indicator of ERα activation [1].
    • Interpretation: A selective ERβ agonist like this compound should not induce significant uterine weight gain compared to the vehicle control, whereas estradiol will.

The relationship between these assays and the biological outcomes they measure can be visualized in the following workflow:

G Start Start: Evaluate ERβ Agonist Assay1 In Vitro Binding Assay Start->Assay1 Result1 Result: High binding affinity for ERβ over ERα Assay1->Result1 OffTarget1 Off-Target: Binds ERα Assay1->OffTarget1 Poor selectivity Assay2 Functional Transactivation Assay Result2 Result: Selective activation of ERβ-driven transcription Assay2->Result2 OffTarget2 Off-Target: Activates ERα in cellular context Assay2->OffTarget2 Poor functional selectivity Assay3 In Vivo Uterotrophic Assay Result3 Result: No significant uterine growth Assay3->Result3 OffTarget3 Off-Target: Activates ERα in vivo (uterotrophic effect) Assay3->OffTarget3 ERα side effect Result1->Assay2 Result2->Assay3 Goal Goal: Confirmed Selective ERβ Agonist Result3->Goal

Frequently Asked Questions (FAQs)

Q1: Our in vitro data shows this compound is highly selective for human ERβ, but our mouse model shows ERα-mediated side effects. Why? This is likely due to species-specific receptor pharmacology. The selectivity profile of a compound for human ERβ does not guarantee the same selectivity for mouse ERβ [1]. You must validate the selectivity of this compound specifically against the mouse ER orthologs used in your models.

Q2: How can we troubleshoot unexpected estrogenic effects in a specific brain region despite using a selective ERβ agonist? Estrogen receptor signaling is highly region-specific. A compound's action can differ between, for example, the basolateral amygdala (BLA) and other brain areas [2]. To troubleshoot:

  • Verify Local Receptor Expression: Confirm the relative density of ERα and ERβ in your region of interest.
  • Use Local Administration: If possible, administer the drug directly into the brain region (e.g., via cannula) to minimize systemic effects and confirm local action [2].
  • Employ Receptor Antagonists: Co-administer a selective ERα antagonist (e.g., MPP) to see if the unexpected effect is blocked, indicating it is indeed mediated by off-target ERα activation.

Q3: What are the critical parameters to optimize in vivo dosing to minimize off-target effects? The two most critical parameters are dose concentration and treatment duration.

  • Dose: Conduct a careful dose-response study. Use the lowest dose that produces the desired therapeutic effect to reduce the risk of saturating ERβ and spilling over to ERα [1].
  • Pharmacokinetics: Characterize the in vivo pharmacokinetics of this compound. Poor oral bioavailability or rapid metabolism can require high dosing, which in turn increases off-target risks [1].

References

Prinaberel batch-to-batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Batch-to-Batch Variability

Batch-to-batch variability can arise from differences in the Active Pharmaceutical Ingredient (API) or during the drug product manufacturing process. The table below outlines common issues, their potential causes, and investigative actions.

Observed Issue Potential Root Cause Investigative Actions & Analytical Techniques

| Variable Biological Response | Differences in API purity, crystal form, or particle size affecting dissolution and bioavailability [1]. | • Particle Size Analysis: Laser diffraction to detect shifts in particle size distribution [1]. • Specific Surface Area: BET analysis for surface properties [1]. • Solid-State Characterization: XRPD and DSC to identify polymorphic forms. | | Inconsistent Potency | Inaccurate API quantification or presence of impurities/interferences [2]. | • Chromatographic Purity: HPLC/UPLC to check for new impurity peaks. • Assay Validation: Verify accuracy and precision of the analytical method. • Reference Standards: Ensure calibration standards are correct and stable. | | Failed Bioequivalence | Differences in formulation or manufacturing process leading to variable pharmacokinetics [3]. | • In-vitro Dissolution Testing: Compare profiles across batches. • Content Uniformity: Test multiple units from the same batch. • Physical Characterization: Assess powder density and flow properties [1]. |

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Particle Size and Packing Behavior Analysis

This protocol is crucial for understanding variability in powder processability and dissolution, inspired by studies on APIs like 5-aminosalicylic acid [1].

  • Objective: To identify variations in particle size distribution and powder packing density between different batches.
  • Materials:
    • Test powder (batches of Prinaberel or its API).
    • Laser diffraction particle size analyzer.
    • Texture Analyzer or similar instrument fitted with a compression cell.
    • Analytical balance.
  • Methodology:
    • Particle Size by Laser Diffraction:
      • Disperse a representative powder sample in a suitable solvent.
      • Measure the particle size distribution in triplicate.
      • Record key parameters: volume-weighted mean diameter (D[4,3]), surface-weighted mean diameter (D[3,2]), and percentile diameters (d(v,0.1), d(v,0.5), d(v,0.9)) [1].
    • Powder Compression/Packing Density:
      • Place a known mass of powder (e.g., 500 mg) into a die.
      • Compress the powder at a fixed speed under low pressure (e.g., < 1 MPa).
      • Record the compression profile (force vs. displacement).
      • Calculate the specific density at a defined pressure (e.g., d0.2 at 0.2 MPa) as a key parameter for comparison [1].
  • Data Analysis: Use multivariate analysis (e.g., Principal Component Analysis - PCA) to identify correlations and interactions between particle size and packing parameters across batches [1].
Batch Consistency Assessment via Bead-Based Flow Cytometry

This protocol is adapted from quality control methods for complex biological products and can be modified for APIs or formulations if this compound interacts with specific molecular targets [4].

  • Objective: To semi-quantitatively assess the similarity of different batches based on a multi-parameter profile.
  • Materials:
    • Batches of the this compound product.
    • Multiplex bead-based flow cytometry kit (with capture beads for various target markers, if applicable).
    • Flow cytometer.
  • Methodology:
    • Incubate samples from each batch with the multiplex bead assay according to the manufacturer's instructions.
    • Acquire data on the flow cytometer, measuring the signal intensity for all markers across all batches.
    • Validate the assay by testing for repeatability and intra-observer reproducibility [4].
  • Data Analysis:
    • Construct a Spearman correlation matrix comparing the surface marker profiles of all batches.
    • Interpretation: Batches with a Spearman correlation coefficient ≥ 0.9 and a significant p-value (p < 0.05) are considered statistically indistinguishable and demonstrate high batch-to-batch consistency [4].

Experimental Workflow & Signaling Pathway

For a targeted therapy, visualizing the drug's pathway and the experiments to test its consistency is key. The following diagram outlines a logical workflow for quality control, from receiving materials to making a batch release decision.

G Start Receive API & Raw Materials PSD Particle Size Analysis Start->PSD Packing Packing Behavior Test Start->Packing Purity Purity & Potency Assay Start->Purity DataAnalysis Multivariate Data Analysis PSD->DataAnalysis Packing->DataAnalysis Purity->DataAnalysis Decision Batch Consistency Decision DataAnalysis->Decision Release Batch Release Decision->Release In Spec Invest Root Cause Investigation Decision->Invest Out of Spec

Key Considerations for Your Investigation

  • Systematic Approach: When troubleshooting, categorize errors as systematic (consistent, instrument-related), random (unpredictable), or blunders (human error) for a more efficient investigation [2].
  • Regulatory Context: Be aware that batch-to-batch variability can be large enough to cause bio-inequivalence in pharmacokinetic studies [3]. Your internal quality controls should be stringent enough to detect such variations early.
  • Method Suitability: The provided protocols are examples. You may need to adapt them, especially the bead-based assay, to be relevant to this compound's specific mechanism of action and physicochemical properties.

References

Prinaberel administration route comparison efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel (ERB-041) Pharmacology & Protocols

The table below summarizes the core quantitative data available for this compound.

Aspect Details
Drug Type / Status Small molecule drug; Investigational (Development discontinued after Phase 2) [1] [2]
Primary Target & Action Potent and selective Estrogen Receptor beta (ERβ) agonist [3] [1]
Binding Affinity (IC₅₀) Human ERβ: 5.4 nM; Rat ERβ: 3.1 nM; Mouse ERβ: 3.7 nM [3]
Selectivity >200-fold selectivity for ERβ over ERα [3]
Reported Indications (Preclinical) Endometriosis, Crohn's disease, inflammatory bowel disease, skin cancer chemoprevention, ovarian cancer [1] [2] [4]
Key In Vivo Efficacy (Animal Models) Suppresses UVB-induced squamous cell carcinoma in mice (topical); Induces ovarian cancer apoptosis; Inhibits cancer cell proliferation and migration [3] [4]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving ERβ agonists, which can serve as a reference for designing your own studies with this compound.

In Vivo Administration: Systemic and Local

The following protocol is adapted from studies using the ERβ agonist DPN, which provides a model for how selective ERβ agonists like this compound are administered in vivo [5].

  • Animal Model: Male and female Wistar rats.
  • Surgical Preparation: For site-specific studies, implant bilateral cannulas in the Basolateral Amygdala (BLA). Coordinates relative to bregma: Anterior-Posterior: -2.5 mm, Medial-Lateral: ±4.8 mm, Dorsal-Ventral: -8.5 mm [5].
  • Drug Formulation:
    • Systemic (Subcutaneous, SC) Injection: Dissolve the ERβ agonist (e.g., DPN) in DMSO and then dilute with saline to the target concentration. A common effective dose for systemic effects is 1.0 mg/kg [5].
    • Local (Intracranial, IC) Infusion: Prepare the compound in a suitable vehicle for infusion. For BLA administration, a typical protocol is to infuse 1 µL of solution containing a dose of 10 pg (bilaterally) at a flow rate of 0.2 µL/min [5].
  • Behavioral Paradigm (e.g., Extinction Memory Recall):
    • Self-Administration: Animals acquire drug (e.g., heroin) or reward (e.g., sucrose) self-administration over 6 hours/day for 8 days. An active nose-poke delivers the reward paired with a light+tone cue [5].
    • Cued Extinction Session: Administer the ERβ agonist (or vehicle) immediately after this session to target memory consolidation [5].
    • Memory Recall Test: Assess cue-induced reinstatement in a subsequent test to evaluate the strength of the extinction memory [5].
In Vitro Cell-Based Assays

The following methods are based on studies conducted with this compound itself [3].

  • Cell Lines: Human squamous cell carcinoma cells (A431), ovarian cancer cells (SKOV-3, A2780CP, OVCAR-3) [3].
  • Drug Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Dilute this stock in cell culture medium to the final working concentrations (e.g., 0.01 to 60 µM) [3].
    • Viability/Proliferation Assay: Treat cells for 24-48 hours. This compound has been shown to inhibit proliferation in a dose- and time-dependent manner [3].
    • Western Blot Analysis: Treat cells (e.g., A431) for 24 hours with varying concentrations (0, 20, 40, 60 µM) to analyze changes in protein expression (e.g., G1 cyclins, CDK4, p-NFκBp65) [3].
    • Apoptosis Assay: Treat cells (e.g., SKOV-3) with this compound (e.g., 10 µM for 48 hours) and use assays like flow cytometry to quantify apoptosis [3].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core signaling pathway modulated by this compound and a general workflow for in vivo efficacy testing, based on the described mechanisms [3] [4].

G cluster_pathway This compound (ERB-041) Signaling Pathway cluster_workflow In Vivo Efficacy Workflow (Skin Cancer) PRIN This compound ERB ERβ PRIN->ERB TCF TCF/LEF ERB->TCF Inhibits WNT/β-catenin TARGET Target Genes TCF->TARGET A1 Animal Model SKH-1 Hairless Mice A2 Topical Application This compound (2 mg/mouse) A1->A2 A3 UVB Irradiation (180 mJ/cm²) A2->A3 A4 Repeat for 30 Weeks A3->A4 A5 Measure Outcome Tumor Count & Size A4->A5

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended vehicle for formulating this compound for in vivo studies? For subcutaneous injection, this compound has been successfully formulated by first dissolving in DMSO and then diluting with saline [5]. For topical application, a solution in ethanol has been used [3].

Q2: Does this compound's activity show species-specific differences? Yes, this is a critical consideration. Research on other ERβ-targeting compounds has revealed significant species-specific receptor pharmacology, where analogs showed greater selectivity for human ERβ compared to the mouse ortholog [6]. It is advisable to interpret data from preclinical species with caution.

Q3: What are the primary mechanisms behind this compound's anti-cancer effects? Preclinical studies indicate that this compound acts by:

  • Dampening the WNT/β-catenin signaling pathway [3].
  • Inhibiting the NF-κB pro-inflammatory signaling pathway, reducing proteins like iNOS and COX-2 [3].
  • Inducing cell differentiation, cell cycle arrest, and apoptosis in cancer cells [3] [4].

Q4: My in vivo results are inconsistent. What could be the issue?

  • Check Formulation & Stability: Ensure the compound is properly dissolved and the solution is fresh.
  • Confirm Dosing Route: As shown in the protocols, effects can be highly region-specific. Systemic administration may have different outcomes than local, targeted infusion [5].
  • Consider Species & Model: The relevance of your animal model to human biology should be evaluated, given potential species differences in ERβ [6].

References

Prinaberel experimental model species differences

Author: Smolecule Technical Support Team. Date: February 2026

Prinaberel Experimental Models & Protocols

The table below summarizes the experimental models and key findings for this compound from recent studies.

Experimental Model Species/Sex Primary Finding Administration Key Mechanism
Colorectal Cancer [1] Rodent model (sex not specified) Inhibits proliferation, increases tumor cell death Information not specified in abstract Modulates gene expression; decreases CXCR4
Hypertension (Peri-AOF) [2] Female mice (ERβ reporter mice) Suppresses elevated blood pressure Cyclic administration Suppresses NMDAR signaling & ROS production in PVN ERβ neurons
Hypertension (Control) [2] Age-matched male mice No effect on blood pressure Cyclic administration No suppression of hypertension

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited above.

Protocol: this compound in a Colorectal Cancer Model [1]

This study investigated the role of ERβ activation in inhibiting tumor growth.

  • Experimental Subject: Rodent model of colorectal cancer.
  • Intervention: Treatment with this compound (ERB-041), a strong and selective ERβ agonist.
  • Outcome Measurements:
    • Inhibition of Proliferation: Measured by reduced tumor growth.
    • Increased Cell Death: Assessed by markers of apoptosis.
    • Modulation of Gene Expression: Noted a significant decrease in CXC motif chemokine receptor 4 (CXCR4), a protein relevant to cancer cell invasion.
Protocol: this compound in a Perimenopausal Hypertension Model [2]

This study modeled perimenopause in females to test this compound's effect on hypertension susceptibility.

  • Experimental Subjects:
    • Peri-AOF Female Mice: Young mice with Accelerated Ovarian Failure induced by 4-vinylcyclohexene diepoxide (VCD) to mimic human perimenopause.
    • Control Group: Age-matched male mice.
  • Hypertension Induction: Slow-pressor angiotensin II (AngII) was used to induce neurogenic hypertension.
  • Intervention: Cyclic administration of an ERβ agonist (the study uses the class, and this compound is a specific drug in this class).
  • Outcome Measurements:
    • Blood Pressure: ERβ agonist administration suppressed elevated blood pressure in peri-AOF females but not in males.
    • Neural Signaling: The agonist suppressed heightened NMDAR signaling and reactive oxygen species (ROS) production in ERβ-expressing neurons within the paraventricular nucleus (PVN) of the hypothalamus.
    • Genetic Confirmation: Deleting the ERβ gene specifically in the PVN made otherwise healthy female mice sensitive to AngII-induced hypertension.

Troubleshooting Common Experimental Issues

  • Issue: Lack of Efficacy in Model

    • Potential Cause: The effect of ERβ activation can be highly sex- and tissue-specific [1] [2].
    • Solution: Ensure your experimental model is appropriate. For instance, ERβ agonism reversed hypertension in perimenopausal female models but not in males [2]. Verify the expression of ERβ in your target tissue.
  • Issue: Unclear Signaling Pathway Results

    • Potential Cause: ERβ signaling can involve both genomic (regulating gene transcription) and non-genomic (fast modulation of pathways like NMDAR) mechanisms [2].
    • Solution: Design experiments to distinguish between these pathways. Techniques like patch-clamping (for neuronal activity) or Western blotting (for protein expression) can help pinpoint the specific mechanism in your model.

ERβ Signaling Pathway in Hypertension

The diagram below illustrates the proposed mechanism of this compound (ERβ agonism) in suppressing hypertension in a female perimenopause model, based on the study by [2].

cluster_main node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow PeriAOF Perimenopausal State (Erratic Estrogen) AngII Angiotensin II (AngII) Hypertension Trigger PeriAOF->AngII NMDAR_ROS Enhanced NMDAR Signaling & ROS Production in PVN AngII->NMDAR_ROS BP_Up Increased Blood Pressure NMDAR_ROS->BP_Up This compound This compound (ERβ Agonist) ERb_Activation ERβ Activation in PVN Neurons This compound->ERb_Activation ERb_Activation->NMDAR_ROS Blocks NMDAR_ROS_Down Suppressed NMDAR Signaling & ROS ERb_Activation->NMDAR_ROS_Down Inhibits BP_Down Blood Pressure Normalized NMDAR_ROS_Down->BP_Down

This compound's Proposed Mechanism in Perimenopausal Hypertension

Key Takeaways

  • This compound shows promise in preclinical models for conditions like colorectal cancer and perimenopause-related hypertension, but its effects are highly specific to biological sex and physiological context [1] [2].
  • The accelerated ovarian failure (AOF) model is a valuable tool for studying perimenopause, separating hormonal effects from aging [2].
  • ERβ's mechanism involves both genomic regulation and rapid modulation of neuronal signaling, which may be relevant for its therapeutic effects [1] [2].

References

Prinaberel vs other ERβ agonists selectivity

Author: Smolecule Technical Support Team. Date: February 2026

ERβ Agonists at a Glance

The table below summarizes the core characteristics of several selective ERβ agonists.

Compound Name Selectivity (vs. ERα) Key Pharmacological Features Highest Development Phase

| Prinaberel (ERB-041) [1] [2] [3] | Highly selective agonist [3] | - Selective for ERβ.

  • Shown to inhibit cancer cell proliferation and modulate adhesion proteins in research models [4]. | Discontinued (Phase II) for endometriosis, rheumatoid arthritis, and Crohn's disease [1] [2]. | | OSU-ERβ-12 [5] | >100-fold functional selectivity [5] | - Carborane-based agonist.
  • Superior pharmacokinetics in pre-clinical models compared to LY500307.
  • High human liver microsome stability with negligible CYP or hERG interactions [5]. | Pre-clinical [5]. | | Erteberel (LY500307) [5] | ~270-fold functional selectivity [5] | - Potent ERβ agonist (EC50 = 3.2 nM).
  • Clinical development reported low and variable oral bioavailability [5]. | Phase II (Completed trials for schizophrenia and perimenopausal depression) [5]. | | Androstenediol [6] | ~3-fold binding selectivity for ERβ [6] | - Endogenous steroid and testosterone precursor.
  • Reported to repress CNS proinflammatory responses in an ERβ-dependent manner [6]. | N/A (Natural hormone) |

Quantitative Data Comparison

This table presents key quantitative experimental data for the featured synthetic agonists.

Compound Name Binding Affinity (Ki) Functional Activity (EC50) Toxicology & Off-Target Profile

| OSU-ERβ-12 [5] | - hERβ: 2.02 nM

  • hERα: 6.7 nM (Ki ratio ERβ/ERα = 3.3) [5] | - hERβ: 78.3 nM
  • hERα: >10,000 nM (>100-fold selectivity) [5] | - No activation of related nuclear receptors (AR, PGR, GR, etc.) up to 10 µM.
  • Negligible inhibition of CYP enzymes and hERG channel [5]. | | Erteberel (LY500307) [5] | - hERβ: 0.19 nM
  • hERα: 1.2 nM (Ki ratio ERβ/ERα = 6.3) [5] | - hERβ: 3.2 nM
  • hERα: 864 nM (~270-fold selectivity) [5] | Information not available in search results. | | This compound [4] | Information not available in search results. | Information not available in search results. | Information not available in search results. |

Key Experimental Protocols

To contextualize the data above, here are the methodologies commonly used to generate it.

  • 1. Competitive Binding Assay (for Ki) [5]: This experiment measures direct binding to the receptor. A cell-free system using recombinant human ERα and ERβ is incubated with a radiolabeled reference ligand (e.g., estradiol). The test compound competes with this ligand for binding. The concentration that displaces 50% of the reference ligand is used to calculate the inhibition constant (Ki), quantifying binding affinity.
  • 2. Transcriptional Activation Assay (for EC50 & Selectivity) [5]: This test assesses the functional ability of a compound to activate the receptor. HEK-293 cells are transiently transfected with:
    • An expression vector for either human ERα or ERβ.
    • A reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of luciferase. Cells are treated with the test compound, and receptor activation is measured via luminescence. The half-maximal effective concentration (EC50) is determined, and the ratio of EC50(ERα) to EC50(ERβ) defines functional selectivity.
  • 3. In Vivo Selectivity (Uterotrophic & UGT Assays) [5]: These assays confirm ERβ selectivity in live animal models. Uterine hypertrophy in pre-pubescent mice is a classic ERα-mediated effect. Treatments with selective ERβ agonists should not significantly increase uterine weight. Similarly, in male mice, atrophy of the urogenital tract (UGT) mass occurs due to suppression of steroidogenesis via ERα activation. A selective ERβ agonist should not cause UGT atrophy. These effects can be further validated using ERα and ERβ knockout mice.

Signaling Pathways of ERβ Agonists

The following diagram illustrates the primary signaling pathways and key cellular effects mediated by selective ERβ agonists, based on the cited research.

The diagram above shows that ERβ agonists exert their effects through two main types of pathways. The nuclear genomic pathway leads to changes in gene expression, including the downregulation of cancer-promoting receptors like CXCR4 and EGFR, and modulation of adhesion proteins. These changes drive the primary functional outcomes, such as reduced inflammation and inhibition of cancer cell proliferation and migration [4].

Research Implications

  • This compound serves as an important tool compound for validating ERβ as a therapeutic target in various disease models, despite its discontinued clinical development [4] [3].
  • OSU-ERβ-12 represents a next-generation candidate with a novel carborane structure, demonstrating that high selectivity can be achieved alongside improved pharmacokinetic properties, addressing limitations of earlier candidates like LY500307 [5].
  • The field continues to explore diverse chemical scaffolds, as seen with OSU-ERβ-12's carborane core, to fine-tune selectivity, efficacy, and drug-like properties.

References

Prinaberel comparison estradiol binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Receptor Binding

The table below summarizes the available information for Prinaberel and Estradiol.

Feature This compound (ERβ Agonist) Estradiol (E2)
Chemical Class Phenyl-1,3-oxazole (non-steroidal) [1] Steroid (C18) [2]
Primary Target Estrogen Receptor Beta (ERβ) [1] Estrogen Receptors (ERα and ERβ) [2]
Action on ERβ Agonist [1] Endogenous agonist [3]
Action on ERα Information missing from search results Endogenous agonist [4]
Relative ERα Affinity Information missing from search results Reference ligand (1x) [4]
Relative ERβ Affinity Information missing from search results Reference ligand (1x) [4]
Key Binding Interactions Information missing from search results Phenolic A-ring OH (H-bond donor, ~1.9 kcal/mol); 17β-hydroxyl group (H-bond acceptor, ~0.6 kcal/mol); aromatic ring (~1.5 kcal/mol) [3]
Therapeutic Context Investigational compound; studied for Crohn's disease, endometriosis, rheumatoid arthritis, interstitial cystitis [1] Natural hormone; reference for hormone replacement and contraception [4]

This compound is a selective ERβ agonist, meaning it is designed to activate ERβ without significantly affecting ERα [1]. This selectivity is the basis for its investigation in conditions like inflammation and pain [1] [5]. Estradiol, the primary natural estrogen, activates both ERα and ERβ [2].

Mechanisms and Experimental Evidence

This compound's therapeutic potential is linked to its selective action on ERβ. Preclinical studies suggest that activating ERβ in specific brain regions can help lower blood pressure, indicating its role in cardiovascular regulation [5]. This ERβ-specific signaling is a key difference from estradiol, which activates both receptor subtypes.

The following diagram illustrates the distinct signaling pathways and research applications associated with these two ligands.

G cluster_this compound This compound (ERβ-Selective Agonist) cluster_estradiol Estradiol (Non-Selective Agonist) P This compound ERb ERβ P->ERb P_path Therapeutic Pathways (e.g., Anti-inflammatory, Neuro-cardiovascular) ERb->P_path Exp Experimental Context: In vivo models (e.g., hypertension) Cell-based assays P_path->Exp E2 Estradiol (E2) ERa ERα E2->ERa ERb2 ERβ E2->ERb2 E2_path Broad Physiological Effects (Reproduction, Metabolism, Cardiovascular) ERa->E2_path ERb2->E2_path E2_path->Exp

Experimental Methodology Overview

The information on this compound's effects and binding comes from standard preclinical protocols. Key methodologies include:

  • In Vivo Blood Pressure Models: Studies use models like angiotensin II-induced hypertension in mice, particularly in a perimenopause model (accelerated ovarian failure). Blood pressure is measured before and after cyclic this compound administration to assess its therapeutic effect [5].
  • Cellular and Molecular Assays: Techniques like whole-cell patch-clamping and in situ microfluorography are used on hypothalamic brain slices to measure neuronal activity and reactive oxygen species production, helping to elucidate the mechanism of action in specific cell types [5].
  • Receptor Binding Assays: While specific protocols for this compound were not detailed, general methods involve comparing the ability of a novel ligand to displace a radio-labeled reference ligand (like estradiol) from the receptor. This data is used to calculate relative binding affinity [6].

Research Implications

The available data suggests that selective ERβ agonists like this compound offer a targeted therapeutic approach. By potentially avoiding ERα-mediated effects, they may provide benefits for certain conditions with a better safety profile.

References

Understanding Competitive Binding Assays for ERα and ERβ

Author: Smolecule Technical Support Team. Date: February 2026

Competitive binding assays are fundamental for determining the affinity and selectivity of a compound for a specific receptor, such as the estrogen receptor subtypes alpha (ERα) and beta (ERβ).

Core Principle: In this assay, a test compound (e.g., Prinaberel) competes with a fixed concentration of a known, labeled ligand (often radioactively or fluorescently tagged) for a limited number of binding sites on the receptor [1]. The key outcome measured is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound [2] [1].

Fundamental Workflow: The diagram below outlines the general steps of a cell-based competitive binding assay, a common format for studying receptor-ligand interactions [3].

Start Start: Cell Suspension (Expressing Target Receptor) A1 1. Incubate with Increasing Concentrations of Test Compound Start->A1 A2 2. Add Fixed Concentration of Fluorescently-Labeled Ligand A1->A2 A3 3. Centrifuge and Wash Cells A2->A3 A4 4. Fix Cells (e.g., with Paraformaldehyde) A3->A4 A5 5. Analyze by Flow Cytometry A4->A5 End End: Data Analysis (Dose-dependent decrease in fluorescence indicates competition) A5->End

Estrogen Receptor Subtype Binding Specificity

The table below summarizes relative binding affinity data from a foundational study that compared how various estrogenic compounds compete with estradiol for binding to ERα and ERβ [2]. This provides a benchmark for understanding subtype selectivity. Note that this compound is not included in this historical dataset.

Ligand Relative Preference for ERα Relative Preference for ERβ
Diethylstilbestrol Very High High
17β-Estradiol High High
Coumestrol Moderate High
Genistein Low Moderate
4-OH-Tamoxifen Moderate Very High

Key Insight from the Study: The research concluded that differences in both ligand binding affinity and tissue-specific distribution of ERα and ERβ contribute to the selective action of agonists and antagonists in different tissues [2]. This underscores why measuring subtype selectivity is critical in drug development.

Detailed Experimental Protocol

For a practical guide, here is a detailed methodology for a cell-based competitive binding assay, adapted from a visual protocol [3].

  • Step 1: Cell Preparation: Use a cell suspension expressing the target receptor (e.g., human T-lymphocyte cells for a chemokine receptor study). Distribute 50 µL of the cell suspension into the wells of a 96-well round-bottom plate.
  • Step 2: Compound Incubation: Add 100 µL of your test compound solution at increasing concentrations to the wells. Incubate the plate for 15 minutes at room temperature in the dark. During this step, the test compound binds to the receptor's orthosteric (natural) binding site.
  • Step 3: Labeled Ligand Incubation: Add 50 µL of a fixed concentration of fluorescently-labeled natural ligand (e.g., 100 ng/mL CXCL12 in the example) to the wells. Incubate for 30 minutes at room temperature in the dark. The labeled and unlabeled ligands now compete for the limited receptor binding sites.
  • Step 4: Washing and Fixation:
    • Centrifuge the plate at 400 × g for 5 minutes to pellet the cells.
    • Carefully remove the supernatant by flipping the plate over.
    • Resuspend the cell pellet in 200 µL of fresh assay buffer and repeat the centrifugation.
    • Remove the supernatant again and resuspend the pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells and preserve cellular morphology for analysis.
  • Step 5: Flow Cytometry Analysis:
    • Analyze the fixed cells using a flow cytometer. Gate a defined, homogeneous cell population based on forward and side scatter parameters.
    • Collect the mean fluorescence intensity (MFI) from at least 20,000 cells per sample.
    • Expected Outcome: A dose-dependent decrease in MFI with increasing concentrations of a competitive test compound indicates that it is successfully inhibiting the binding of the fluorescent ligand to the receptor [3].

References

Comparison of ERβ Agonists: Prinaberel vs. WAY-200070

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Prinaberel and WAY-200070 based on the information found.

Feature This compound (ERB-041) WAY-200070
Primary Reference Cited in a 2021 review [1] Original 2008 study [2]
ERβ Selectivity >200-fold over ERα [1] Highly selective (specific ratio not stated) [2]
Reported Neurochemical Effects Information not available in search results Increased dopamine (~50%) and serotonin (~100%) in mouse striatum [2]
Behavioral Model Effects Information not available in search results Antidepressant-like (reduced immobility in tail suspension test) and anxiolytic-like effects (in four-plate test and stress-induced hyperthermia) [2]
Key Experimental Evidence Information not available in search results ERβ receptor nuclear translocation, c-fos induction, and neurochemical changes confirmed in ERβ knockout (KO) mice [2]
Developer Wyeth [3] Wyeth [3]

Experimental Protocols from Key Studies

The detailed methodology for the binding affinity studies that determined the selectivity of these compounds was not available in the search results. However, the following experimental details for the key in vivo studies on WAY-200070 were provided.

Protocol for WAY-200070 Behavioral and Neurochemical Analysis [2]:

  • Animals: Adult male mice, including wild-type and estrogen receptor beta knockout (ERβ KO) strains.
  • Drug Administration: WAY-200070 was administered subcutaneously (s.c.) at a dose of 30 mg/kg.
  • Neurochemistry: Dopamine and serotonin levels in the striatum were measured in vivo at multiple time points after administration.
  • Behavioral Tests:
    • Tail Suspension Test (TST): Mice were suspended by their tails, and the total time of immobility was recorded. A reduction in immobility is interpreted as an antidepressant-like effect.
    • Four-Plate Test: Mice were placed in a chamber with four floor plates. The number of times the mouse crosses between the plates, despite a mild foot shock, is counted. An increase in punished crossings is interpreted as an anxiolytic-like effect.
    • Stress-Induced Hyperthermia (SIH): The core body temperature of mice was measured before and after a stressful stimulus (handling and injection). An attenuation of the hyperthermic response is interpreted as an anxiolytic-like effect.

ERβ Agonist Signaling Pathway

The diagram below illustrates the general genomic signaling pathway activated by selective ERβ agonists like this compound and WAY-200070, based on the described mechanisms [2] [3].

ERb_Signaling Agonist ERβ Agonist (e.g., this compound, WAY-200070) ERb Estrogen Receptor β (ERβ) Agonist->ERb Binds CellMembrane Cell Membrane Cytosol ERb->Cytosol Dimer ERβ Dimerization & Translocation ERE Estrogen Response Element (ERE) Dimer->ERE  Regulates Transcription Gene Transcription ERE->Transcription Effects Downstream Effects Transcription->Effects Cytosol->Dimer

The search results indicate that both compounds are products of research by Wyeth [3]. WAY-200070 was investigated as a potential novel anxiolytic and antidepressant agent, with studies providing evidence for its mechanism and efficacy in animal models [2]. This compound is recognized for its high selectivity for ERβ over ERα [1]. A 2022 study also mentions a newer ERβ agonist, OSU-ERb-12, highlighting the ongoing development in this field [4].

References

Prinaberel therapeutic index comparison estradiol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The core difference lies in their receptor selectivity: estradiol is a natural, non-selective estrogen, while Prinaberel is a synthetic agonist highly specific to one estrogen receptor subtype.

Parameter This compound (ERB-041) Estradiol (E2)
Primary Target Estrogen Receptor Beta (ERβ) [1] [2] [3] Estrogen Receptors Alpha & Beta (ERα and ERβ) [4]
Action on Target Potent and selective agonist [1] [2] Natural, non-selective agonist [4]
Selectivity for ERβ over ERα >200-fold [1] [2] Non-selective (binds both with high affinity)
IC50 for human ERβ 5.4 nM [1] 0.15 nM (binding affinity, Ki) [5]
Therapeutic Class Investigational ERβ-selective agonist [2] [3] Natural hormone; approved Menopausal Hormone Therapy (MHT) [6] [7]
Key Investigated or Approved Uses Preclinical research for inflammation, cancer, radiation mitigation [1] [2] [8] Relief of menopausal symptoms, prevention of osteoporosis [6] [7]

Experimental Data and Signaling Pathways

The different receptor targeting of this compound and Estradiol leads to activation of distinct biological pathways.

Experimental Protocol: Receptor Binding and Selectivity Assay

The high selectivity of this compound for ERβ is typically determined through competitive binding assays. The following workflow outlines a standard method for generating the selectivity data presented in the table above [1]:

G Start Start Experiment Prep1 Prepare ERα and ERβ receptor preparations Start->Prep1 Prep2 Prepare test compounds (this compound, Estradiol) with labeled tracer Prep1->Prep2 Incubate Co-incubate receptors and compounds Prep2->Incubate Measure Measure displacement of labeled tracer Incubate->Measure Analyze Calculate IC50 values for each compound-receptor pair Measure->Analyze Compare Determine selectivity ratio (ERα IC50 / ERβ IC50) Analyze->Compare End Report selectivity profile Compare->End

Estrogen Signaling Pathways

Estradiol and this compound activate different branches of the estrogen signaling network due to their distinct receptor preferences. Estradiol activates both nuclear ERα and ERβ, leading to a broad range of genomic effects. This compound's selective activation of ERβ influences specific pathways, particularly those involved in inflammation and cell survival, which are key to its investigated uses [4].

G E2 Estradiol (E2) ERa ERα E2->ERa ERb ERβ E2->ERb P This compound P->ERb Genomic Genomic Signaling (ERE binding) ERa->Genomic NonGenomic Non-Genomic Signaling (e.g., MAPK, PI3K) ERa->NonGenomic ERb->Genomic ERb->NonGenomic EffectsP Anti-inflammation Apoptosis induction Cell differentiation ERb->EffectsP EffectsE2 Proliferation Feminization Metabolic effects Genomic->EffectsE2 NonGenomic->EffectsE2

Research on Therapeutic potential

Available data from preclinical studies and clinical trials highlight their different potential applications.

Table: Research and Clinical Status
Compound Key Investigated Uses (Preclinical) Clinical Status & Approved Uses Key Experimental Findings

| This compound | Inflammatory bowel disease, endometriosis, skin cancer chemoprevention, ovarian cancer, as a radiation mitigator [1] [2] [8]. | Phase 2 (for Crohn's disease, endometriosis, rheumatoid arthritis). Not approved for clinical use [2] [3]. | - Dampens WNT/β-catenin signaling [1].

  • Induces apoptosis in ovarian cancer cells [1] [2].
  • Reduces inflammation via NF-κB pathway inhibition [1]. | | Estradiol | N/A (Natural hormone) | Approved for menopausal symptoms, vulvar/vaginal atrophy, osteoporosis prevention, and low estrogen conditions [6] [7]. | - In MHT, 2 mg oral estradiol raises serum E2 to ~107.6 pg/mL, significantly higher than 1 mg (65.8 pg/mL) [6].
  • Dose-response not directly proportional [6]. |

Analysis of Therapeutic Index

A formal therapeutic index (TI), typically calculated as TD~50~/ED~50~ (the ratio of the toxic dose to the effective dose), cannot be established for this compound at this time. This is because it is still in investigational stages, and definitive clinical data on its efficacy and toxicity in humans are not available.

However, the therapeutic potential and safety profile of these two compounds are expected to differ significantly:

  • This compound's Theoretical Safety Profile: Its high selectivity for ERβ suggests a potential for a more favorable safety profile by avoiding the activation of ERα, which mediates many of the undesirable effects of traditional estrogens, such as proliferation in breast and uterine tissue [5]. Its investigational uses in non-hormonal conditions like inflammation and radiation mitigation are based on this premise [8].
  • Estradiol's Known Risks: The safety profile of estradiol is well-established in clinical practice. Its use in MHT is associated with known risks, including an increased risk of thromboembolism and stroke, and estrogenic stimulation of the endometrium (which requires co-administration of a progestogen in women with a uterus) [6]. These effects are largely attributed to its action on ERα.

References

Prinaberel binding affinity across species validation

Author: Smolecule Technical Support Team. Date: February 2026

Species Specificity in ERβ Agonist Pharmacology

A 2024 study investigated carborane-based ERβ agonists and revealed significant differences in how these compounds interact with human versus mouse estrogen receptors [1]. The key finding was that some compounds designed to be selective for human ERβ lost their selectivity and potently induced uterotrophic effects in mice [1]. Further investigation confirmed species-specific differences in the ER subtype selectivity of these analogs [1].

This underscores that a compound's binding affinity and functional profile in preclinical models like mice may not accurately predict its behavior in humans. For drug development, this means cross-species validation is not just beneficial, but essential.

Experimental Protocol for Binding Affinity Studies

The following methodology, common in receptor binding studies, can be adapted to quantitatively determine Prinaberel's affinity across species:

  • 1. Receptor Preparation: Isolate and prepare cellular membranes containing estrogen receptors (ERα, ERβ, or GPER) from target tissues of different species (e.g., human, mouse, rat).
  • 2. Radioligand Binding Assay: Use a known radiolabeled ligand for the receptor (e.g., [³H]-17β-estradiol for ERs). The assay involves:
    • Saturation Binding: To characterize the receptor density (B~max~) and the equilibrium dissociation constant (K~d~) of the radioligand in each species' preparation.
    • Competition Binding: To determine the inhibition constant (K~i~) of this compound. Incubate the receptor preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.
  • 3. Data Analysis: Analyze the competition binding data using software like GraphPad Prism. The concentration of this compound that displaces 50% of the radioligand (IC~50~) is used to calculate the K~i~ value, which quantifies binding affinity [1].

Proposed Data Structure for Cross-Species Comparison

Should you obtain experimental data for this compound, organizing it in a clear, comparative table is crucial. Below is a template you can use.

Species Receptor Subtype K~i~ (nM) ± SD Assay Type Cell Line / Tissue
Human ERβ [Your Data] Competitive Binding HEK-293 (overexpressing) [1]
Mouse ERβ [Your Data] Competitive Binding HEK-293 (overexpressing) [1]
Rat ERβ [Your Data] Competitive Binding Uterine Tissue Homogenate
Human GPER [Your Data] Competitive Binding SKBR3 Cells
Mouse GPER [Your Data] Competitive Binding Primary Cardiomyocytes

Signaling Pathway and Experimental Workflow

To help visualize the experimental process and the core biological pathway, I've created the following diagrams using Graphviz.

Experimental Workflow for Cross-Species Binding Affinity

The diagram below outlines the key steps in the experimental protocol for determining binding affinity [1].

experimental_workflow start Start: Receptor Preparation (Human, Mouse, Rat) saturation Saturation Binding (Determine Kd of Radioliand) start->saturation Radioligand competition Competition Binding (Determine IC50 of this compound) saturation->competition Characterized Receptors calculation Data Analysis (Calculate Ki value) competition->calculation IC50 Data end End: Cross-Species Comparison calculation->end

Simplified Estrogen Receptor Signaling

This diagram shows a simplified view of how a compound like this compound interacts with different estrogen receptors to initiate downstream effects [2] [1].

signaling_pathway agonist ERβ Agonist (e.g., this compound) er_beta Estrogen Receptor β (ERβ) agonist->er_beta er_alpha Estrogen Receptor α (ERα) agonist->er_alpha gper Membrane GPER agonist->gper genomic Genomic Signaling (Transcriptional Regulation) er_beta->genomic Nuclear Translocation fast_signaling Fast Signaling (e.g., NMDAR, ROS) er_beta->fast_signaling In PVN Neurons outcome Physiological Outcome (e.g., Blood Pressure Modulation) genomic->outcome fast_signaling->outcome

Key Considerations for Your Research

When planning or interpreting your cross-species validation studies for this compound, consider these critical points:

  • Validate Your Model: The species-specific differences in ERβ pharmacology [1] mean data from mouse models must be interpreted with caution. Your experimental models should be carefully selected and their limitations acknowledged.
  • Beyond Binding: Binding affinity (K~i~) is just the first step. Also assess functional efficacy (e.g., cAMP accumulation for GPER, NMDAR signaling modulation for ERβ [2]) and therapeutic outcomes in relevant disease models.
  • Ligand Specificity: Always run parallel assays against ERα and GPER to confirm this compound's selectivity in your specific test systems, as this can vary across species [1].

References

Prinaberel versus GPER receptor cross-reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Profiles and Selective Ligands

The table below summarizes the key characteristics of ERβ and GPER, along with their selective agonists, highlighting their distinct identities.

Feature Estrogen Receptor Beta (ERβ) G Protein-Coupled Estrogen Receptor (GPER)
Type Nuclear hormone receptor [1] G protein-coupled receptor (GPCR) [1] [2]
Primary Agonist Prinaberel (ERB-041) [3] G-1 [4] [2] [5]
Selectivity >200-fold selectivity for ERβ over ERα [3] Binds to GPER with high affinity (Ki ~10 nM) and shows no significant binding to ERα or ERβ at concentrations up to 10 µM [2]
Key Function Involved in extinction memory recall (e.g., for heroin cues); potential skin cancer chemopreventive agent [6] [3] Mediates rapid, non-genomic signaling; involved in cardioprotection, metabolic regulation, and cancer progression [1] [4] [7]

The signaling pathways of these two receptors are fundamentally different, as illustrated below:

G cluster_GPER GPER Signaling cluster_ERbeta ERβ Signaling (Genomic) GPER GPER Gαs Gαs GPER->Gαs Ligand Binding Gβγ Gβγ GPER->Gβγ Ligand Binding ERb ERβ Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Src Kinase Src Kinase Gβγ->Src Kinase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Transcriptional\nRegulation (e.g., CREB) Transcriptional Regulation (e.g., CREB) PKA->Transcriptional\nRegulation (e.g., CREB) Dimer Dimer MMP Activation MMP Activation Src Kinase->MMP Activation HB-EGF Release HB-EGF Release MMP Activation->HB-EGF Release EGFR Transactivation EGFR Transactivation HB-EGF Release->EGFR Transactivation MAPK/ERK Pathway MAPK/ERK Pathway EGFR Transactivation->MAPK/ERK Pathway ERb->Dimer Ligand Binding Nuclear\nTranslocation Nuclear Translocation Dimer->Nuclear\nTranslocation DNA Binding\n(ERE) DNA Binding (ERE) Nuclear\nTranslocation->DNA Binding\n(ERE) Gene Transcription Gene Transcription DNA Binding\n(ERE)->Gene Transcription

Experimental Evidence and Data Gaps

  • Direct Evidence for ERβ Selectivity: The primary source of information on this compound clearly defines it as a potent and selective ERβ agonist, with detailed IC₅₀ values provided for human, rat, and mouse ERβ. It highlights a >200-fold selectivity over ERα but is silent on GPER [3]. In pharmacological research, the standard practice is to report activity against all relevant related receptors. The absence of any mention of GPER activity strongly implies a lack of significant cross-reactivity.

  • Distinct Selective Agonists: Research on GPER utilizes its own well-characterized selective agonist, G-1, which has been demonstrated to activate GPER without significant binding to ERα or ERβ [4] [2]. The existence of separate, highly specific tool compounds for each receptor reinforces the understanding that they are independent pharmacological targets.

Research Recommendations

To definitively rule out or quantify any potential off-target interaction, you could consider the following experimental approaches:

  • Binding Assays: Perform competitive binding studies where GPER is incubated with a labeled, known GPER ligand (e.g., radiolabeled E2 or a fluorescent probe) in the presence of increasing concentrations of this compound. A lack of displacement would confirm no binding affinity [8] [2].
  • Functional Assays: Test this compound in cell lines known to express GPER but not ERβ (e.g., SKBR3 breast cancer cells). Measure classic GPER-mediated responses, such as intracellular calcium mobilization, ERK1/2 phosphorylation, or cAMP production, after treatment with this compound [1] [4] [2].

References

Prinaberel metabolic stability comparison analogs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Prinaberel and ERβ Agonists

This compound (also known as ERB-041) is a selective agonist for Estrogen Receptor Beta (ERβ). Research into ERβ ligands like this compound explores their potential for treating conditions including hypertension, inflammation, and as radiation mitigators, while aiming to avoid the effects mediated by Estrogen Receptor Alpha (ERα) [1] [2].

A key challenge in developing such compounds, as seen with other drug prototypes, is overcoming poor metabolic stability, which can lead to rapid breakdown in the body and render the drug ineffective [3]. The following diagram illustrates the general research and development workflow for optimizing drug candidates like this compound, where improving metabolic stability is a critical objective.

architecture start Lead Compound (e.g., High potency but low metabolic stability) step1 Identify Metabolic Weak Points (e.g., susceptible functional groups) start->step1 step2 Design Analogues (e.g., Molecular hybridization, Introduce stable moieties) step1->step2 step3 Synthesize New Compounds step2->step3 step4 In Vitro Stability Assay (e.g., Human Liver Microsomes) step3->step4 step5 Evaluate Key Parameters (Potency, Selectivity, Cytotoxicity) step4->step5 step5->step2 Iterative Optimization step6 Lead Candidate Identification (Balanced potency and stability) step5->step6

General Strategies for Enhancing Metabolic Stability

While direct data on this compound is unavailable, published research on optimizing other drug classes reveals common strategies to improve metabolic stability. The table below summarizes approaches and examples from different research contexts.

Strategy Description Example & Experimental Outcome
Molecular Hybridization Combining structural features from different compounds to create a new analog with balanced properties [3]. HIV-1 Capsid Inhibitors: Hybrid analog 4a demonstrated 51-fold improved metabolic stability (human liver microsomes) while retaining antiviral activity (EC₅₀ = 3.8 µM) [3].
Peptide Stabilization Modifying peptide structures to resist degradation by proteases, common for peptide-based drugs [4]. Angiotensin IV Analogs: Extensive modification of tripeptide template produced Dihexa. Successive N- and C-terminal modifications dramatically improved stability in rat serum, making it orally active and blood-brain barrier permeable [4].
Functional Group Replacement Replacing metabolically vulnerable groups (e.g., methoxy, indole) with more stable alternatives (e.g., chloro) [3]. HIV-1 Capsid Inhibitors: Replacing methoxy group (metabolic "soft spot") with chlorine in analog 2 contributed to drastically improved metabolic stability [3].

References

Prinaberel tissue distribution versus other ER ligands

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ERβ Ligands

The table below summarizes the available data on Prinaberel and other relevant ERβ ligands. A direct, quantitative comparison of tissue distribution for this compound is not available in the search results.

Ligand Name Receptor Target & Action Relative Binding Affinity (ERβ) Reported Tissue Distribution / Key Tissues Therapeutic Context / Status
This compound (ERB-041) [1] ERβ agonist [1] Information missing Information missing Discontinued (Phase II for dysmenorrhea) [1]
Diarylpropionitrile (DPN) [2] [3] ERβ agonist [2] [3] Information missing Brain (Basolateral Amygdala): Enhances extinction memory recall [3]. Preclinical research tool [3].
Genistein [4] [2] ERβ and ERα agonist (higher affinity for ERβ) [4] Lower than 17β-estradiol [4] Prostate, Ovary, Lung, Bladder, Brain, Uterus, Testis: Tissues with significant ERβ transcript expression [4]. Investigated for prostate cancer therapy with potential minimal cardiovascular side effects [2].
17β-estradiol [4] [2] ERβ and ERα agonist [4] [2] Reference compound (Kd = 0.4 nM for rat ERβ) [4] Widespread: Uterus, testis, pituitary, ovary, kidney, epididymis, adrenal (ERα); Prostate, ovary, lung, bladder, brain, uterus, testis (ERβ) [4]. Endogenous hormone.
4-OH-Tamoxifen [4] [5] Selective Estrogen Receptor Modulator (SERM) Competes with estradiol for binding to both ER subtypes [4] Information missing Active metabolite of Tamoxifen; binds ER but exhibits antiestrogenic activity in some tissues [5].

Experimental Protocols for Key Studies

To help you evaluate the comparative data, here are the methodologies from two studies that investigated ERβ ligands.

Protocol: Ligand Binding Specificity and Transcript Distribution

This 1997 study established the foundational characteristics of ERα and ERβ [4].

  • Ligand Binding Assay: Saturation binding analysis was performed using in vitro synthesized human ERα and rat ERβ proteins. The radioligand used was 16α-[¹²⁵I]Iodo-17β-estradiol. For competition assays, various compounds (e.g., Diethylstilbestrol, 4-OH-tamoxifen, Genistein) were tested for their ability to displace the radioligand. The dissociation constant (Kd) was calculated to determine binding affinity [4].
  • Tissue Distribution Analysis: The mRNA expression of ERα and ERβ in various rat tissues was assessed using Reverse Transcription-Polymerase Chain Reaction (RT-PCR). This technique allowed for the detection and relative quantification of ER subtype transcripts across different organs [4].
Protocol: Modulating Androgen Actions in Prostate Cancer

This 2012 study compared the effects of various ER ligands, including Genistein, on prostate cancer and endothelial cells [2].

  • Cell Culture: Used human aortic endothelial cells (HAECs) and prostate cancer cell lines (LAPC-4 and LNCaP). Cells were cultured in phenol-red-free media with stripped serum to eliminate interference from exogenous hormones [2].
  • Cell Viability/Proliferation Assay: Cells were treated with dihydrotestosterone (DHT) alone or in combination with ER ligands (17β-estradiol, 17α-estradiol, Genistein, etc.). Viable cell number was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) [2].
  • Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) was performed to measure changes in Prostate-Specific Antigen (PSA) mRNA expression in LAPC-4 cells after various treatments [2].
  • Protein Analysis: Western Blot was used to analyze the expression of proteins like cyclin A in response to treatments [2].
  • ER Knockdown: In some experiments, ERβ expression was knocked down in LAPC-4 cells using specific methods to confirm the receptor's role in the observed effects [2].

Experimental Workflow for Cell-Based Studies

The diagram below outlines the general workflow used in the prostate cancer study to evaluate ER ligand effects [2].

Start Start Experiment CellPrep Cell Preparation (HAEC, LAPC-4, LNCaP) Start->CellPrep HormoneTreat Hormone Treatment (DHT ± ER ligands) CellPrep->HormoneTreat Assay Assay Execution HormoneTreat->Assay MTS MTS Cell Viability Assay Assay->MTS  Parallel Assays qPCR qRT-PCR (PSA mRNA) Assay->qPCR WesternBlot Western Blot (Cyclin A) Assay->WesternBlot Analysis Data Analysis Assay->Analysis

Insights and Data Gaps

  • Focus on ERβ Agonism: Research interest in selective ERβ agonists like this compound and DPN is driven by their potential for targeted therapy, aiming to achieve beneficial effects while minimizing side effects mediated by ERα [2] [3].
  • Significant Data Gap on this compound: The search results confirm this compound's existence and target but lack critical details on its binding affinity, pharmacokinetics, and tissue distribution, which are essential for a direct comparison [1].
  • Utilize Available Data: You can use the experimental protocols as a benchmark to evaluate the quality and relevance of other studies you may find on this topic.

References

Prinaberel clinical trial outcomes other ERβ agonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Select ERβ Agonists

The table below summarizes key information for three ERβ agonists, highlighting their development status and known effects.

Agonist Name Also Known As Key Characteristics & Selectivity Reported Outcomes & Development Status
OSU-ERb-12 [1] [2] (Novel compound) >100-fold functional selectivity for ERβ over ERα [2]. Favorable pharmacokinetics and low off-target activity in pre-clinical models [2]. Pre-clinical stage. Shows promise in inhibiting ovarian cancer cell growth and reducing cancer stem cell population [1]. Superior pharmacokinetics compared to LY500307 in pre-clinical studies [2].
Erteberel [2] LY500307 Approximately 32 to 270-fold functional selectivity for ERβ over ERα [2]. Clinical trials completed. Evaluated for benign prostatic hypertrophy, cognitive impairment in schizophrenia, and perimenopausal depression. Development was not successful, potentially due to low oral bioavailability or lack of efficacy [2].
Equol (S-Equol) [3] (Soy metabolite) Natural, selective ERβ agonist [3]. Clinical trials ongoing. The ACE trial (Arterial Stiffness, Cognition, and Equol) is investigating its effect on vascular and cognitive aging in older adults. Results are not yet available [3].

Experimental Protocols and Key Findings

For the most promising candidate, OSU-ERb-12, recent studies provide detailed methodologies.

In Vitro Pharmacology and Mechanism
  • Binding and Transactivation Assays: Competitive binding assays using full-length recombinant human ERα and ERβ determined the inhibitory constant (Ki). Transcriptional activity was measured in HEK-293 cells transiently transfected with either human ERα or ERβ and an estrogen response element (ERE) driven luciferase reporter [2].
  • Functional Selectivity: OSU-ERb-12 demonstrated an EC50 of 78.3 nM for hERβ and > 10,000 nM for hERα, confirming high functional selectivity [2].
In Vivo Anti-Cancer Efficacy
  • Cell Sensitivity Assay: Ovarian cancer cells were treated with various concentrations of OSU-ERb-12 for 7 days. Cell viability was assessed by fixing and staining with methylene blue [1].
  • Mechanism of Action: Treatment with OSU-ERb-12 was found to inhibit the epithelial-to-mesenchymal transition (EMT) in ovarian cancer cells by decreasing the expression of Snail, a key regulator of EMT. This blocks the generation of cancer stem cells (CSCs), which are responsible for tumor relapse and metastasis [1].
  • In Vivo Model: The compound impeded tumor growth in orthotopic ovarian xenograft models [1].

ERβ Signaling Pathway and Agonist Mechanism

The following diagram illustrates the general signaling pathway and the proposed mechanism of selective ERβ agonists like OSU-ERb-12 in a disease context such as cancer.

G Agonist ERβ Agonist (e.g., OSU-ERb-12) ERbeta ERβ Receptor Agonist->ERbeta Binds Dimerization Dimerization & Nuclear Translocation ERbeta->Dimerization DNABinding DNA Binding to Estrogen Response Element (ERE) Dimerization->DNABinding Transcription Gene Transcription Activation/Repression DNABinding->Transcription AntiProliferation Inhibition of Cell Proliferation Transcription->AntiProliferation EMT_Inhibition EMT Inhibition (Reduces Snail) Transcription->EMT_Inhibition EMT Blocks CSC Generation EMT_Inhibition->EMT CSC_Reduction Reduction in Cancer Stem Cells (CSCs) EMT->CSC_Reduction

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.06447134 Da

Monoisotopic Mass

271.06447134 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9C8MNF7CA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A2 (ESR2) [HSA:2100] [KO:K08551]

Pictograms

Irritant

Irritant

Other CAS

524684-52-4

Wikipedia

Prinaberel

Dates

Last modified: 08-15-2023
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2: Evers NM, van den Berg JH, Wang S, Melchers D, Houtman R, de Haan LH, Ederveen AG, Groten JP, Rietjens IM. Cell proliferation and modulation of interaction of estrogen receptors with coregulators induced by ERα and ERβ agonists. J Steroid Biochem Mol Biol. 2014 Sep;143:376-85. doi: 10.1016/j.jsbmb.2014.06.002. Epub 2014 Jun 9. PubMed PMID: 24923734.
3: Yao PL, Gonzalez FJ, Peters JM. Targeting estrogen receptor-β for the prevention of nonmelanoma skin cancer. Cancer Prev Res (Phila). 2014 Feb;7(2):182-5. doi: 10.1158/1940-6207.CAPR-13-0409. Epub 2014 Jan 24. PubMed PMID: 24464730; PubMed Central PMCID: PMC4114311.
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9: Roman-Blas JA, Castañeda S, Cutolo M, Herrero-Beaumont G. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study. Arthritis Care Res (Hoboken). 2010 Nov;62(11):1588-93. doi: 10.1002/acr.20275. Epub 2010 Jun 15. PubMed PMID: 20556817.
10: Christaki E, Opal SM, Keith JC Jr, Kessinian N, Palardy JE, Parejo NA, Lavallie E, Racie L, Mounts W, Malamas MS, Mewshaw RE, Harris HA, Vlasuk GP. Estrogen receptor beta agonism increases survival in experimentally induced sepsis and ameliorates the genomic sepsis signature: a pharmacogenomic study. J Infect Dis. 2010 Apr 15;201(8):1250-7. doi: 10.1086/651276. PubMed PMID: 20205571.
11: Charn TH, Liu ET, Chang EC, Lee YK, Katzenellenbogen JA, Katzenellenbogen BS. Genome-wide dynamics of chromatin binding of estrogen receptors alpha and beta: mutual restriction and competitive site selection. Mol Endocrinol. 2010 Jan;24(1):47-59. doi: 10.1210/me.2009-0252. Epub 2009 Nov 6. PubMed PMID: 19897598; PubMed Central PMCID: PMC2802902.
12: Glace L, Grygielko ET, Boyle R, Wang Q, Laping NJ, Sulpizio AC, Bray JD. Estrogen-induced stromal cell-derived factor-1 (SDF-1/Cxcl12) expression is repressed by progesterone and by Selective Estrogen Receptor Modulators via estrogen receptor alpha in rat uterine cells and tissues. Steroids. 2009 Nov-Dec;74(13-14):1015-24. doi: 10.1016/j.steroids.2009.07.011. Epub 2009 Aug 7. PubMed PMID: 19665469.
13: Paruthiyil S, Cvoro A, Zhao X, Wu Z, Sui Y, Staub RE, Baggett S, Herber CB, Griffin C, Tagliaferri M, Harris HA, Cohen I, Bjeldanes LF, Speed TP, Schaufele F, Leitman DC. Drug and cell type-specific regulation of genes with different classes of estrogen receptor beta-selective agonists. PLoS One. 2009 Jul 17;4(7):e6271. doi: 10.1371/journal.pone.0006271. PubMed PMID: 19609440; PubMed Central PMCID: PMC2707612.
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